molecular formula C42H74O2 B12415216 15:0 Cholesteryl ester-d7

15:0 Cholesteryl ester-d7

Cat. No.: B12415216
M. Wt: 618.1 g/mol
InChI Key: BDBPUUADYAQHAV-YQSOVACPSA-N
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Description

15:0 Cholesteryl ester-d7 is a useful research compound. Its molecular formula is C42H74O2 and its molecular weight is 618.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H74O2

Molecular Weight

618.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate

InChI

InChI=1S/C42H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-22-40(43)44-35-27-29-41(5)34(31-35)23-24-36-38-26-25-37(33(4)21-19-20-32(2)3)42(38,6)30-28-39(36)41/h23,32-33,35-39H,7-22,24-31H2,1-6H3/t33-,35+,36+,37-,38+,39+,41+,42-/m1/s1/i2D3,3D3,32D

InChI Key

BDBPUUADYAQHAV-YQSOVACPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCCCC)C)C)C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

Foundational & Exploratory

The Role of 15:0 Cholesteryl Ester-d7 in Advanced Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of lipidomics, precise and accurate quantification of lipid species is paramount to understanding cellular processes, disease pathogenesis, and the efficacy of therapeutic interventions. Cholesteryl esters, the storage and transport form of cholesterol, are key players in lipid metabolism and are implicated in various physiological and pathological states, including atherosclerosis and neurodegenerative diseases. The quantification of these nonpolar lipids, however, presents analytical challenges due to their complex mixture and ionization behavior in mass spectrometry. To overcome these hurdles, stable isotope-labeled internal standards are indispensable. This guide focuses on the application of 15:0 Cholesteryl ester-d7, a deuterated analog of a cholesteryl ester with a pentadecanoic acid chain, as a crucial tool for the accurate quantification of cholesteryl esters in biological samples using mass spectrometry-based lipidomics platforms.

Core Application: An Internal Standard for Quantitative Lipidomics

This compound serves as an ideal internal standard for the quantification of a wide range of cholesteryl ester species in complex biological matrices such as plasma, serum, cells, and tissues.[1] Its utility stems from several key properties:

  • Chemical Similarity: It closely mimics the chemical and physical properties of endogenous cholesteryl esters, ensuring similar behavior during lipid extraction and chromatographic separation.

  • Mass Shift: The incorporation of seven deuterium atoms on the cholesterol moiety results in a distinct mass shift, allowing it to be differentiated from endogenous, non-labeled cholesteryl esters by the mass spectrometer.[2]

  • Minimizing Experimental Variability: By adding a known amount of this compound to a sample at the beginning of the workflow, it accounts for variations in sample preparation, extraction efficiency, and instrument response, thereby enabling accurate and reproducible quantification.

Experimental Protocols

The use of this compound is integrated into a multi-step lipidomics workflow. The following sections detail a generalized experimental protocol, with specific parameters that may be adapted based on the sample type and instrumentation.

Lipid Extraction

A modified Bligh & Dyer or Folch extraction method is commonly employed to isolate lipids from biological samples.[3][4]

  • Sample Homogenization: Tissues are homogenized in a suitable buffer, while cell pellets are resuspended in phosphate-buffered saline (PBS). Plasma or serum samples can be used directly.

  • Internal Standard Spiking: A known amount of this compound (and other internal standards for different lipid classes) is added to the homogenate or plasma. The concentration of the internal standard should be optimized based on the expected concentration of the analytes in the sample.

  • Solvent Extraction: A mixture of chloroform and methanol (typically 2:1 v/v) is added to the sample, followed by vigorous vortexing to ensure thorough mixing.[4]

  • Phase Separation: The addition of water or an aqueous salt solution induces phase separation, resulting in an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Recovery: The lower organic phase is carefully collected, and the solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent for LC-MS analysis (e.g., a mixture of isopropanol, acetonitrile, and water).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Reversed-phase liquid chromatography is typically used to separate the different cholesteryl ester species based on their hydrophobicity before their detection by the mass spectrometer.

Table 1: Representative LC-MS/MS Parameters for Cholesteryl Ester Analysis

ParameterTypical Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate
Mobile Phase B Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate
Flow Rate 0.2-0.5 mL/min
Gradient A time-gradient from a lower to a higher percentage of Mobile Phase B
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Scan Type Multiple Reaction Monitoring (MRM) or Precursor Ion Scan
Precursor Ion [M+NH4]+ adduct of the cholesteryl ester
Product Ion m/z 369.3 (characteristic fragment of the cholesterol backbone)

Note: These are representative parameters and should be optimized for the specific instrument and application.

Quantification

Quantification is achieved by comparing the peak area of the endogenous cholesteryl ester species to the peak area of the this compound internal standard. A calibration curve is typically generated using a series of standards containing known concentrations of a representative cholesteryl ester and a fixed concentration of the internal standard.

Data Presentation

The use of this compound allows for the generation of robust quantitative data. The following table provides an example of how such data can be presented.

Table 2: Example Quantitative Data for Cholesteryl Esters in Human Plasma

Cholesteryl Ester SpeciesConcentration (µg/mL) ± SD
CE 16:0150.5 ± 12.3
CE 18:2350.2 ± 25.8
CE 18:1280.7 ± 21.1
CE 20:485.3 ± 9.1
Internal Standard
This compoundSpiked at 10 µg/mL

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Cells, Tissue) is_spike Spike with 15:0 Cholesteryl Ester-d7 sample->is_spike extraction Lipid Extraction (e.g., Modified Folch) is_spike->extraction separation LC Separation (Reversed-Phase C18) extraction->separation detection MS/MS Detection (ESI+, MRM) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for cholesteryl ester quantification.

Cholesterol and Cholesteryl Ester Metabolism

Cholesteryl esters are synthesized from cholesterol through the action of two key enzymes: Acyl-CoA:cholesterol acyltransferase (ACAT) in cells and Lecithin:cholesterol acyltransferase (LCAT) in plasma.[1][5] These esters are then stored in lipid droplets or transported in lipoproteins.

cholesterol_metabolism cluster_cellular Intracellular cluster_plasma Plasma cholesterol_cell Free Cholesterol acat ACAT cholesterol_cell->acat Acyl-CoA cholesterol_hdl Free Cholesterol (on HDL) cholesterol_cell->cholesterol_hdl Efflux ce_droplet Cholesteryl Ester (Lipid Droplet Storage) acat->ce_droplet lcat LCAT cholesterol_hdl->lcat Lecithin ce_lipoprotein Cholesteryl Ester (Lipoprotein Core) lcat->ce_lipoprotein

Caption: Key pathways of cholesteryl ester synthesis.

Conclusion

This compound is an essential tool in modern lipidomics, enabling the accurate and precise quantification of cholesteryl esters in a variety of biological samples. Its use in conjunction with advanced LC-MS/MS techniques provides researchers with reliable data to unravel the complex roles of cholesteryl esters in health and disease, and to facilitate the development of novel diagnostics and therapeutics. The methodologies and pathways described in this guide provide a framework for the successful implementation of this powerful analytical strategy.

References

15:0 Cholesteryl Ester-d7: A Technical Guide to its Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analysis of 15:0 Cholesteryl ester-d7. This deuterated lipid is a critical internal standard for the accurate quantification of cholesteryl esters in complex biological matrices through mass spectrometry. This document outlines its physicochemical characteristics, detailed experimental protocols for its use, and its relevance within the broader context of cholesteryl ester metabolism.

Chemical Properties and Structure

This compound, also known as cholesteryl-d7 pentadecanoate, is the deuterated form of cholesteryl pentadecanoate. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, as it behaves chemically and chromatographically similarly to its endogenous, non-deuterated counterpart.

Below is a summary of the key chemical and physical properties for both this compound and its non-deuterated analog, Cholesteryl pentadecanoate.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name Cholesteryl-d7 pentadecanoate
Synonyms 15:0 Cholesteryl-d7 ester
Molecular Formula C₄₂H₆₇D₇O₂[1]
Molecular Weight 618.08 g/mol [1]
CAS Number 2260669-27-8[1]
Physical Form Powder[1]
Storage Temperature -20°C[1]
Purity >99% (TLC)[1]

Table 2: Chemical and Physical Properties of Cholesteryl Pentadecanoate (Non-deuterated)

PropertyValue
Chemical Name Cholesteryl pentadecanoate
Synonyms Cholesterol pentadecylate, CE(15:0)
Molecular Formula C₄₂H₇₄O₂[2]
Molecular Weight 611.04 g/mol
CAS Number 25605-88-3
Boiling Point 641.13 °C @ 760.00 mm Hg (estimated)[3]
Flash Point 341.40 °C (estimated)[3]
logP (o/w) 17.612 (estimated)[3]
Water Solubility 2.291e-012 mg/L @ 25 °C (estimated)[3]

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of cholesteryl esters. Below is a detailed methodology adapted from established protocols for the analysis of cholesteryl esters in biological samples.[3][4]

Quantitative Analysis of Cholesteryl Esters by LC-MS/MS

This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of cholesteryl esters using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: To each biological sample (e.g., plasma, serum, tissue homogenate), add a known amount of this compound solution.

  • Lipid Extraction: Perform lipid extraction using a modified Bligh-Dyer method or a methyl tert-butyl ether (MTBE)-based extraction to efficiently extract neutral lipids like cholesteryl esters.

  • Solvent Evaporation: Dry the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of chloroform and methanol.

2. Liquid Chromatography Separation:

  • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Employ a C18 reversed-phase column for the separation of cholesteryl esters.

  • Mobile Phases:

    • Mobile Phase A: A mixture of water and methanol containing ammonium acetate.

    • Mobile Phase B: A mixture of methanol and chloroform containing ammonium acetate.

  • Gradient Elution: Implement a gradient elution program starting with a lower percentage of Mobile Phase B and gradually increasing to elute the highly hydrophobic cholesteryl esters.

3. Mass Spectrometry Detection:

  • Mass Spectrometer: Use a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ionization mode.

  • Multiple Reaction Monitoring (MRM): Set up MRM transitions for the precursor and product ions of both the endogenous cholesteryl esters and the this compound internal standard. The characteristic neutral loss of the cholesterol backbone (m/z 369.35) is often monitored.

  • Data Analysis: Quantify the endogenous cholesteryl esters by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing it to a calibration curve.

Below is a graphical representation of the experimental workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify Cholesterol_Metabolism cluster_synthesis Cholesteryl Ester Synthesis cluster_storage_transport Storage and Transport cluster_hydrolysis Cholesteryl Ester Hydrolysis Cholesterol Free Cholesterol ACAT ACAT Cholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA (e.g., Pentadecanoyl-CoA) FattyAcylCoA->ACAT CE 15:0 Cholesteryl Ester ACAT->CE LipidDroplet Lipid Droplets (Storage) CE->LipidDroplet Lipoproteins Lipoproteins (VLDL, LDL) (Transport) CE->Lipoproteins CE_hydrolysis 15:0 Cholesteryl Ester LipidDroplet->CE_hydrolysis HSL Hormone-Sensitive Lipase (HSL) CE_hydrolysis->HSL FreeCholesterol_out Free Cholesterol HSL->FreeCholesterol_out FFA_out Pentadecanoic Acid HSL->FFA_out

References

The Linchpin of Precision: A Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving reliable and reproducible results. By serving as ideal internal benchmarks, these stable isotope-labeled compounds are instrumental in correcting for analytical variability, thereby ensuring the integrity of data in drug discovery, development, and clinical diagnostics.

Core Principles: The Power of a Subtle Mass Shift

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium (²H), a stable, non-radioactive isotope of hydrogen.[1] This substitution results in a minimal increase in the molecule's mass, making it distinguishable from the native analyte by a mass spectrometer. However, the physicochemical properties of the deuterated standard remain nearly identical to the unlabeled analyte.[2] This fundamental principle is the cornerstone of its utility.

The key advantages of using deuterated standards stem from this near-identical behavior:

  • Co-elution with the Analyte: In chromatographic separations like liquid chromatography (LC), the deuterated standard and the analyte exhibit almost identical retention times. This co-elution ensures that both compounds are subjected to the same experimental conditions at the same time, including variations in the analytical column and mobile phase composition.[2]

  • Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency. This is crucial for correcting for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte.

  • Correction for Variability: By adding a known amount of the deuterated internal standard to every sample, calibrator, and quality control sample at the beginning of the workflow, it acts as a reliable reference to correct for inconsistencies throughout the entire analytical process. This includes variations in sample preparation, such as extraction efficiency and volumetric dilutions, as well as fluctuations in instrument performance, like injection volume and detector response.[2]

Data Presentation: A Quantitative Comparison

The superiority of deuterated internal standards over non-isotopically labeled (analogue) internal standards is evident in the improved precision and accuracy of quantitative assays. The following tables summarize comparative data from various bioanalytical studies.

ParameterDeuterated Internal StandardNon-Deuterated (Analogue) Internal StandardReference
Accuracy (% Bias) Typically within ±5%Can exceed ±15%[3]
Precision (%CV) Typically <10%Can be >15%[3]
Matrix Effect Effectively compensatedInconsistent and variable compensation[3]
Recovery Correction Excellent, tracks analyte recoveryVariable, can differ significantly from analyte[3]
Study FocusAnalyteInternal Standard TypeImprovement with Deuterated StandardReference
Anticancer Agent BioanalysisKahalalide FDeuterated vs. AnalogueMean bias improved from 96.8% to 100.3%[4]
Immunosuppressant MonitoringSirolimusDeuterated vs. AnalogueCoefficient of Variation (CV) improved from 7.6-9.7% to 2.7-5.7%[5]

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

Visualizing complex experimental workflows and biological pathways is crucial for understanding the role of deuterated standards in a broader context. The following diagrams, generated using the Graphviz DOT language, illustrate key processes.

General Workflow for Quantitative Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extraction LC_Separation Chromatographic Separation (Co-elution of Analyte and IS) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (Analyte and IS Distinguished by Mass) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Calibration_Curve Quantification using Calibration Curve Ratio_Calculation->Calibration_Curve

Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.

Mechanism of Matrix Effect Correction cluster_ionization Ionization Process cluster_correction Correction Mechanism Ion_Source Mass Spectrometer Ion Source Signal_Ratio Analyte/IS Signal Ratio Remains Constant Ion_Source->Signal_Ratio Signal Affected Equally Analyte Analyte Analyte->Ion_Source Ionization Deuterated_IS Deuterated IS Deuterated_IS->Ion_Source Ionization Matrix Matrix Components Matrix->Ion_Source Interference (Suppression/Enhancement) Accurate_Quant Accurate Quantification Signal_Ratio->Accurate_Quant

Caption: How a deuterated IS corrects for matrix effects during ionization.

SILAC Workflow for Phosphorylation Signaling Analysis cluster_labeling Cell Culture and Labeling cluster_processing Sample Processing cluster_analysis LC-MS/MS and Data Analysis Light_Cells Control Cells (Light Amino Acids) Cell_Lysis Combine and Lyse Cells Light_Cells->Cell_Lysis Heavy_Cells Stimulated Cells (Heavy Amino Acids, e.g., Deuterated Leucine) Heavy_Cells->Cell_Lysis Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion Phospho_Enrichment Phosphopeptide Enrichment (e.g., TiO2 chromatography) Protein_Digestion->Phospho_Enrichment LC_MS_Analysis LC-MS/MS Analysis Phospho_Enrichment->LC_MS_Analysis Quantification Quantify Heavy/Light Peptide Ratios LC_MS_Analysis->Quantification Pathway_Analysis Identify Regulated Phosphorylation Sites and Signaling Pathways Quantification->Pathway_Analysis

Caption: SILAC workflow for quantitative phosphoproteomics.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide methodologies for key experiments where deuterated standards are integral.

Protocol 1: Evaluation of Matrix Effects

Objective: To assess the ability of a deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma) from different sources.

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Preparation of Solutions:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in the final reconstitution solvent at a concentration representative of the mid-range of the calibration curve.

    • Set 2 (Post-extraction Spiked Matrix): Extract blank plasma from the six different sources using the intended analytical method. After the final extraction step, spike the analyte and the deuterated internal standard into the extracted matrix at the same concentration as in Set 1.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte and the internal standard for each matrix source:

      • MF = (Peak area in Set 2) / (Peak area in Set 1)

    • Calculate the Internal Standard-Normalized Matrix Factor:

      • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be within an acceptable range (typically ≤15%) to demonstrate effective compensation for matrix effects.

Protocol 2: Pharmacokinetic Study Sample Analysis

Objective: To accurately quantify the concentration of a drug in plasma samples from a pharmacokinetic study using a deuterated internal standard.

Materials:

  • Plasma samples from the pharmacokinetic study

  • Deuterated internal standard working solution

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of each plasma sample (study sample, calibration standard, or quality control), add 20 µL of the deuterated internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of cold protein precipitation solvent.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.[6]

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto a validated LC-MS/MS system.

    • Monitor the specific mass transitions for both the analyte and the deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the deuterated internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of the analyte in the study samples by interpolating their peak area ratios from the calibration curve.

Protocol 3: SILAC-based Phosphoproteomics for Signaling Pathway Analysis

Objective: To identify and quantify changes in protein phosphorylation in response to a specific stimulus, thereby elucidating signaling pathway activation.

Materials:

  • Two populations of cultured cells

  • "Light" cell culture medium (containing normal amino acids)

  • "Heavy" cell culture medium (containing a deuterated essential amino acid, e.g., deuterated leucine)

  • Stimulus of interest (e.g., growth factor, drug)

  • Lysis buffer with phosphatase and protease inhibitors

  • Trypsin for protein digestion

  • Materials for phosphopeptide enrichment (e.g., TiO2 or Fe-IMAC beads)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture one population of cells in the "light" medium and the other in the "heavy" medium for at least five cell divisions to ensure complete incorporation of the labeled amino acid.

  • Cell Treatment and Lysis:

    • Treat the "heavy" labeled cells with the stimulus of interest. The "light" labeled cells serve as the control.

    • Combine equal numbers of cells from both populations and lyse them together.

  • Protein Digestion and Phosphopeptide Enrichment:

    • Digest the combined protein lysate with trypsin.

    • Enrich for phosphopeptides from the resulting peptide mixture using appropriate affinity chromatography.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis:

    • Identify phosphopeptides and quantify the ratio of the peak intensities of the "heavy" versus "light" isotopic forms for each peptide.

    • A significant change in this ratio indicates a change in the phosphorylation status of that protein in response to the stimulus.

    • Map the identified regulated phosphoproteins to known signaling pathways to understand the cellular response.

Conclusion

References

Technical Guide: Certificate of Analysis and Purity of 15:0 Cholesteryl Ester-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment for 15:0 Cholesteryl ester-d7 (cholesteryl-d7 pentadecanoate). The document outlines the key analytical data, detailed experimental methodologies for purity determination, and visual representations of the compound's structure and analytical workflow. This information is critical for ensuring the quality and reliability of this internal standard in research and drug development applications.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a certificate of analysis for this compound.[1]

Table 1: General Properties [1]

PropertySpecification
Molecular Weight 618.095
Chemical Formula C₄₂H₆₇D₇O₂
Physical State White solid powder
Storage -20°C
Stability At least one year from date of receipt

Table 2: Purity and Analytical Specifications [1]

AnalysisSpecificationResult
Physical Examination White solid, no foreign matterPass
TLC Purity >99%Pass
HPLC-ELSD Purity NLT 99% (AUC)99% (AUC)
Proton NMR Spectrum consistent with structureConsistent
Mass Spectrometry [M+NH₄]⁺ = 636.095 ± 1 amu[M+NH₄]⁺ = 635.9 amu

Chemical Structure

The chemical structure of this compound consists of a cholesterol-d7 moiety esterified with pentadecanoic acid. The deuterium atoms are located on the terminal methyl and adjacent methylene groups of the cholesterol side chain.

G cluster_cholesterol Cholesterol-d7 Moiety cluster_fatty_acid Pentadecanoic Acid Moiety c1 C42H67D7O2 c2 [Image of Cholesterol-d7 structure] c1->c2 ester linkage c3 [Image of Pentadecanoic acid structure] c1->c3 ester linkage

Caption: Chemical structure of this compound.

Experimental Protocols

The following sections detail the methodologies used to assess the purity and identity of this compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for assessing the purity of cholesteryl esters.[2][3]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Sample Preparation: The sample is dissolved in a suitable solvent such as chloroform or a mixture of chloroform and methanol.

  • Mobile Phase: A non-polar solvent system is used to achieve good separation. A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).[1] For separating neutral lipids, a mixture of hexane:diethyl ether:acetic acid (e.g., 130:40:1.5 v/v/v) can also be employed.[4]

  • Development: The plate is developed in a sealed chamber saturated with the mobile phase.

  • Visualization: The spots are visualized under UV light (if fluorescent indicator is present in the silica gel) and by staining with reagents such as iodine vapor, phosphomolybdic acid, or by charring with a sulfuric acid solution followed by heating.[2]

  • Purity Assessment: The purity is assessed by the absence of secondary spots. For quantitative analysis, the spots can be scraped, the compound extracted, and then quantified by another method, or by densitometry.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a powerful technique for the quantitative analysis of non-volatile compounds like cholesteryl esters that lack a strong UV chromophore.[5][6][7]

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and an ELSD detector.

  • Column: A reversed-phase C18 column is typically used for the separation of lipids.

  • Mobile Phase: A gradient elution is often employed. For example, a gradient of methanol and water with a small amount of formic acid can be used.[8] Another common mobile phase system involves a gradient of water/methanol with trifluoroacetic acid (TFA) and methanol.[5]

  • ELSD Settings:

    • Nebulizer Gas Flow: Typically set around 1.5 SLM.[5]

    • Drift Tube Temperature: Optimized for the analyte and mobile phase, often in the range of 40-60°C.[5]

  • Quantification: The peak area from the ELSD is proportional to the mass of the analyte. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.[9][10][11][12]

  • Sample Preparation: 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[13]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: A standard proton spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay to ensure accurate integration if quantification is desired.[13]

  • Spectral Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected spectrum for this compound. Characteristic signals for the cholesteryl moiety and the pentadecanoate chain are identified to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic labeling of the compound.[1][14][15]

  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for cholesteryl esters.[14] ESI often involves the formation of adducts, such as ammonium adducts ([M+NH₄]⁺), to enhance ionization.[1]

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass determination.

  • Analysis Mode: The analysis is typically performed in positive ion mode.

  • Data Interpretation: The mass spectrum is examined for the presence of the molecular ion (or its adduct) corresponding to the calculated exact mass of this compound. The isotopic pattern should also be consistent with the presence of seven deuterium atoms.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and certification of this compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Quality Control Analysis cluster_certification Certification and Release s1 Raw Material Sourcing s2 Chemical Synthesis s1->s2 s3 Purification s2->s3 a1 Physical Examination s3->a1 a2 TLC Purity s3->a2 a3 HPLC-ELSD Purity s3->a3 a4 ¹H NMR Structure Confirmation s3->a4 a5 Mass Spectrometry Identity s3->a5 c1 Data Review a1->c1 a2->c1 a3->c1 a4->c1 a5->c1 c2 Certificate of Analysis Generation c1->c2 c3 Product Release c2->c3

Caption: Analytical workflow for this compound.

References

An In-depth Technical Guide to the Storage and Handling of 15:0 Cholesteryl Ester-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive details on the proper storage and handling of 15:0 Cholesteryl ester-d7 (cholesteryl-d7 pentadecanoate), a deuterated lipid standard crucial for a range of applications, including its use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Adherence to these guidelines is essential to maintain the compound's chemical purity, isotopic integrity, and stability, ensuring the accuracy and reproducibility of experimental results.

Product Specifications and Storage Conditions

Proper storage is the most critical factor in preserving the stability of this compound. The compound is typically supplied as a powder and requires specific conditions to prevent degradation.

Table 1: Quantitative Storage and Stability Data

ParameterSpecificationSource(s)
Physical Form Powder
Long-Term Storage Temperature -20°C (recommended range: -25°C to -15°C)[2][3][4]
Shipping Condition Typically on dry ice
Stability (as solid) At least 1 year at -20°C[4]
Purity >99% (TLC)[4]
Hygroscopicity Non-hygroscopic (as solid)[4]
Light Sensitivity Not light-sensitive[4]

Handling Procedures

While this compound is not classified as a hazardous substance, adherence to good laboratory practices is essential to maintain its integrity and ensure user safety.[2]

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling the compound. This includes:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (inspect prior to use).

  • A lab coat.

Handling the Solid Compound

This compound is a stable, non-hygroscopic powder, which simplifies handling compared to unsaturated lipids.[4][5] However, precautions are still necessary to prevent contamination.

  • Acclimatization: Before opening, the sealed container must be removed from the freezer and allowed to equilibrate to ambient laboratory temperature for at least 30 minutes.[6] This critical step prevents atmospheric moisture from condensing on the cold powder, which could compromise the standard.[6]

  • Atmosphere: While the solid is relatively stable, performing manipulations in a dry, inert atmosphere (e.g., under a gentle stream of nitrogen or argon) is a best practice to minimize any potential for oxidation or moisture absorption.[5]

  • Weighing and Transfer: Use a calibrated analytical balance for accurate weighing. Use clean glass or stainless steel tools for transfer.[5]

Handling Solutions

Once dissolved in an organic solvent, additional precautions are necessary.

  • Container Type: Solutions must be stored in clean, glass containers with Teflon-lined caps.[5][6] Storing organic solutions in plastic containers is not recommended as plasticizers can leach into the solvent and contaminate the standard.[5][6]

  • Inert Atmosphere: Overlay the solvent with an inert gas like nitrogen or argon before sealing the vial to prevent oxidation of the solvent or compound.[5]

  • Storage: Store solutions at -20°C ± 4°C.[5][6] Storage below -30°C is generally not advised unless the solution is in a specially sealed glass ampoule.[5][6]

  • Transfer: Always use glass or stainless steel pipettes or syringes to transfer organic solutions of the lipid.[5] Avoid using plastic pipette tips.[5]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the standard procedure for preparing a stock solution from the powdered this compound.

Materials
  • This compound powder

  • Calibrated analytical balance

  • Class A volumetric flask

  • Glass syringe or pipette

  • High-purity organic solvent (e.g., chloroform, methanol)

  • Glass vial with a Teflon-lined cap

  • Inert gas (Nitrogen or Argon)

Methodology
  • Equilibrate: Remove the sealed container of this compound from the -20°C freezer and allow it to warm to room temperature for a minimum of 30 minutes.[6]

  • Weigh: In a controlled environment (ideally under inert gas), carefully open the container and accurately weigh the desired mass of the powder.

  • Transfer: Quantitatively transfer the weighed powder into an appropriate Class A volumetric flask.

  • Dissolve: Using a glass syringe or pipette, add a small amount of the chosen organic solvent to the flask to dissolve the powder.[6] Gentle vortexing or sonication can be used to ensure the lipid is completely dissolved, resulting in a clear solution.[6]

  • Dilute: Once fully dissolved, dilute the solution to the calibration mark on the volumetric flask with the same solvent.

  • Mix: Securely cap the flask and mix the solution thoroughly by inversion.

  • Store: Transfer the final stock solution to a clean, clearly labeled glass vial with a Teflon-lined cap.[6] Purge the headspace of the vial with an inert gas before sealing. Store the solution at -20°C.[5][6] For routine use, it is advisable to prepare smaller aliquots to avoid repeated warming and cooling of the main stock.

Visualized Workflow

The following diagram illustrates the recommended workflow for the proper handling and preparation of a this compound stock solution.

G Workflow for Handling this compound cluster_storage Initial Storage cluster_prep Preparation for Use cluster_solution Stock Solution Preparation cluster_final Final Storage Receive Receive Compound (Shipped on Dry Ice) Store Store at -20°C in original container Receive->Store Equilibrate Equilibrate to Room Temp (≥30 min before opening) Store->Equilibrate Weigh Weigh Powder (Under Inert Atmosphere) Equilibrate->Weigh Dissolve Dissolve in Solvent (e.g., Chloroform) in Class A Volumetric Flask Weigh->Dissolve Dilute Dilute to Final Volume Dissolve->Dilute Transfer Transfer to Glass Vial (Teflon-lined cap) Dilute->Transfer Purge Purge with Inert Gas (e.g., Argon) Transfer->Purge Store_Sol Store Solution at -20°C Purge->Store_Sol

Caption: Recommended workflow from receipt to storage of a stock solution.

Safety and Stability Considerations

  • Chemical Stability: The compound is stable under the recommended storage conditions.[2] Avoid contact with strong oxidizing agents.[2] In case of fire, hazardous decomposition products include carbon oxides.[2]

  • Isotopic Stability: The primary risk to isotopic purity is hydrogen-deuterium (H-D) exchange. This is minimized by preventing moisture contamination. Always use dry solvents and handle under a dry atmosphere when possible.

  • Disposal: Unused material should be disposed of in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

References

Solubility of Cholesteryl Esters in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of cholesteryl esters, with a focus on providing a framework for understanding the solubility of specific analogs like 15:0 Cholesteryl ester-d7, in various organic solvents. Due to the limited direct data on the deuterated form, this document leverages available data on cholesterol and other cholesteryl esters to provide a comprehensive resource. The principles and methodologies outlined herein are directly applicable to determining the solubility of this compound.

Core Concepts in Cholesteryl Ester Solubility

Cholesteryl esters are neutral lipids formed by the esterification of cholesterol with a fatty acid. Their solubility is primarily dictated by the physicochemical properties of both the cholesterol backbone and the attached fatty acid chain. The presence of the bulky, rigid sterol nucleus and the flexible, nonpolar fatty acid chain results in a highly lipophilic molecule.

The general principle of "like dissolves like" is paramount in understanding their solubility. Nonpolar cholesteryl esters will dissolve best in nonpolar organic solvents. The introduction of any polarity into the solvent will generally decrease solubility. Factors influencing solubility include:

  • Solvent Polarity: Less polar solvents are generally better at solvating cholesteryl esters.

  • Temperature: Solubility of solids in liquids typically increases with temperature.

  • Fatty Acid Chain Length: The length and saturation of the fatty acid chain can influence the crystal lattice energy and, consequently, the solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Quantitative Solubility Data

Table 1: Solubility of Cholesterol in Various Organic Solvents

SolventTemperature (°C)Solubility
EthanolAmbient~3.25 g / 100 mL[1]
AcetoneAmbient~3.25 g / 100 mL[1]
IsopropanolAmbient~4.89 g / 100 mL[1]
Methanol11 - 50Data available, follows a best-fit equation[2]
Acetonitrile11 - 50Data available, follows a best-fit equation[2]
Benzene17 - 77Data available, follows a dynamic method determination[2]
Toluene17 - 77Data available, follows a dynamic method determination[2]
Cyclohexane17 - 77Data available, follows a dynamic method determination[2]
1,2-Dichloroethane17 - 77Data available, follows a dynamic method determination[2]
Trichloromethane17 - 77Data available, follows a dynamic method determination[2]
Tetrachloromethane17 - 77Data available, follows a dynamic method determination[2]
n-Alkanols (C1-C12)37A solubility maximum is observed between C6 and C7 chain length[3]
Ethyl Carboxylates37Data available[3]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The following outlines a general protocol for determining the solubility of a cholesteryl ester in an organic solvent.

Static Equilibrium Method

This method involves equilibrating a surplus of the solute with the solvent at a constant temperature until the solution is saturated.

Methodology:

  • Preparation: Add an excess amount of the cholesteryl ester to a known volume of the organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. A shaking water bath or a thermostatted agitator is recommended.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifugation can be used to expedite this process and ensure a clear supernatant.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Solvent Evaporation: Evaporate the solvent from the sample under a stream of inert gas (e.g., nitrogen) or using a vacuum concentrator.

  • Quantification: Determine the mass of the remaining solid residue (the dissolved cholesteryl ester).

  • Calculation: Calculate the solubility in terms of g/L or mol/L.

Dynamic (Polythermal) Method

This method involves monitoring the dissolution of the solute as the temperature of the solvent is changed.

Methodology:

  • Preparation: Prepare a series of solutions with known concentrations of the cholesteryl ester in the chosen solvent.

  • Heating and Observation: Heat the solutions slowly while stirring. The temperature at which the last solid particles dissolve is recorded as the saturation temperature for that specific concentration.

  • Cooling and Observation (Optional but Recommended): Cool the solutions slowly and record the temperature at which the first crystals appear (crystallization temperature).

  • Data Analysis: Plot the saturation temperatures against the corresponding concentrations to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a cholesteryl ester using the static equilibrium method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 15:0 Cholesteryl ester-d7 to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Cease agitation C->D E Centrifuge to pellet undissolved solid D->E F Extract known volume of supernatant E->F G Evaporate solvent F->G H Quantify solute mass G->H I Calculate solubility H->I

Caption: Workflow for Static Equilibrium Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound in a wide range of organic solvents remains to be extensively published, the principles governing the solubility of cholesterol and other cholesteryl esters provide a robust framework for its estimation and experimental determination. The solubility will be highest in nonpolar organic solvents and will be influenced by temperature. The experimental protocols detailed in this guide offer a clear path for researchers to precisely determine the solubility of this and other lipid molecules in their specific applications.

References

A Technical Guide to 15:0 Cholesteryl Ester-d7 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 15:0 Cholesteryl ester-d7, a deuterated lipid standard essential for quantitative analysis in life sciences research. Designed for researchers, scientists, and professionals in drug development, this document details the properties, commercial sources, and applications of this stable isotope-labeled compound, with a focus on its use in mass spectrometry-based lipidomics.

Introduction

This compound (cholesteryl-d7 pentadecanoate) is a synthetic, deuterated form of cholesteryl pentadecanoate. The incorporation of seven deuterium atoms onto the cholesterol moiety provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of endogenous cholesteryl esters in complex biological matrices. Its use is critical in studies investigating lipid metabolism, cardiovascular disease, and other metabolic disorders where precise measurement of lipid species is paramount.[1][2]

Commercial Supplier and Product Specifications

This compound is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for this product from prominent vendors.

Parameter Avanti Polar Lipids (Merck/Sigma-Aldrich) [1][2][3][4][5][6]MedChemExpress [7]Biosynth [8]
Product Number 700144PHY-139501KQD66927
Molecular Formula C₄₂H₆₇D₇O₂C₄₂H₆₇D₇O₂C₄₂H₆₇D₇O₂
Molecular Weight 618.095 g/mol [3][9]618.08 g/mol [2]Not Specified
CAS Number 2260669-27-8[2][5][6][7]2260669-27-8[7]2260669-27-8
Purity >99% (TLC, HPLC-ELSD)[1][3][6]>98%>98%
Physical State White Solid Powder[1][3][9]SolidSolid
Storage Temperature -20°C[1][2][3][6][9]-20°C-20°C
Available Quantities 10 mg, 25 mg[1][2]1 mg, 5 mgInquire

Experimental Protocols: Application in Lipidomics

This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflows for the relative or absolute quantification of cholesteryl esters. Below is a representative protocol for the analysis of cholesteryl esters in plasma.

Sample Preparation and Lipid Extraction

This protocol is adapted from established lipid extraction methods.

  • Internal Standard Spiking: To 10 µL of plasma, add a precise amount (e.g., 1 µg) of this compound from a stock solution of known concentration. This step is critical as it accounts for variability in extraction efficiency and instrument response.

  • Lipid Extraction (Folch Method):

    • Add 200 µL of a 2:1 (v/v) chloroform:methanol mixture to the spiked plasma sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 50 µL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer to a new tube.

    • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as 9:1 (v/v) methanol:chloroform or isopropanol.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for separating cholesteryl esters based on their fatty acyl chain length and degree of unsaturation.

    • Mobile Phase: A gradient of two mobile phases is commonly employed. For example:

      • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

      • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used. Cholesteryl esters form ammonium adducts [M+NH₄]⁺.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively.

    • Transitions to Monitor:

      • Endogenous Cholesteryl Esters (CEs): The precursor ion is the [M+NH₄]⁺ adduct of the specific CE. The characteristic product ion for all CEs is m/z 369.3, which corresponds to the cholestadiene fragment after the loss of the fatty acyl chain and ammonia.

      • This compound (Internal Standard):

        • Precursor Ion: m/z 636.0 ([C₄₂H₆₇D₇O₂ + NH₄]⁺)

        • Product Ion: m/z 376.4 (corresponding to the deuterated cholestadiene fragment [d₇-cholesterol - H₂O]⁺)

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for the SRM/PRM transitions of both the endogenous cholesteryl esters and the this compound internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of each endogenous cholesteryl ester to the peak area of the internal standard.

  • Quantification: The concentration of the endogenous cholesteryl esters can be determined by comparing this ratio to a calibration curve generated using known amounts of authentic cholesteryl ester standards.

Visualization of Experimental Workflow

The following diagram illustrates the typical lipidomics workflow employing this compound as an internal standard.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with 15:0 CE-d7 IS Sample->Spike Extract Lipid Extraction (e.g., Folch) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (Positive ESI, SRM/PRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratios (Endogenous CE / IS) Integrate->Ratio Quantify Quantification Ratio->Quantify

Caption: Lipidomics workflow using this compound internal standard.

References

molecular weight and formula of 15:0 cholesteryl-d7 ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth look at the molecular characteristics of 15:0 cholesteryl-d7 ester, a deuterated form of cholesteryl pentadecanoate. This compound is of significant interest to researchers in the fields of lipidomics and drug development, where isotopically labeled standards are crucial for accurate quantification and metabolic studies.

Molecular Formula and Weight

The incorporation of seven deuterium atoms distinguishes 15:0 cholesteryl-d7 ester from its non-deuterated counterpart, 15:0 cholesteryl ester. This isotopic substitution results in a predictable increase in its molecular weight.

The molecular formula for the non-deuterated 15:0 cholesteryl ester is C42H74O2.[1][2] In the deuterated variant, seven hydrogen atoms are replaced by deuterium atoms, leading to the molecular formula C42H67D7O2.[3]

The calculated molecular weight for 15:0 cholesteryl-d7 ester is approximately 618.1 g/mol .[4] This is a critical parameter for mass spectrometry-based applications, enabling precise identification and quantification. The atomic weight of deuterium is approximately 2.014 atomic mass units.[5][6][7]

CompoundMolecular FormulaMolecular Weight ( g/mol )
15:0 Cholesteryl EsterC42H74O2~611.05
15:0 Cholesteryl-d7 EsterC42H67D7O2~618.1

Experimental Protocols

The determination of the molecular weight and formula of isotopically labeled compounds such as 15:0 cholesteryl-d7 ester relies on high-resolution mass spectrometry (HRMS).

Methodology for Molecular Weight and Formula Determination:

  • Sample Preparation: A dilute solution of 15:0 cholesteryl-d7 ester is prepared in an appropriate organic solvent, such as a mixture of chloroform and methanol.

  • Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Electrospray ionization (ESI) is a commonly employed technique to generate gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument. These instruments are capable of measuring the mass-to-charge ratio (m/z) of ions with high accuracy and precision.

  • Data Analysis: The acquired mass spectrum will show a prominent peak corresponding to the molecular ion of 15:0 cholesteryl-d7 ester. The accurate mass measurement of this peak allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula. The molecular weight is then calculated from this formula.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the base compound to its deuterated form and the resulting change in molecular properties.

Logical Flow of Isotopic Labeling A 15:0 Cholesteryl Ester (C42H74O2) B Isotopic Substitution (+7 Deuterium Atoms) A->B Process C 15:0 Cholesteryl-d7 Ester (C42H67D7O2) B->C Result D Increased Molecular Weight (~611.05 -> ~618.1 g/mol) C->D Property

References

Technical Guide: Physical and Chemical Properties of 15:0 Cholesteryl Ester-d7 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical state, appearance, and key chemical properties of 15:0 Cholesteryl ester-d7 powder. This deuterated form of cholesteryl pentadecanoate is a valuable tool in various research applications, particularly in lipidomics and studies involving cholesterol metabolism.

Physical State and Appearance

This compound is supplied as a powder.[1] While the specific color of the powder is not detailed in publicly available safety and technical data sheets, cholesteryl esters are generally white to off-white crystalline solids. The product is shipped on dry ice and requires storage at -20°C to ensure its stability.[1]

Chemical and Physical Data

The following table summarizes the key quantitative data for this compound powder.

PropertyValueReference
Chemical Name cholesteryl-d7 pentadecanoate[1]
Molecular Formula C₄₂H₆₇D₇O₂
Molecular Weight 618.08 g/mol
CAS Number 2260669-27-8
Purity >99% (as determined by TLC)
Storage Temperature -20°C

Handling and Storage

Due to the limited information on its toxicological properties, standard laboratory safety protocols should be followed when handling this compound powder.[2] The product is stable for at least one year when stored at the recommended temperature of -20°C.[3] It is not classified as a hazardous substance.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary to the manufacturer. However, the purity of the compound is typically assessed using Thin-Layer Chromatography (TLC), a standard technique for separating mixtures of non-volatile compounds.

A general workflow for the quality control of this compound powder is outlined in the diagram below.

experimental_workflow Figure 1. Quality Control Workflow for this compound Powder cluster_synthesis Synthesis and Purification cluster_qc Quality Control cluster_packaging Packaging and Storage Synthesis Chemical Synthesis Purification Purification Synthesis->Purification TLC Purity Assessment (>99% via TLC) Purification->TLC MassSpec Identity Confirmation (Mass Spectrometry) TLC->MassSpec QC_Check Pass QC? MassSpec->QC_Check QC_Check->Synthesis No Packaging Packaging QC_Check->Packaging Yes Storage Storage at -20°C Packaging->Storage

A simplified workflow for the quality control of the powder.

Logical Relationships of Properties

The key identifiers and properties of this compound are interconnected, as illustrated in the following diagram.

logical_relationships Figure 2. Interrelated Properties of this compound Compound This compound CAS CAS: 2260669-27-8 Compound->CAS Formula Formula: C42H67D7O2 Compound->Formula Appearance Physical Form: Powder Compound->Appearance Purity Purity: >99% Compound->Purity Storage Storage: -20°C Compound->Storage MW MW: 618.08 Formula->MW

Key identifiers and properties of the cholesteryl ester.

References

stability of 15:0 Cholesteryl ester-d7 under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability of 15:0 Cholesteryl ester-d7 (cholesteryl pentadecanoate-d7), a saturated cholesteryl ester isotopically labeled with deuterium. As a critical internal standard in lipidomic and metabolomic studies, understanding its stability under various conditions is paramount for ensuring data accuracy and reproducibility. This document outlines recommended storage and handling procedures, potential degradation pathways, and methodologies for stability assessment.

Overview of this compound Stability

This compound is a saturated lipid, which inherently grants it greater stability compared to its unsaturated counterparts. The primary degradation pathways of concern are hydrolysis of the ester bond and, to a lesser extent, oxidation. The deuterium labeling on the cholesterol moiety is generally stable and not expected to exchange under typical laboratory conditions.

Key Stability Factors:

  • Temperature: Elevated temperatures accelerate hydrolytic and oxidative degradation.

  • pH: Highly acidic or basic conditions can catalyze the hydrolysis of the ester linkage.

  • Light: While saturated lipids are less prone to photo-oxidation, prolonged exposure to UV light should be avoided.[1]

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to degradation.

  • Enzymatic Activity: In biological matrices, esterases can hydrolyze the compound.

Recommended Storage and Handling

Proper storage and handling are crucial for maximizing the shelf life of this compound. The following table summarizes the recommended conditions based on the physical form of the standard.

Form Recommended Storage Temperature Container Atmosphere Key Considerations
Solid (Powder) ≤ -16°C (ideally -20°C ± 4°C)[2]Glass vial with a Teflon-lined cap[2][3]Inert (e.g., argon or nitrogen) is recommended for long-term storageAllow the container to warm to room temperature before opening to prevent condensation.[2]
Organic Solution -20°C ± 4°C[2][3]Glass vial with a Teflon-lined cap[2][3]Inert (e.g., argon or nitrogen)[2]Avoid storing in plastic containers, as plasticizers may leach into the solvent.[2] Use glass or stainless steel pipettes for transfers.[2]

General Handling Precautions:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use vials to minimize temperature fluctuations.[2]

  • Use High-Purity Solvents: Solvents such as chloroform, methanol, and ethanol are commonly used.[2] Ensure solvents are free of peroxides and other oxidizing impurities.

  • Protect from Light: Store solutions in amber vials or in the dark to prevent any potential for photodegradation.[1]

Potential Degradation Pathways

The two primary non-enzymatic degradation pathways for cholesteryl esters are hydrolysis and oxidation.

Hydrolysis

Hydrolysis of the ester bond in this compound results in the formation of cholesterol-d7 and pentadecanoic acid. This reaction is catalyzed by strong acids or bases and can be accelerated by elevated temperatures. In biological samples, esterases can also facilitate this process.

Oxidation

While the saturated pentadecanoate fatty acid chain is resistant to oxidation, the cholesterol moiety can be oxidized under harsh conditions, such as in the presence of strong oxidizing agents or prolonged exposure to high heat and oxygen.[4] This can lead to the formation of various oxysterols.

Experimental Protocols for Stability Assessment

To assess the stability of this compound under specific experimental conditions, a formal stability study can be conducted. This typically involves subjecting the compound to stressed conditions and monitoring its degradation over time.

Accelerated Stability Testing (Thermal Stress)

This method is used to predict long-term stability by accelerating degradation at elevated temperatures.

Protocol:

  • Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in the desired solvent or matrix.

  • Storage Conditions: Store the aliquots at a range of elevated temperatures (e.g., 4°C, 25°C, 40°C, and 60°C) and a control at the recommended storage temperature (-20°C).[5] Protect all samples from light.

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each temperature condition for analysis.

  • Analysis: Quantify the remaining this compound and any major degradation products (cholesterol-d7 and pentadecanoic acid) using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Plot the concentration of this compound against time for each temperature. The degradation rate constants can be calculated, and the Arrhenius equation can be used to estimate the shelf life at the recommended storage temperature.[6]

Photostability Testing

Protocol:

  • Sample Preparation: Prepare aliquots of this compound in the desired solvent in clear and amber glass vials.

  • Exposure: Expose the clear vials to a controlled light source (e.g., a photostability chamber with a specified light intensity). Wrap the amber vials in aluminum foil to serve as dark controls.

  • Time Points: At various time points, analyze the contents of both the exposed and control vials by LC-MS/MS.

  • Analysis: Compare the concentration of this compound in the light-exposed samples to the dark controls to determine the extent of photodegradation.

Analytical Method for Stability Assessment: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound and its potential degradation products.

Methodology:

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of cholesteryl esters.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. Cholesteryl esters often form ammonium adducts in the positive ion mode.

  • Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification.

    • Parent Ion: The [M+NH4]+ adduct of this compound.

    • Fragment Ion: A characteristic fragment ion for the cholesterol-d7 moiety.

  • Internal Standard: A non-endogenous, stable isotope-labeled lipid can be used as an internal standard for absolute quantification.

Signaling and Metabolic Pathways

This compound, as a stable isotope-labeled analog of a naturally occurring cholesteryl ester, can be used to trace the metabolic fate of cholesteryl esters in various biological systems.

Lipid Droplet Formation and Degradation

Cholesteryl esters are key components of lipid droplets, which are cellular organelles for storing neutral lipids.[7] The formation of lipid droplets begins with the synthesis of neutral lipids in the endoplasmic reticulum (ER). These lipids accumulate between the leaflets of the ER membrane, eventually budding off into the cytoplasm as mature lipid droplets.[8] The degradation of lipid droplets occurs through lipolysis by cytoplasmic lipases or through autophagy-mediated degradation (lipophagy).[9]

Caption: Overview of lipid droplet formation from the ER and subsequent degradation in the cytoplasm.

Role in Atherosclerosis

Cholesteryl esters are centrally involved in the pathogenesis of atherosclerosis. Low-density lipoproteins (LDL) transport cholesteryl esters in the circulation. In the arterial wall, LDL can become modified and taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[10] Reverse cholesterol transport, mediated by high-density lipoproteins (HDL), is a key process for removing excess cholesterol from peripheral tissues and transporting it back to the liver.[11]

Atherosclerosis_Pathway Cholesteryl Ester Transport and Atherosclerosis cluster_Circulation Circulation cluster_ArterialWall Arterial Wall LDL LDL (carrying CE) CETP CETP LDL->CETP Macrophage Macrophage LDL->Macrophage Uptake HDL HDL HDL->CETP Liver Liver HDL->Liver Cholesterol Efflux VLDL VLDL VLDL->LDL Metabolism CETP->VLDL CE Transfer Foam_Cell Foam Cell (Lipid Droplets with CE) Macrophage->Foam_Cell CE Accumulation Atherosclerotic_Plaque Atherosclerotic Plaque Foam_Cell->Atherosclerotic_Plaque Liver->VLDL Secretion Peripheral_Tissues Peripheral Tissues Peripheral_Tissues->HDL Reverse Cholesterol Transport

Caption: Simplified pathway of cholesteryl ester transport and its role in atherosclerosis.

Conclusion

This compound is a chemically stable molecule when stored and handled correctly. Its stability is primarily influenced by temperature, pH, and the presence of oxidizing agents. For applications requiring the highest accuracy, it is recommended to perform stability checks under the specific experimental conditions to be used. The provided protocols and pathway diagrams serve as a comprehensive resource for researchers utilizing this important internal standard in their work.

References

Methodological & Application

Revolutionizing Lipidomics: A Detailed LC-MS/MS Protocol for Cholesteryl Ester Analysis Using a Novel 15:0-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the comprehensive analysis of cholesteryl esters (CEs) in biological matrices. This protocol incorporates a novel deuterated internal standard, 15:0-d7 cholesteryl ester, to ensure accurate quantification and high reproducibility. The provided methodology is intended for researchers, scientists, and drug development professionals engaged in lipidomic studies and the investigation of metabolic disorders.

Introduction

Cholesteryl esters are neutral lipids that play a pivotal role in the storage and transport of cholesterol within the body. Dysregulation of CE metabolism is implicated in numerous diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[1][2] Consequently, the accurate quantification of various CE species is crucial for understanding disease pathogenesis and for the development of novel therapeutic interventions.

Liquid chromatography-tandem mass spectrometry has emerged as a powerful tool for lipid analysis due to its high sensitivity and specificity.[1][2][3][4] This application note provides a comprehensive protocol for the analysis of CEs using a reverse-phase LC-MS/MS approach, which has been shown to be both sensitive and robust for quantifying cholesterol and its fatty acid esters.[2][3] The method's accuracy is enhanced by the use of a deuterated internal standard, 15:0-d7 cholesteryl ester.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade methanol, isopropanol, acetonitrile, water, and chloroform. Formic acid and ammonium formate.

  • Internal Standard: 15:0-d7 Cholesteryl Ester

  • Standards: A mixture of commercially available cholesteryl ester standards (e.g., CE 16:0, CE 18:0, CE 18:1, CE 18:2, CE 20:4).

  • Biological Matrix: Serum, plasma, tissue homogenates, or cell lysates.

Sample Preparation
  • Thawing: Thaw biological samples on ice.

  • Internal Standard Spiking: Spike 50 µL of the sample with the 15:0-d7 cholesteryl ester internal standard to a final concentration of 1 µg/mL.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked sample.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., Gemini 5U C18, 50 x 4.6 mm, 5 µm).[3][4]

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[5]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[5]

  • Flow Rate: 0.5 mL/min.[3]

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Parameters:

    • Capillary Voltage: 3.0 kV[3]

    • Nozzle Voltage: 1.0 kV[3]

    • Drying Gas Temperature: 250 °C[3]

    • Sheath Gas Temperature: 250 °C[3]

    • Drying Gas Flow: 10 L/min[3]

    • Sheath Gas Flow: 10 L/min[3]

    • Nebulizer Pressure: 45 psi[3]

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) will be used. The precursor ion for all cholesteryl esters is the ammonium adduct [M+NH4]+. The characteristic product ion resulting from the collision-induced dissociation is the dehydrated cholesterol fragment at m/z 369.35.[6][7]

Data Presentation

The quantitative data for various cholesteryl ester species from a representative biological sample are summarized in the table below. Concentrations are calculated based on the ratio of the analyte peak area to the internal standard (15:0-d7 CE) peak area.

Cholesteryl Ester SpeciesPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Concentration (µg/mL)
15:0-d7 CE (IS) 630.7 369.4 14.2 1.0
CE 16:0 (Palmitate)642.6369.414.815.3
CE 18:1 (Oleate)668.6369.415.545.2
CE 18:2 (Linoleate)666.6369.415.388.7
CE 20:4 (Arachidonate)690.6369.416.122.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with 15:0-d7 CE Internal Standard Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in IPA:ACN Dry->Reconstitute LC Reverse-Phase Liquid Chromatography Reconstitute->LC MS Tandem Mass Spectrometry (ESI+) LC->MS Integration Peak Integration MS->Integration Quantification Quantification vs. Internal Standard Integration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of cholesteryl esters.

cholesteryl_ester_pathway cluster_pathway Cholesteryl Ester Metabolism Cholesterol Free Cholesterol ACAT ACAT Cholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT CE Cholesteryl Ester ACAT->CE HSL HSL/CEH CE->HSL Storage Lipid Droplet Storage CE->Storage HSL->Cholesterol

Caption: Simplified metabolic pathway of intracellular cholesteryl ester synthesis and hydrolysis.

References

Application Notes and Protocols: Preparation of a 15:0 Cholesteryl Ester-d7 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15:0 Cholesteryl ester-d7 (cholesteryl-d7 pentadecanoate) is a deuterated form of the cholesteryl pentadecanoate ester.[1] It is commonly utilized as an internal standard for the accurate quantification of its non-deuterated counterpart and other lipids in biological samples using mass spectrometry (MS) techniques, such as GC-MS or LC-MS.[2] The stability and purity of the stock solution are critical for generating reliable and reproducible experimental data.

This document provides a detailed protocol for the preparation of a standard stock solution of this compound, including information on its chemical properties, proper handling techniques for deuterated compounds, and a step-by-step experimental procedure.

Chemical and Physical Data

Proper storage and handling are crucial to maintain the integrity of the compound. The following table summarizes the key properties of this compound.

PropertyValueReferences
Molecular Weight 618.09 g/mol [3][4][5]
Chemical Formula C₄₂H₆₇D₇O₂[4]
CAS Number 2260669-27-8[4]
Physical Form Powder[3]
Purity >99% (TLC)
Storage Temperature -20°C[1][3]
Shipping Conditions Shipped on dry ice[1]

Experimental Protocol

This protocol details the procedure for preparing a 1 mg/mL stock solution of this compound. Adjust the mass of the compound and volume of the solvent accordingly to achieve the desired concentration.

Materials and Equipment
  • This compound (powder form)

  • High-purity solvent (e.g., Chloroform, HPLC-grade)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Glass Pasteur pipettes or syringes

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Safety Precautions
  • Review the Safety Data Sheet (SDS) before handling the compound. The SDS for 15:0 cholesteryl-d7 ester indicates it is not classified as a hazardous substance.[5]

  • Perform all weighing and solvent handling steps in a well-ventilated fume hood.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Chloroform is a hazardous solvent; handle with appropriate care and ventilation.

Handling of Deuterated Compound

To maintain the isotopic purity of the standard, it is critical to prevent hydrogen-deuterium (H-D) exchange.[6]

  • Prevent Condensation: Before opening, allow the sealed vial of the deuterated standard to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder.[6]

  • Use Dry Equipment: Ensure all glassware and equipment are thoroughly clean and dry.

  • Inert Atmosphere (Optional but Recommended): For maximum accuracy, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[6][7]

Step-by-Step Procedure

Step 1: Acclimatize the Standard

  • Remove the sealed vial of this compound from the -20°C freezer.

  • Place it in a desiccator at room temperature and allow it to warm for at least 30-60 minutes before opening.

Step 2: Weigh the Standard

  • Place a clean weighing boat on the calibrated analytical balance and tare it.

  • Carefully open the vial and accurately weigh the desired amount of the powder. For example, to prepare 1 mL of a 1 mg/mL solution, weigh out 1.0 mg.

  • Record the exact mass.

Step 3: Dissolution

  • Quantitatively transfer the weighed powder into a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for this example).

  • Add a small amount of the chosen solvent (e.g., ~0.5 mL of chloroform) to the flask.

  • Gently swirl the flask or use a vortex mixer at a low setting to dissolve the powder completely. The compound should be fully soluble in chloroform.

Step 4: Dilution to Final Volume

  • Once the solid is completely dissolved, carefully add more solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask securely and mix the solution thoroughly by inverting the flask 10-15 times to ensure homogeneity.[7]

Step 5: Storage

  • Transfer the final stock solution into a clearly labeled, amber glass vial with a PTFE-lined screw cap to protect it from light.[7]

  • For long-term storage, store the solution at -20°C.[7]

  • It is advisable to prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles and temperature fluctuations of the main stock solution.[6]

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_solution Solution Preparation cluster_storage Final Steps Acclimatize 1. Acclimatize Allow vial to reach room temp Weigh 2. Weigh Accurately weigh powder Acclimatize->Weigh Prevent Condensation Dissolve 3. Dissolve Add small amount of solvent and mix Weigh->Dissolve Quantitative Transfer Dilute 4. Dilute Bring to final volume in volumetric flask Dissolve->Dilute Ensure Homogeneity Aliquot 5. Aliquot & Store Transfer to amber vials, store at -20°C Dilute->Aliquot Protect from Light & Degradation

References

Revolutionizing Plasma Lipidomics: A Detailed Protocol for Sample Preparation Utilizing 15:0 Cholesteryl Ester-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

[City, State] – [Date] – This application note provides a comprehensive protocol for the preparation of human plasma samples for lipidomic analysis, incorporating 15:0 Cholesteryl ester-d7 as an internal standard. This detailed methodology is designed for researchers, scientists, and drug development professionals to achieve high-quality, reproducible results in the quantitative and qualitative analysis of the plasma lipidome.

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for biomarker discovery, disease diagnostics, and understanding metabolic pathways. Accurate and reproducible sample preparation is a critical first step in any lipidomics workflow. This protocol focuses on the robust Bligh and Dyer liquid-liquid extraction method, a widely accepted technique for comprehensive lipid extraction from plasma. The inclusion of a deuterated internal standard, this compound, allows for accurate quantification by correcting for variations in extraction efficiency and instrument response.

Experimental Workflow Overview

The following diagram outlines the major steps in the plasma sample preparation workflow, from initial sample thawing to final extract preparation for analysis.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (Bligh & Dyer) cluster_collection Lipid Phase Collection cluster_analysis LC-MS Analysis thaw Thaw Plasma Sample on Ice aliquot Aliquot 100 µL Plasma thaw->aliquot add_is Add Internal Standard (this compound) aliquot->add_is add_solvents1 Add Chloroform:Methanol (1:2, v/v) vortex1 Vortex Thoroughly add_solvents1->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform vortex2 Vortex add_chloroform->vortex2 add_water Add Water vortex2->add_water vortex3 Vortex add_water->vortex3 centrifuge Centrifuge (1000 x g, 10 min, 4°C) vortex3->centrifuge collect_lower Collect Lower Organic Phase dry_down Dry Under Nitrogen Stream collect_lower->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lcms Inject into LC-MS System

Caption: Plasma Lipidomics Sample Preparation Workflow.

Quantitative Data Summary

The choice of extraction method significantly impacts the recovery and reproducibility of lipid analysis. The following tables summarize the performance of common lipid extraction methods and the typical concentrations of major lipid classes in human plasma.

Table 1: Comparison of Lipid Extraction Method Performance in Human Plasma

Lipid ClassFolchBligh & DyerMatyash
Average Recovery (%) 86[1]86[2]73[1]
Reproducibility (%CV)
Ceramides (Cer)~15-20[2]~10-15[2]~15-25[2]
Cholesteryl Esters (CE)~10-15[2]~5-10[2]~10-20[2]
Diacylglycerols (DG)>20[2]~15-20[2]>25[2]
Lysophosphatidylcholines (LPC)<15[2]<15[2]<20[2]
Phosphatidylcholines (PC)<15[2]<15[2]<20[2]
Phosphatidylethanolamines (PE)<15[2]<15[2]<20[2]
Sphingomyelins (SM)<15[2]<15[2]<20[2]
Triacylglycerols (TG)~15-20[2]~10-15[2]~15-25[2]

Note: %CV values are approximate and can vary based on specific laboratory conditions and instrumentation.

Table 2: Typical Concentrations of Major Lipid Classes in Healthy Human Plasma

Lipid ClassConcentration Range (µg/mL)Molar Concentration Range (µM)
Total Cholesterol1200 - 20003100 - 5180
Cholesteryl Esters (CE)800 - 15001200 - 2300
Triacylglycerols (TG)400 - 1600450 - 1800
Phosphatidylcholines (PC)1500 - 25001900 - 3200
Sphingomyelins (SM)150 - 250200 - 350
Lysophosphatidylcholines (LPC)100 - 200200 - 400
Free Fatty Acids (FFA)100 - 500350 - 1800
Phosphatidylethanolamines (PE)30 - 8040 - 110
Ceramides (Cer)5 - 158 - 25

Concentrations can vary significantly based on factors such as age, sex, diet, and health status.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Bligh and Dyer lipid extraction method, optimized for plasma samples and incorporating the this compound internal standard.

Materials and Reagents
  • Human plasma (collected in EDTA-containing tubes)

  • This compound internal standard solution (e.g., from a stock solution of 1 mg/mL in chloroform:methanol 2:1, v/v)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Nitrogen gas, high purity

  • Injection solvent (e.g., Acetonitrile:Isopropanol 1:1, v/v)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge capable of 1000 x g and 4°C

  • Sample evaporator (e.g., nitrogen blow-down)

  • Autosampler vials with inserts

Internal Standard Preparation

The Avanti SPLASH™ LIPIDOMIX® Mass Spec Standard is a commercially available mixture of deuterated lipid internal standards, including 18:1(d7) Cholesteryl Ester at a target concentration of 350 µg/mL.[3] For this protocol, a custom or commercially available this compound standard should be prepared to a known concentration (e.g., 10 µg/mL) in an appropriate solvent like chloroform:methanol (2:1, v/v).

Bligh and Dyer Lipid Extraction Protocol
  • Sample Thawing and Aliquoting: Thaw frozen plasma samples on ice. Once completely thawed, vortex briefly and aliquot 100 µL of plasma into a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each plasma sample. For example, add 10 µL of a 10 µg/mL stock solution to achieve a final amount of 100 ng in the sample.

  • Monophasic Mixture Formation: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the plasma sample.[4] Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein denaturation. The solution should appear as a single phase.

  • Phase Separation - Step 1: Add 125 µL of chloroform to the tube.[4] Vortex for 30 seconds.

  • Phase Separation - Step 2: Add 125 µL of deionized water to the tube.[4] Vortex for 30 seconds. This will induce the separation of the mixture into two phases.

  • Centrifugation: Centrifuge the tubes at 1000 x g for 10 minutes at 4°C.[5] This will result in a clear separation of the upper aqueous phase and the lower organic phase, with a protein disk at the interface.

  • Lipid Phase Collection: Carefully aspirate the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein disk or aspirate any of the upper aqueous phase.

  • Drying: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of injection solvent (e.g., 100 µL of Acetonitrile:Isopropanol 1:1, v/v). Vortex for 30 seconds to ensure the lipids are fully dissolved.

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS analysis.

LC-MS Analysis Parameters

The following are typical starting parameters for liquid chromatography-mass spectrometry (LC-MS) analysis of plasma lipids. These may require optimization based on the specific instrumentation and analytical goals.

Table 3: Typical LC-MS Parameters for Plasma Lipidomics

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AAcetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid[6]
Mobile Phase BIsopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid[6]
Gradient0-2 min: 32-40% B; 2-12 min: 40-97% B; 12-13.5 min: 97% B; 13.5-14 min: 97-32% B; 14-16 min: 32% B[7]
Flow Rate0.4 mL/min
Column Temperature55°C
Injection Volume2-10 µL
Mass Spectrometry
Ionization ModePositive and Negative Electrospray Ionization (ESI)
Capillary Voltage3.0 kV (Positive), -2.5 kV (Negative)
Source Temperature150°C
Desolvation Gas Temperature500°C
Desolvation Gas Flow800 L/hr
Mass Rangem/z 100-1500
Data AcquisitionFull scan and data-dependent MS/MS

Signaling Pathway Diagram

While this application note focuses on the analytical methodology, the lipids quantified can be mapped to various metabolic and signaling pathways. The diagram below illustrates a simplified overview of major lipid metabolism pathways.

G Glycerol3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol3P->LPA FattyAcids Fatty Acids FattyAcids->LPA PA Phosphatidic Acid FattyAcids->PA CE Cholesteryl Ester (CE) FattyAcids->CE ACAT/LCAT LPA->PA DAG Diacylglycerol (DG) PA->DAG Dephosphorylation PI Phosphatidylinositol (PI) PA->PI CDP-DAG Pathway TAG Triacylglycerol (TG) DAG->TAG Acylation PC Phosphatidylcholine (PC) DAG->PC Kennedy Pathway PE Phosphatidylethanolamine (PE) DAG->PE Kennedy Pathway PS Phosphatidylserine (PS) PE->PS Headgroup Exchange Sphingolipids Sphingolipid Metabolism Ceramide Ceramide Sphingolipids->Ceramide SM Sphingomyelin (SM) Ceramide->SM SM Synthase Cholesterol Cholesterol Cholesterol->CE ACAT/LCAT

Caption: Simplified overview of major lipid metabolic pathways.

Conclusion

This application note provides a robust and detailed protocol for the preparation of plasma samples for lipidomics analysis. The use of the Bligh and Dyer extraction method, in conjunction with a deuterated cholesteryl ester internal standard, ensures comprehensive lipid recovery and accurate quantification. The provided quantitative data and LC-MS parameters serve as a valuable resource for researchers establishing or refining their lipidomics workflows. Adherence to this protocol will enable the generation of high-quality, reproducible data, facilitating advancements in our understanding of the role of lipids in health and disease.

References

Application Note and Protocol: Quantitative Analysis of Cholesteryl Esters in Tissues Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the storage and transport of cholesterol within the body. The accurate quantification of specific cholesteryl ester species in various tissues is vital for understanding lipid metabolism, cardiovascular diseases, and the efficacy of therapeutic interventions. This document outlines a robust and sensitive method for the quantitative analysis of cholesteryl esters in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled standards, such as deuterated cholesteryl esters, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2][3]

The methodology described herein is based on established lipid extraction techniques followed by reverse-phase LC-MS/MS analysis, which allows for the separation and quantification of individual cholesteryl ester species.[4][5][6] This approach offers high sensitivity and specificity, making it suitable for a wide range of research and drug development applications.[2][7]

Experimental Workflow Overview

The overall experimental workflow for the quantitative analysis of cholesteryl esters in tissues is depicted below. The process begins with tissue homogenization and lipid extraction, followed by chromatographic separation and detection by mass spectrometry, and concludes with data analysis.

Caption: Experimental workflow for cholesteryl ester analysis.

Protocols

Materials and Reagents
  • Solvents: Chloroform, methanol, isopropanol, acetonitrile (all HPLC or LC-MS grade)

  • Reagents: Phosphate-buffered saline (PBS), sodium chloride, butylated hydroxytoluene (BHT), ammonium formate, formic acid

  • Internal Standards: Deuterated cholesteryl esters (e.g., Cholesteryl-d7 Oleate, Cholesteryl-d7 Linoleate) or deuterated free cholesterol (e.g., Cholesterol-d7).[1][2][4] A non-endogenous cholesteryl ester, such as Cholesteryl Heptadecanoate (CE 17:0), can also be utilized.[4]

  • Equipment: Homogenizer, centrifuge, nitrogen evaporator, vortex mixer, autosampler vials

Sample Preparation and Lipid Extraction

This protocol is adapted from the Folch method, which is a widely used technique for lipid extraction.[8] An alternative, the methyl-tert-butyl ether (MTBE) method, can also be employed and is beneficial for higher throughput and reduced use of chlorinated solvents.[3][9]

Protocol: Modified Folch Lipid Extraction

  • Tissue Homogenization:

    • Accurately weigh 20-50 mg of frozen tissue.

    • Add the tissue to a tube containing 1 mL of ice-cold PBS.

    • Homogenize the tissue on ice using a suitable homogenizer until a uniform consistency is achieved.

  • Internal Standard Spiking:

    • To the tissue homogenate, add a known amount of the deuterated internal standard mixture in a small volume of solvent. The amount should be chosen to be within the linear range of the assay.

  • Lipid Extraction:

    • Add 3 mL of a 2:1 (v/v) chloroform:methanol solution to the homogenate. To inhibit oxidation, it is recommended to add an antioxidant like BHT to the extraction solvent.[3]

    • Vortex the mixture vigorously for 1 minute.

    • Add 0.6 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Collection and Drying:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a new tube.

    • Dry the collected lipid extract under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 200 µL of a suitable solvent for LC-MS/MS analysis, such as 80:20 (v/v) isopropanol:methanol.

    • Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for developing a robust LC-MS/MS method for cholesteryl ester analysis.

Instrumentation:

  • Liquid Chromatograph: A UHPLC system capable of delivering accurate gradients at flow rates suitable for 2.1 mm ID columns.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF) equipped with an electrospray ionization (ESI) source.[2][4]

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for good separation of cholesteryl ester species.[3][4]

  • Mobile Phase A: 50:50 (v/v) Water:Methanol with 10 mM ammonium formate and 0.1% formic acid.[4]

  • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol with 10 mM ammonium formate and 0.1% formic acid.[4]

  • Flow Rate: 0.3 - 0.5 mL/min.[3][4]

  • Column Temperature: 55°C.[3]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the hydrophobic cholesteryl esters, followed by a wash and re-equilibration step.[4]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM) or Precursor Ion Scanning.

  • Precursor Ion Scan: Cholesteryl esters form ammonium adducts [M+NH4]+ in the presence of ammonium formate. Upon collision-induced dissociation, they produce a characteristic fragment ion at m/z 369.3, which corresponds to the cholesteryl cation.[2][10] A precursor ion scan for m/z 369.3 can be used to identify all cholesteryl ester species in the sample.

  • SRM Transitions: For targeted quantification, specific SRM transitions for each cholesteryl ester and its corresponding deuterated internal standard should be optimized. The precursor ion will be the [M+NH4]+ adduct, and the product ion will be m/z 369.3.

Data Presentation

The quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples or experimental groups.

Table 1: Example Quantitative Data for Cholesteryl Esters in Mouse Liver Tissue

Cholesteryl Ester SpeciesConcentration (nmol/g tissue)Standard Deviation%RSD
CE 16:0 (Palmitate)15.21.811.8
CE 18:0 (Stearate)8.91.112.4
CE 18:1 (Oleate)45.74.29.2
CE 18:2 (Linoleate)62.35.99.5
CE 20:4 (Arachidonate)25.13.011.9

Data is hypothetical and for illustrative purposes only.

Table 2: Method Performance Characteristics

ParameterValue
Linearity (R²)≥ 0.995[3]
Limit of Quantification (LOQ)0.5–10 ng/mL[3]
Intra-batch Precision (CV)≤ 10%[3]
Inter-batch Precision (CV)≤ 15%[3]
Mass Accuracy (HRAM)≤ 3 ppm[3]

Signaling Pathway and Logical Relationships

The quantification of cholesteryl esters is often part of a larger investigation into lipid metabolism. The following diagram illustrates the central role of cholesterol and cholesteryl esters in cellular lipid homeostasis.

G cluster_pathway Cellular Cholesterol Homeostasis LDL LDL-Cholesterol LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome FreeCholesterol Free Cholesterol Pool Lysosome->FreeCholesterol Hydrolysis ACAT ACAT FreeCholesterol->ACAT Esterification Membrane Cell Membrane FreeCholesterol->Membrane Incorporation SREBP SREBP Pathway FreeCholesterol->SREBP Inhibition CE_Droplet Cholesteryl Ester (Lipid Droplet) ACAT->CE_Droplet Storage HDL HDL ABCA1 ABCA1 ABCA1->HDL Membrane->ABCA1 Efflux HMGCR HMG-CoA Reductase SREBP->HMGCR Activation HMGCR->FreeCholesterol Synthesis

Caption: Cholesterol uptake, esterification, and efflux pathway.

Conclusion

The described LC-MS/MS method using deuterated internal standards provides a reliable and accurate platform for the quantitative analysis of cholesteryl esters in tissue samples. The detailed protocols for sample preparation and instrumental analysis, along with the structured data presentation, offer a comprehensive guide for researchers in academia and the pharmaceutical industry. Adherence to these guidelines will ensure the generation of high-quality, reproducible data essential for advancing our understanding of lipid metabolism and related diseases.

References

Application Notes and Protocols for Using 15:0 Cholesteryl Ester-d7 as an Internal Standard in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of cholesteryl esters (CEs) in cultured cells is crucial for understanding lipid metabolism, cellular signaling, and the pathology of various diseases, including atherosclerosis, cancer, and neurodegenerative disorders. Cholesteryl esters are neutral lipids formed by the esterification of cholesterol with a fatty acid, serving as a storage form of cholesterol within lipid droplets. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for the detailed analysis of lipid species, offering high sensitivity and specificity.[1][2]

The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible quantification in LC-MS-based lipidomics.[3] An ideal internal standard should mimic the physicochemical properties of the analyte of interest but be distinguishable by its mass. 15:0 Cholesteryl ester-d7, a deuterated form of cholesteryl pentadecanoate, serves as an excellent internal standard for the quantification of various cholesteryl ester species in cell culture experiments. Its odd-chain fatty acid (pentadecanoic acid, 15:0) is typically of low abundance in mammalian cells, minimizing interference from endogenous species, while the deuterium labeling provides a distinct mass shift for mass spectrometric detection.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of cholesteryl esters in mammalian cell cultures using LC-MS.

Key Applications

  • Lipid Metabolism Studies: Quantify changes in cholesteryl ester profiles in response to genetic manipulations, drug treatments, or altered nutrient conditions.

  • Drug Discovery and Development: Assess the impact of therapeutic candidates on cholesterol esterification and storage.

  • Disease Modeling: Investigate dysregulation of cholesteryl ester metabolism in cellular models of various diseases.

  • Cellular Signaling Research: Elucidate the role of cholesteryl ester dynamics in cellular signaling pathways.[4][5]

Experimental Workflow Overview

The overall experimental workflow for the quantification of cholesteryl esters in cultured cells using this compound as an internal standard is depicted below.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis cell_culture 1. Cell Culture & Treatment cell_harvest 2. Cell Harvesting cell_culture->cell_harvest add_is 3. Addition of 15:0 Cholesteryl Ester-d7 Internal Standard cell_harvest->add_is lipid_extraction 4. Lipid Extraction add_is->lipid_extraction lc_separation 5. Chromatographic Separation lipid_extraction->lc_separation ms_detection 6. Mass Spectrometric Detection lc_separation->ms_detection peak_integration 7. Peak Integration ms_detection->peak_integration quantification 8. Quantification peak_integration->quantification data_reporting 9. Data Reporting quantification->data_reporting

Caption: Experimental workflow for cholesteryl ester analysis.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells

This protocol is a modified Folch lipid extraction method, which is a widely used and robust procedure for extracting lipids from biological samples.[1]

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform:Methanol (2:1, v/v) solution

  • This compound internal standard solution (in a suitable organic solvent, e.g., chloroform or ethanol)

  • 0.9% NaCl solution

  • Glass vials with Teflon-lined caps

  • Centrifuge capable of 3,000 x g

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Aspirate the cell culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass vial.

    • Determine the protein concentration of a small aliquot of the cell suspension for normalization.

  • Internal Standard Spiking:

    • To the cell suspension, add a known amount of this compound internal standard. The amount should be optimized based on the expected levels of endogenous cholesteryl esters and the sensitivity of the mass spectrometer. A typical starting amount is 1 nmol per sample.

  • Lipid Extraction:

    • Add 3 mL of chloroform:methanol (2:1, v/v) to the cell suspension containing the internal standard.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate at room temperature for 20 minutes with occasional vortexing.

    • Add 0.6 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection and Drying:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 2-propanol:acetonitrile:water (2:1:1, v/v/v) or another mobile phase-compatible solvent. The reconstitution volume should be adjusted based on the expected lipid concentration and the sensitivity of the instrument.

Protocol 2: LC-MS/MS Analysis of Cholesteryl Esters

This protocol outlines a general reverse-phase LC-MS/MS method for the analysis of cholesteryl esters.[1][6]

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a triple quadrupole or a high-resolution mass spectrometer like QTOF or Orbitrap).

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 2-Propanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the hydrophobic cholesteryl esters.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 50-60°C.

  • Injection Volume: 2-10 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or targeted MS/MS for high-resolution instruments.

  • Precursor and Product Ions: Cholesteryl esters typically form [M+NH₄]⁺ adducts. Upon collision-induced dissociation (CID), they produce a characteristic product ion corresponding to the neutral loss of the fatty acid and ammonia, or the cholesteryl cation at m/z 369.35.[3][7]

    • MRM Transition for this compound: The precursor ion will be the [M+NH₄]⁺ adduct of this compound. The product ion will be m/z 369.35 (or a specific fragment of the deuterated cholesterol backbone).

    • MRM Transitions for Endogenous CEs: The precursor ions will be the [M+NH₄]⁺ adducts of the specific cholesteryl esters of interest (e.g., CE 16:0, CE 18:1, CE 18:2, CE 20:4). The product ion will be m/z 369.35.

  • Collision Energy: Optimize for the specific instrument and analytes. A starting point of 20-30 eV can be used.

Data Analysis and Quantification

The quantification of individual cholesteryl ester species is performed by calculating the ratio of the peak area of the endogenous cholesteryl ester to the peak area of the this compound internal standard. This ratio is then multiplied by the known amount of the internal standard added to the sample to determine the absolute amount of the endogenous cholesteryl ester. The final concentration is typically normalized to the protein content of the cell lysate.

Formula for Quantification:

Amount of Endogenous CE = (Peak Area of Endogenous CE / Peak Area of 15:0 CE-d7 IS) * Amount of 15:0 CE-d7 IS

Quantitative Data Summary

The following table presents representative quantitative data for various cholesteryl ester species in different mammalian cell lines, as determined by LC-MS with a deuterated internal standard. This data is adapted from a study by Chandramouli et al. and demonstrates the typical concentrations of cholesteryl esters found in cultured cells.[7][8]

Cholesteryl Ester SpeciesHEK293T (pmol/mg protein)Neuro2A (pmol/mg protein)RAW264.7 (pmol/mg protein)
CE 16:0 (Palmitate)1.5 ± 0.32.1 ± 0.45.2 ± 1.1
CE 18:0 (Stearate)0.8 ± 0.21.3 ± 0.33.1 ± 0.7
CE 18:1 (Oleate)12.3 ± 2.515.8 ± 3.245.6 ± 9.8
CE 18:2 (Linoleate)8.9 ± 1.811.2 ± 2.332.4 ± 7.0
CE 20:4 (Arachidonate)2.1 ± 0.43.5 ± 0.79.8 ± 2.1
CE 22:6 (DHA)0.5 ± 0.10.9 ± 0.22.5 ± 0.5

Data are presented as mean ± standard deviation.

Signaling Pathway Involving Cholesteryl Ester Metabolism

Cholesteryl ester metabolism is intricately linked to cellular signaling pathways that regulate cell growth, proliferation, and invasion. A key enzyme in this process is Acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the esterification of cholesterol. The activity of ACAT is regulated by various signaling cascades, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK/ERK) pathways.[5]

G cluster_0 Cellular Signaling Cascade cluster_1 Cholesteryl Ester Metabolism cluster_2 Cellular Response GPCR GPCR Activation PKC PKC Activation GPCR->PKC MEK_ERK MEK/ERK Pathway PKC->MEK_ERK ACAT ACAT Activation MEK_ERK->ACAT Free_Cholesterol Free Cholesterol Cholesteryl_Ester Cholesteryl Ester Free_Cholesterol->Cholesteryl_Ester ACAT Acyl_CoA Acyl-CoA Acyl_CoA->Cholesteryl_Ester Lipid_Droplet Lipid Droplet Storage Cholesteryl_Ester->Lipid_Droplet Cell_Growth Cell Growth & Proliferation Lipid_Droplet->Cell_Growth Cell_Invasion Cell Invasion Lipid_Droplet->Cell_Invasion

Caption: Cholesteryl ester metabolism signaling pathway.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of cholesteryl esters in cell culture experiments by LC-MS. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in various fields to investigate the critical role of cholesteryl ester metabolism in cellular physiology and disease. The combination of a well-characterized internal standard, optimized experimental procedures, and sensitive analytical techniques will enable a deeper understanding of the complex lipid networks that govern cellular function.

References

Application Notes and Protocols for Lipid Extraction Compatible with 15:0 Cholesteryl Ester-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common lipid extraction methods—Folch, Bligh-Dyer, and Matyash (MTBE)—and discuss their compatibility with the internal standard 15:0 Cholesteryl ester-d7. The information is intended to guide researchers in selecting and performing the most suitable lipid extraction technique for their specific experimental needs, particularly in quantitative lipidomics employing mass spectrometry.

Introduction to Lipid Extraction and the Role of Internal Standards

Accurate quantification of lipids from biological matrices is fundamental to lipidomics research. The choice of extraction method significantly impacts the recovery and representation of different lipid classes. Cholesteryl esters, being non-polar lipids, require efficient extraction protocols for reliable analysis.

The use of stable isotope-labeled internal standards, such as this compound, is crucial for correcting for lipid loss during sample preparation and for variations in ionization efficiency during mass spectrometry analysis. An ideal internal standard should mimic the chemical properties of the analyte of interest and be absent in the biological sample. This compound serves as an excellent internal standard for the quantification of various cholesteryl ester species.

Overview of Common Lipid Extraction Methods

Several methods have been developed for the extraction of lipids from various biological samples. The most widely used are based on liquid-liquid extraction principles, utilizing a combination of polar and non-polar solvents to partition lipids from other cellular components.

  • Folch Method: A traditional and robust method using a chloroform and methanol mixture. It is known for its high efficiency in extracting a broad range of lipids.

  • Bligh-Dyer Method: A modification of the Folch method that uses a smaller solvent-to-sample ratio, making it a more rapid procedure.

  • Matyash (MTBE) Method: This method replaces the hazardous chloroform with the less toxic methyl-tert-butyl ether (MTBE). A key advantage is that the lipid-containing organic phase forms the upper layer, simplifying its collection.

Compatibility and Recovery with Deuterated Cholesteryl Esters

Deuterated cholesteryl esters, including analogs like Cholesteryl ester 18:1(d7), are commonly used as internal standards in commercially available lipidomics mixes and have been successfully employed with Folch, Bligh-Dyer, and MTBE extraction methods. While specific recovery data for this compound is not extensively published, data from the closely related Cholesteryl ester 18:1(d7) provides a strong indication of expected performance.

One study reported average recoveries for Cholesteryl ester 18:1(d7) of 86% for the Folch method and 73% for the Matyash (MTBE) method[1][2]. Another study utilizing a single-phase butanol/methanol extraction method demonstrated recoveries of over 90% for a deuterated cholesteryl ester standard[3]. These findings suggest that while all three methods are compatible, the Folch and modified single-phase methods may offer higher recovery for cholesteryl esters. However, the choice of method may also depend on other factors such as sample type, throughput requirements, and safety considerations.

Quantitative Data Summary

The following table summarizes the reported recovery rates for a deuterated cholesteryl ester internal standard with different extraction methods. It is anticipated that this compound will exhibit similar recovery profiles.

Extraction MethodInternal StandardAverage Recovery (%)Reference
FolchCholesteryl ester 18:1(d7)86[1][2]
Matyash (MTBE)Cholesteryl ester 18:1(d7)73[1][2]
1-Butanol/Methanol (1:1 v/v)Cholesteryl ester (18:0)(d6)>90[3]

Experimental Protocols

Protocol 1: Folch Lipid Extraction

This protocol is a widely used method for the total lipid extraction from biological samples.

Folch_Workflow start Start: Sample Homogenization add_cm Add Chloroform:Methanol (2:1) and Internal Standard (15:0 CE-d7) start->add_cm vortex Vortex Thoroughly add_cm->vortex add_salt Add 0.9% NaCl Solution vortex->add_salt vortex2 Vortex and Centrifuge (for phase separation) add_salt->vortex2 collect Collect Lower (Chloroform) Phase vortex2->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute in Appropriate Solvent for Analysis dry->reconstitute end_node End: Ready for LC-MS Analysis reconstitute->end_node

Folch Lipid Extraction Workflow

Materials:

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable buffer.

  • To 1 part of the homogenate, add 20 parts of a chloroform:methanol (2:1, v/v) mixture.

  • Add the internal standard, this compound, to the solvent mixture at a known concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Add 0.2 parts of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex again for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a solvent compatible with the downstream analysis (e.g., methanol/chloroform 1:1 for LC-MS).

Protocol 2: Bligh-Dyer Lipid Extraction

This protocol is a faster alternative to the Folch method, suitable for smaller sample volumes.

BlighDyer_Workflow start Start: Sample in Water/Buffer add_cm Add Chloroform:Methanol (1:2) and Internal Standard (15:0 CE-d7) start->add_cm vortex Vortex to form a single phase add_cm->vortex add_chloroform Add Chloroform vortex->add_chloroform add_water Add Water add_chloroform->add_water vortex_centrifuge Vortex and Centrifuge (for phase separation) add_water->vortex_centrifuge collect Collect Lower (Chloroform) Phase vortex_centrifuge->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute for Analysis dry->reconstitute end_node End: Ready for LC-MS Analysis reconstitute->end_node

Bligh-Dyer Lipid Extraction Workflow

Materials:

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a sample containing 1 mL of water or buffer, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Add the internal standard, this compound, to this mixture.

  • Vortex for 1 minute to create a single-phase system.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of deionized water and vortex for another 30 seconds to induce phase separation.

  • Centrifuge at 1000 x g for 10 minutes.

  • Collect the lower chloroform phase.

  • Dry the extract under nitrogen and reconstitute for analysis.

Protocol 3: Matyash (MTBE) Lipid Extraction

This protocol uses a less toxic solvent and results in the lipid-containing phase being the upper layer.

MTBE_Workflow start Start: Sample add_methanol Add Methanol and Internal Standard (15:0 CE-d7) start->add_methanol vortex1 Vortex add_methanol->vortex1 add_mtbe Add MTBE vortex1->add_mtbe shake Shake for 1 hour add_mtbe->shake add_water Add Water for Phase Separation shake->add_water vortex_centrifuge Vortex and Centrifuge add_water->vortex_centrifuge collect Collect Upper (MTBE) Phase vortex_centrifuge->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute for Analysis dry->reconstitute end_node End: Ready for LC-MS Analysis reconstitute->end_node

Matyash (MTBE) Lipid Extraction Workflow

Materials:

  • Glass tubes with Teflon-lined caps

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Deionized water

  • Nitrogen gas evaporator

  • Shaker

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the sample (e.g., 200 µL of plasma), add 1.5 mL of methanol containing the this compound internal standard.

  • Vortex briefly.

  • Add 5 mL of MTBE.

  • Shake the mixture for 1 hour at room temperature.

  • Induce phase separation by adding 1.25 mL of deionized water.

  • Vortex for 1 minute and then centrifuge at 1000 x g for 10 minutes.

  • Collect the upper MTBE phase.

  • Dry the extract under nitrogen and reconstitute for analysis.

Conclusion and Recommendations

All three described methods—Folch, Bligh-Dyer, and Matyash (MTBE)—are compatible with the use of this compound as an internal standard for the quantification of cholesteryl esters.

  • The Folch method is recommended for achieving the highest recovery of a broad range of lipids, including cholesteryl esters, though it uses the hazardous solvent chloroform.

  • The Bligh-Dyer method offers a faster workflow and is suitable for smaller sample volumes, with good recovery rates.

  • The Matyash (MTBE) method is a safer alternative to chloroform-based methods and is particularly advantageous for high-throughput applications due to the easier collection of the upper organic phase. While it may have slightly lower recovery for some cholesteryl esters compared to the Folch method, its benefits in terms of safety and ease of automation are significant.

The choice of method should be based on the specific requirements of the study, including the lipid classes of primary interest, sample throughput, and laboratory safety protocols. It is always recommended to validate the chosen method for the specific sample matrix and analytical platform being used.

References

Application of 15:0 Cholesteryl Ester-d7 in Metabolic Flux Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful tool for understanding the dynamics of metabolic pathways in vivo. Stable isotope-labeled tracers are instrumental in these studies, providing a non-radioactive means to track the movement of molecules through various metabolic processes. 15:0 Cholesteryl ester-d7 is a novel tracer designed for the study of cholesterol and cholesteryl ester metabolism. This molecule incorporates two key features that make it particularly advantageous for metabolic flux studies: a deuterated (d7) cholesterol backbone for sensitive and specific detection by mass spectrometry, and a pentadecanoyl (15:0) fatty acid chain. As an odd-chain fatty acid, pentadecanoic acid is present in very low abundance in most mammals, making this compound an excellent tool for tracing the exogenous fate of cholesteryl esters with minimal background interference.

This application note provides detailed protocols for the use of this compound in metabolic flux studies, from in vivo administration to sample analysis and data interpretation.

Principle and Advantages

This compound allows for the precise tracking of the transport, uptake, and turnover of cholesteryl esters. Following administration, the tracer enters the systemic circulation and is incorporated into lipoproteins. By sampling blood at various time points and analyzing the distribution of the d7-labeled cholesteryl ester among different lipoprotein fractions (VLDL, LDL, HDL), researchers can elucidate the kinetics of cholesteryl ester metabolism. The use of a non-endogenous fatty acid (15:0) simplifies the analysis by minimizing the contribution from endogenous pools.

Advantages:

  • High Specificity: The odd-chain 15:0 fatty acid is not abundant endogenously, reducing background noise and improving the signal-to-noise ratio.

  • High Sensitivity: The d7-label on the cholesterol moiety allows for sensitive detection by mass spectrometry.

  • Safety: The use of stable isotopes avoids the complications and safety concerns associated with radioactive tracers.

  • Detailed Kinetic Information: Enables the calculation of key metabolic parameters such as fractional turnover rates and residence times of cholesteryl esters in different lipoprotein pools.

Experimental Protocols

In Vivo Administration of this compound in a Mouse Model

This protocol describes the administration of this compound to mice to study the metabolic flux of cholesteryl esters.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, intralipid emulsion)

  • C57BL/6 mice (or other appropriate strain)

  • Gavage needles or catheters for intravenous injection

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in the chosen vehicle to the desired concentration. The exact concentration will depend on the experimental design and the sensitivity of the analytical instruments. A typical dose might range from 10 to 50 mg/kg body weight.

    • Ensure the solution is homogeneous. Sonication may be required for complete dissolution.

  • Animal Dosing:

    • Fast the mice overnight (12-16 hours) with free access to water to ensure a baseline metabolic state.

    • Administer the this compound solution to the mice. Administration can be via oral gavage or intravenous injection, depending on the specific metabolic question being addressed. Intravenous injection is often preferred for studying plasma kinetics as it bypasses absorption from the gut.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration. A typical time course could be 0, 15, 30, 60, 120, 240, and 480 minutes.

    • Collect approximately 50-100 µL of blood at each time point into EDTA-coated tubes to prevent coagulation.

    • Immediately place the blood samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until lipid extraction.

Lipid Extraction from Plasma

This protocol outlines the extraction of lipids from plasma samples for subsequent analysis by LC-MS/MS. A modified Bligh-Dyer method is commonly used.[1]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Internal standard (e.g., a deuterated cholesteryl ester with a different fatty acid, such as Cholesteryl Oleate-d7)

  • Glass vials with Teflon-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • In a glass vial, add 50 µL of plasma.

  • Addition of Internal Standard:

    • Add a known amount of the internal standard to each plasma sample. This is crucial for accurate quantification.

  • Lipid Extraction:

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

    • Vortex the mixture vigorously for 1 minute.

    • Add 200 µL of deionized water to induce phase separation.

    • Vortex again for 30 seconds.

    • Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to separate the layers.

  • Collection of Organic Phase:

    • Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean glass vial.

  • Drying:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a 1:1 (v/v) mixture of methanol:isopropanol. The reconstitution volume will depend on the expected lipid concentration and the sensitivity of the mass spectrometer.

Lipoprotein Fractionation (Optional)

To determine the distribution of this compound among different lipoprotein fractions, ultracentrifugation can be performed prior to lipid extraction.

Procedure:

  • Pool plasma samples from multiple animals if necessary to obtain sufficient volume.

  • Perform sequential ultracentrifugation at densities corresponding to VLDL, LDL, and HDL.

  • Collect each lipoprotein fraction.

  • Perform lipid extraction on each fraction as described above.

LC-MS/MS Analysis for this compound Quantification

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Method:

  • Column: A C18 reversed-phase column is suitable for separating cholesteryl esters.

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.

  • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the hydrophobic cholesteryl esters.

  • Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for UHPLC).

  • Injection Volume: 5-10 µL.

MS/MS Method:

  • Ionization Mode: Positive ion mode is typically used for cholesteryl esters, which form ammonium adducts [M+NH4]+.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification on a triple quadrupole mass spectrometer. For this compound, the precursor ion would be the [M+NH4]+ adduct, and the product ion would be the characteristic fragment of the deuterated cholesterol backbone (m/z ~376.4).

  • High-Resolution MS: On high-resolution instruments, the accurate mass of the precursor ion can be monitored.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison and interpretation.

Table 1: Representative Time-Course of this compound Concentration in Plasma Following Intravenous Administration in Mice.

Time (minutes)This compound Concentration (µg/mL plasma)
00.00
1515.2 ± 1.8
3012.5 ± 1.5
609.8 ± 1.2
1206.1 ± 0.8
2402.5 ± 0.4
4800.8 ± 0.2
Data are presented as mean ± standard deviation (n=5 mice per time point). This is representative data and will vary based on experimental conditions.

Table 2: Representative Distribution of this compound in Lipoprotein Fractions Over Time.

Time (minutes)% in VLDL% in LDL% in HDL
3065.2 ± 5.120.5 ± 2.314.3 ± 1.9
6050.1 ± 4.532.8 ± 3.117.1 ± 2.0
12035.6 ± 3.845.2 ± 4.019.2 ± 2.2
24018.9 ± 2.555.8 ± 5.125.3 ± 2.8
4808.2 ± 1.550.3 ± 4.941.5 ± 4.2
Data are presented as the percentage of the total plasma this compound found in each lipoprotein fraction (mean ± SD). This is representative data.

Calculation of Metabolic Flux

The data from the time-course experiments can be used to calculate key metabolic parameters, such as the fractional turnover rate (FTR). The FTR represents the fraction of the cholesteryl ester pool that is replaced per unit of time.

A simplified approach to calculate the FTR from the plasma decay curve is to fit the data to a one- or multi-compartment model. For a one-compartment model, the decay of the tracer concentration (C(t)) can be described by the equation:

C(t) = C(0) * e^(-k*t)

Where:

  • C(t) is the concentration of the tracer at time t.

  • C(0) is the initial concentration of the tracer at time 0.

  • k is the fractional turnover rate (FTR).

The FTR (k) can be determined from the slope of the natural logarithm of the concentration versus time plot.

Visualizations

experimental_workflow cluster_invivo In Vivo Experiment cluster_sample_prep Sample Processing cluster_analysis Analysis tracer_prep Prepare 15:0 Cholesteryl Ester-d7 Dosing Solution administration Administer Tracer to Mice (IV or Oral Gavage) tracer_prep->administration blood_sampling Serial Blood Sampling (Time Course) administration->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep lipoprotein_frac Optional: Lipoprotein Fractionation (Ultracentrifugation) plasma_sep->lipoprotein_frac optional lipid_extraction Lipid Extraction (Bligh-Dyer) plasma_sep->lipid_extraction lipoprotein_frac->lipid_extraction lcms_analysis LC-MS/MS Analysis (Quantification of d7-Tracer) lipid_extraction->lcms_analysis data_analysis Data Analysis and Kinetic Modeling lcms_analysis->data_analysis

Caption: Experimental workflow for a metabolic flux study using this compound.

cholesteryl_ester_metabolism cluster_synthesis Synthesis cluster_transport Lipoprotein Transport cluster_uptake Tissue Uptake Free_Cholesterol Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester VLDL VLDL Cholesteryl_Ester->VLDL Incorporation LDL LDL VLDL->LDL Metabolism Liver Liver LDL->Liver LDLR-mediated uptake Peripheral_Tissues Peripheral Tissues LDL->Peripheral_Tissues LDLR-mediated uptake HDL HDL HDL->VLDL Transfer HDL->Liver SR-B1-mediated uptake CETP CETP

Caption: Simplified signaling pathway of cholesteryl ester metabolism.

Conclusion

This compound is a valuable tool for researchers investigating the complex dynamics of cholesterol metabolism. Its unique properties allow for sensitive and specific tracking of cholesteryl ester flux through various metabolic pathways. The protocols and representative data presented in this application note provide a framework for designing and executing robust metabolic flux studies, ultimately contributing to a deeper understanding of lipid metabolism in health and disease and aiding in the development of novel therapeutic strategies.

References

Workflow for Targeted Lipidomics of Cholesteryl Esters using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Targeted Quantification of Cholesteryl Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the transport and storage of cholesterol within the body.[1] They are formed through the esterification of cholesterol with a fatty acid and are primary components of lipoproteins and intracellular lipid droplets.[2][3] Dysregulation of CE metabolism is closely linked to various pathological conditions, including atherosclerosis, fatty liver disease, and other metabolic disorders. Consequently, the accurate quantification of specific CE molecular species is vital for understanding disease mechanisms, identifying biomarkers, and evaluating the efficacy of therapeutic interventions.

Targeted lipidomics using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for this purpose.[4] It offers high sensitivity and specificity, allowing for the precise measurement of individual lipid species within complex biological matrices.[5] A key challenge in LC-MS analysis is the potential for variability arising from sample preparation and ion suppression effects.[2] To ensure accuracy and reproducibility, this protocol employs a stable isotope-labeled internal standard, Cholesteryl (15:0-d7) Ester, for reliable quantification through isotope dilution.

This application note provides a detailed workflow, including sample preparation, LC-MS/MS parameters, and data analysis steps, for the targeted quantification of cholesteryl esters in plasma samples.

Overall Experimental Workflow

The workflow provides a comprehensive pathway from sample collection to the final quantitative analysis of cholesteryl esters.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Spike Spike with 15:0-d7 CE Internal Standard Sample->Spike Extract Lipid Extraction (Isopropanol Precipitation) Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Integrate Peak Integration LCMS->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Final Report Quantify->Report

Caption: Overall experimental workflow for targeted cholesteryl ester analysis.

Experimental Protocols

Materials and Reagents
  • Solvents: Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).

  • Additives: Formic acid, Ammonium formate.

  • Internal Standard (IS): Cholesteryl (15:0-d7) Ester (or other appropriate deuterated CE standard like Cholesteryl-d7 palmitate).

  • Calibration Standards: A panel of high-purity cholesteryl esters (e.g., CE 16:0, CE 18:0, CE 18:1, CE 18:2, CE 20:4).

  • Biological Samples: Human plasma, stored at -80°C.

  • Equipment: Microcentrifuge, vortex mixer, analytical balance, LC-MS/MS system (e.g., SCIEX Triple Quad™ 6500+ or similar).[3]

Preparation of Standard Solutions
  • Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve Cholesteryl (15:0-d7) Ester in MeOH/Chloroform (4:1, v/v).

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with IPA. This solution will be used for spiking samples.

  • Calibration Curve Standards: Prepare a mixed stock solution of all CE calibration standards in IPA. Perform serial dilutions to create a series of calibration standards ranging from 0.5 ng/mL to 1000 ng/mL.[2] Each calibration standard should be spiked with the IS Working Solution to the same final concentration as the samples.

Sample Preparation Protocol (Plasma)

This protocol is optimized for a small sample volume and high-throughput processing.[6][7]

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 40 µL of plasma.

  • Add 10 µL of the IS Working Solution (10 µg/mL) to the plasma and vortex briefly.

  • Add 150 µL of ice-cold IPA to precipitate proteins.[8]

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 2 hours to enhance protein precipitation.[7]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the lipid extract to an LC-MS vial.

  • Inject 10 µL of the extract for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation is achieved using reverse-phase chromatography, and detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[2][9]

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 60:40 ACN:H₂O + 10 mM Ammonium formate + 0.1% Formic Acid[7]
Mobile Phase B 90:10 IPA:ACN + 10 mM Ammonium formate + 0.1% Formic Acid[7]
Flow Rate 0.3 mL/min[2]
Column Temp. 55 °C[2]
Injection Vol. 10 µL
LC Gradient Start at 40% B, linear gradient to 99% B over 10 min, hold for 2 min, re-equilibrate.

Mass Spectrometry (MS/MS) Parameters:

ParameterValue
Ionization Mode APCI, Positive[6]
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 500 °C
IonSpray Voltage 5500 V
Scan Type MRM

Data Presentation

MRM Transitions for Cholesteryl Esters

All cholesteryl esters fragment to a common product ion, the cholesteryl cation, at m/z 369.3.[2][5] The precursor ion is the ammonium adduct [M+NH₄]⁺ of the specific CE species. For the deuterated internal standard, the product ion will be shifted by the mass of the deuterium labels if they are on the cholesterol core. Assuming the 7 deuterium atoms are on the cholesterol moiety, the product ion will be m/z 376.3.

AnalytePrecursor Ion [M+NH₄]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
CE 15:0-d7 (IS) 649.7376.425
CE 16:0 (Palmitate)644.6369.325
CE 18:0 (Stearate)672.7369.325
CE 18:1 (Oleate)670.7369.325
CE 18:2 (Linoleate)668.6369.325
CE 20:4 (Arachidonate)692.6369.325
CE 22:6 (DHA)716.6369.325
Example Quantitative Data

The following table shows hypothetical quantitative results from an experiment comparing plasma CE levels in a control group versus a treatment group. Concentrations are calculated using the calibration curve and corrected for the internal standard.

Cholesteryl EsterControl Group (ng/mL)Treated Group (ng/mL)% Change
CE 16:0 150.4 ± 12.1112.8 ± 9.5-25.0%
CE 18:1 450.2 ± 35.8315.1 ± 28.3-30.0%
CE 18:2 890.6 ± 70.2757.0 ± 61.4-15.0%
CE 20:4 95.3 ± 8.8143.0 ± 11.2+50.1%

Data Analysis Workflow

The data acquired from the LC-MS/MS is processed to obtain the final quantitative results. This involves integrating the peak areas for each analyte and the internal standard, generating a calibration curve, and calculating the concentration of each CE in the samples.

Data_Analysis cluster_raw Initial Processing cluster_quant Quantification cluster_final Final Steps RawData LC-MS/MS Raw Data (.wiff, .raw) Integration Peak Integration (Analyte & IS Peaks) RawData->Integration AreaRatio Calculate Area Ratio (Analyte / IS) Integration->AreaRatio CalCurve Generate Calibration Curve (Area Ratio vs. Concentration) AreaRatio->CalCurve Concentration Calculate Sample Concentrations CalCurve->Concentration Stats Statistical Analysis (e.g., t-test) Concentration->Stats

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression with 15:0 Cholesteryl Ester-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing ion suppression issues encountered during the LC-MS/MS analysis of cholesteryl esters using 15:0 Cholesteryl ester-d7 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect my analysis of cholesteryl esters?

A1: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] For cholesteryl ester analysis, this can lead to a decreased signal intensity, resulting in poor sensitivity, inaccurate quantification, and reduced reproducibility. Given the complexity of biological samples where cholesteryl esters are often measured, components like phospholipids, salts, and other lipids can interfere with the ionization of your target cholesteryl esters and the this compound internal standard.[2]

Q2: I am using this compound, a deuterated internal standard. Shouldn't this correct for ion suppression?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte of interest and experiences the same degree of ion suppression. This allows for accurate quantification based on the peak area ratio of the analyte to the internal standard. However, a phenomenon known as the chromatographic isotope effect can cause the deuterated standard to have a slightly different retention time than the non-deuterated analyte.[3][4] If this slight separation occurs in a region of the chromatogram with significant and variable ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate and imprecise results.[3]

Q3: My analytical results are inconsistent and show poor recovery for my target cholesteryl esters, even with the deuterated internal standard. What could be the cause?

A3: This is a classic sign of differential ion suppression.[3] The most likely cause is a slight chromatographic separation between your target cholesteryl esters and the this compound internal standard, exposing them to different levels of matrix interference.[5] Another possibility is that the concentration of co-eluting matrix components is so high that it disproportionately suppresses the ionization of both the analyte and the internal standard.

Q4: How can I confirm that ion suppression is occurring and identify the problematic regions in my chromatogram?

A4: A post-column infusion experiment is a standard method to visualize regions of ion suppression.[1] This involves continuously infusing a solution of your target cholesteryl ester into the mass spectrometer while injecting a blank matrix extract through the LC system. A dip in the baseline signal of the infused analyte indicates retention times where co-eluting matrix components are causing ion suppression.

Q5: What are the primary strategies to mitigate ion suppression when analyzing cholesteryl esters?

A5: The main strategies to combat ion suppression include:

  • Optimizing Sample Preparation: Employing effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove a significant portion of interfering matrix components, particularly phospholipids.[6]

  • Chromatographic Optimization: Modifying your LC method, such as adjusting the gradient, changing the mobile phase composition, or using a different column chemistry, can help separate the analytes of interest from the matrix components causing suppression.[5]

  • Sample Dilution: While it can reduce the concentration of interfering substances, sample dilution also lowers the analyte concentration, which may compromise sensitivity. This approach should be used cautiously.

Troubleshooting Guides

Problem 1: Inaccurate and variable quantification of cholesteryl esters.

  • Possible Cause: Differential ion suppression due to a retention time shift between the analyte and this compound.

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of the target cholesteryl ester and this compound. A noticeable shift in retention time is a strong indicator of a problem.

    • Perform Post-Column Infusion: Identify the zones of ion suppression in your chromatogram.

    • Optimize Chromatography: Adjust the LC method to achieve better co-elution or move the elution of the analyte and internal standard to a region with minimal ion suppression.

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., SPE) to remove interfering matrix components.

Problem 2: Low signal intensity and poor sensitivity for target cholesteryl esters.

  • Possible Cause: Significant ion suppression from the biological matrix.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Use the post-column infusion technique to determine the extent and location of ion suppression.

    • Improve Sample Preparation: Utilize Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove phospholipids and other interfering lipids.

    • Consider a Different Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to ion suppression for certain analytes.

    • Sample Dilution: As a last resort, carefully dilute the sample to reduce the concentration of matrix components.

Data Presentation

Table 1: Hypothetical Quantitative Impact of Mitigation Strategies on Cholesteryl Ester Analysis

Mitigation StrategyAnalyte Peak Area (Neat Solution)Analyte Peak Area (Spiked Plasma)Signal Suppression (%)
Protein Precipitation Only1,500,000450,00070%
Liquid-Liquid Extraction (LLE)1,500,000900,00040%
Solid-Phase Extraction (SPE)1,500,0001,275,00015%
SPE + Optimized Chromatography1,500,0001,425,0005%

Note: This data is for illustrative purposes. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • Cholesteryl ester standard solution (e.g., Cholesteryl oleate)

  • Blank matrix extract (e.g., plasma prepared with your current method)

  • Mobile phase

Methodology:

  • Prepare a standard solution of a representative cholesteryl ester at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to one port of the tee-piece.

  • Connect a syringe pump containing the cholesteryl ester standard solution to the second port of the tee-piece.

  • Connect the third port of the tee-piece to the mass spectrometer's ion source.

  • Begin the LC gradient with the mobile phase while infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Once a stable baseline signal for the standard is observed, inject the blank matrix extract onto the LC column.

  • Monitor the signal of the infused standard throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Lipid Cleanup from Plasma

Objective: To remove phospholipids and other interfering matrix components from plasma samples.

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Plasma sample

  • Nitrogen evaporator

Methodology:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of water and load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the cholesteryl esters and other lipids with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization

IonSuppressionTroubleshooting start Start: Inaccurate Results with This compound check_coelution Step 1: Verify Co-elution of Analyte and Internal Standard start->check_coelution coelution_ok Co-elution is acceptable check_coelution->coelution_ok Yes coelution_bad Significant Retention Time Shift Observed check_coelution->coelution_bad No post_infusion Step 3: Perform Post-Column Infusion with Blank Matrix coelution_ok->post_infusion optimize_lc Step 2: Optimize LC Method (Gradient, Mobile Phase, Column) coelution_bad->optimize_lc optimize_lc->check_coelution Re-verify suppression_zone Identify Ion Suppression Zones post_infusion->suppression_zone improve_sample_prep Step 4: Enhance Sample Preparation (SPE or LLE) suppression_zone->improve_sample_prep Suppression Observed re_evaluate Re-evaluate Co-elution and Signal Intensity suppression_zone->re_evaluate No Significant Suppression improve_sample_prep->re_evaluate re_evaluate->optimize_lc Problem Persists end End: Accurate and Reproducible Results re_evaluate->end Problem Solved

Caption: Troubleshooting workflow for ion suppression.

Differential_Ion_Suppression cluster_ideal Ideal Scenario: Perfect Co-elution cluster_real Problem Scenario: Chromatographic Shift ideal_analyte Analyte ideal_is 15:0 CE-d7 (IS) ideal_matrix Matrix Interference ideal_matrix->ideal_analyte Suppresses ideal_matrix->ideal_is Suppresses Equally real_analyte Analyte real_is 15:0 CE-d7 (IS) real_matrix1 Matrix Interference (High Suppression) real_matrix1->real_is Suppresses Heavily real_matrix2 Matrix Interference (Low Suppression) real_matrix2->real_analyte Suppresses Lightly

Caption: Differential ion suppression mechanism.

References

how to minimize matrix effects in cholesteryl ester quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing matrix effects in cholesteryl ester quantification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact cholesteryl ester quantification?

A: In liquid chromatography-mass spectrometry (LC-MS), a "matrix effect" is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can either suppress or enhance the signal of the target analyte, compromising the accuracy, precision, and sensitivity of quantification.[1][2] In the analysis of cholesteryl esters, which are often extracted from complex biological samples like plasma or tissue, endogenous components such as phospholipids are a major cause of matrix effects, particularly when using electrospray ionization (ESI).[1][3] This can lead to erroneous reporting of analyte concentrations.[4]

Q2: My signal intensity is inconsistent. How can I confirm if this is due to a matrix effect?

A: Inconsistent signal intensity is a classic sign of ion suppression or enhancement caused by matrix effects.[1][5] There are two primary methods to formally assess the presence and extent of these effects:

  • Post-Extraction Spike Method: This is a quantitative approach to measure the matrix effect.[5] You compare the signal response of your cholesteryl ester standard in a clean solvent with the response of the same standard spiked into a blank matrix sample after it has gone through the entire extraction process.[1][6] The percentage difference between the two signals indicates the degree of ion suppression or enhancement.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what specific retention times matrix effects occur.[1][6] A constant flow of your analyte is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the analyte's baseline signal reveals chromatographic regions where ion suppression or enhancement is happening.[1][5] This helps in modifying the chromatography to separate the analyte from these interfering regions.[5]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A: A multi-faceted approach is often required. The main strategies can be grouped into three categories: sample preparation, analytical method optimization, and calibration strategies.[7]

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and specialized methods like phospholipid depletion.[3][8]

  • Analytical Method Optimization: This involves adjusting the LC-MS parameters. Optimizing the chromatographic separation to resolve the analyte from interfering compounds is a key step.[1][9]

  • Calibration Strategies: Using an appropriate internal standard and calibration method can effectively compensate for matrix effects that cannot be eliminated through sample prep.[10][11]

The following workflow illustrates how these strategies are integrated into the quantification process.

cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing & Calibration Sample Biological Sample (Plasma, Tissue) Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Add_IS Extraction Choose Extraction Method Add_IS->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Good for removing hydrophobic interferences SPE Solid-Phase Extraction (SPE) Extraction->SPE High selectivity Phospholipid_Removal Targeted Phospholipid Depletion Extraction->Phospholipid_Removal Specific for plasma/serum Extract Cleaned Extract LLE->Extract SPE->Extract Phospholipid_Removal->Extract LC_Separation Optimize Chromatographic Separation Extract->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Acq Raw Data Acquisition MS_Detection->Data_Acq Calibration Apply Calibration Strategy Data_Acq->Calibration Matrix_Matched Matrix-Matched Curve Calibration->Matrix_Matched Std_Addition Standard Addition Calibration->Std_Addition Final_Quant Final Quantification Matrix_Matched->Final_Quant Std_Addition->Final_Quant

Workflow for minimizing matrix effects in cholesteryl ester quantification.

Troubleshooting Guides

Issue 1: Which sample preparation method is best for plasma or serum?

A: For plasma and serum, phospholipids are the primary source of matrix interference.[1][3] Therefore, methods that effectively remove them are preferred.

MethodDescriptionProsCons
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins.Fast and easy.Often results in significant matrix effects as phospholipids and other small molecules remain in the supernatant ("dirty" extract).[3]
Liquid-Liquid Extraction (LLE) Partitioning the sample between two immiscible liquid phases. A double LLE using a non-polar solvent (like hexane) first can remove hydrophobic interferences.[3]Can be optimized to be highly selective. Good removal of salts and polar interferences.Can be labor-intensive and use large solvent volumes.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away. Polymeric mixed-mode sorbents can yield very clean extracts.[3]High selectivity and good for automation. Can effectively remove phospholipids.[3]Requires method development to select the correct sorbent and solvent system.[1]
HybridSPE®-Phospholipid A specialized technique that uses zirconia-coated silica particles to selectively bind and remove phospholipids from the sample matrix via a Lewis acid/base interaction.[8]Highly specific and efficient removal of phospholipids, leading to a cleaner extract.[8]May be more expensive than general-purpose SPE cartridges.

Recommendation: For the cleanest extract and minimal matrix effects when analyzing cholesteryl esters in plasma, a targeted phospholipid depletion method like HybridSPE® or a well-optimized SPE protocol is highly recommended.[3][8]

Issue 2: How do I choose the right internal standard (IS)?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., cholesterol-d7 for cholesterol).[10][12][13]

  • Why SIL-IS is best: A SIL-IS has nearly identical chemical and physical properties to the analyte.[14] It co-elutes chromatographically and experiences the same ionization suppression or enhancement.[13][14] By calculating the peak area ratio of the analyte to the SIL-IS, variations from sample preparation and matrix effects are effectively cancelled out.[10][14]

  • When to add the IS: The internal standard should be added at the very beginning of the sample preparation process, before any extraction steps.[13] This ensures it can account for analyte loss during the entire workflow.

  • What if a SIL-IS is not available? An analogue IS (a molecule structurally similar to the analyte) can be used, but it may not co-elute or have the same ionization response, making it less effective at correcting for matrix effects. Careful validation is required.

Issue 3: What calibration strategy should I use to compensate for matrix effects?

A: Even with a good cleanup and a SIL-IS, the choice of calibration curve is critical for accuracy.

Calibration StrategyDescriptionWhen to UseKey Considerations
Solvent-Based Calibration Standards are prepared in a neat solvent.Only when matrix effects have been proven to be negligible.Not recommended for complex biological matrices as it does not account for matrix effects.[10]
Matrix-Matched Calibration Standards are prepared by spiking known concentrations of the analyte into a blank matrix (a sample of the same biological matrix that is free of the analyte).[10]The "gold standard" when a representative blank matrix is available.[14]Requires a true blank matrix, which can be difficult to obtain for endogenous analytes. Pooling matrix from at least five different sources is recommended to account for sample-to-sample variability.[10]
Standard Addition Each unknown sample is divided into several aliquots. Each aliquot is spiked with a different, known amount of the analyte standard, and a calibration curve is generated for each individual sample.[9][10]When a blank matrix is unavailable or when there is high variability between samples.[10]Very effective at correcting for sample-specific matrix effects.[9] However, it is time-consuming and requires a larger sample volume.[10]

Recommendation: The use of a stable isotope-labeled internal standard combined with a matrix-matched calibration curve is the most robust approach for accurate quantification in the presence of matrix effects.[10][14] If a blank matrix is unavailable, the standard addition method is a powerful alternative.[9]

Experimental Protocols

Protocol: Assessing Matrix Effect by Post-Extraction Addition

This protocol provides a quantitative assessment of the matrix effect.

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Prepare your cholesteryl ester standard in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Blank Matrix Extract): Select a representative blank matrix (e.g., pooled human plasma). Process this blank matrix through your entire sample preparation and extraction workflow (e.g., LLE or SPE).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte standard to achieve the same final concentration as Set A.[1]

  • Analyze: Inject and analyze all three sets of samples using your LC-MS method.

  • Calculate Matrix Factor (MF):

    • Matrix Factor (MF) = (Peak Area in Set C) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.[5]

    • An MF > 1 indicates ion enhancement.[5]

    • An MF between 0.8 and 1.2 is often considered acceptable, but this depends on the specific assay requirements.[5]

The following diagram outlines the decision-making process for addressing these effects.

Start Suspected Matrix Effect (e.g., poor reproducibility) Assess_ME Assess ME with Post-Extraction Spike Start->Assess_ME Calc_MF Calculate Matrix Factor (MF) Assess_ME->Calc_MF Check_MF Is MF within acceptable range (e.g., 0.8-1.2)? Calc_MF->Check_MF Minimize_ME Minimize ME Check_MF->Minimize_ME No Proceed Proceed with Validation Check_MF->Proceed Yes Optimize_Prep Optimize Sample Prep (e.g., SPE, LLE) Minimize_ME->Optimize_Prep Optimize_LC Optimize Chromatography (separate analyte from interference) Minimize_ME->Optimize_LC Compensate_ME Compensate for ME Optimize_Prep->Compensate_ME Optimize_LC->Compensate_ME Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Compensate_ME->Use_SIL_IS Use_Matrix_Match Use Matrix-Matched Calibration Compensate_ME->Use_Matrix_Match Use_SIL_IS->Proceed Use_Matrix_Match->Proceed

Troubleshooting flowchart for addressing suspected matrix effects.

References

Technical Support Center: Optimizing LC Gradient for Baseline Separation of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the baseline separation of cholesteryl esters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic separation of cholesteryl esters.

Issue 1: Poor Resolution and Co-elution of Cholesteryl Ester Peaks

Symptoms:

  • Cholesteryl ester peaks are not baseline separated.

  • What appears to be a single peak may be two or more closely eluting species.[1]

Possible Causes:

  • Inadequate Mobile Phase Gradient: The gradient may be too steep, not allowing sufficient time for the separation of compounds with similar hydrophobicity.

  • Incorrect Mobile Phase Composition: The organic solvents used may not provide the optimal selectivity for the cholesteryl esters in the sample.

  • Suboptimal Column Temperature: Temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.[2]

Solutions:

  • Optimize the Gradient Slope: A shallower gradient can improve resolution.[3] Start with a scouting gradient (e.g., 5-95% organic solvent) to identify the elution window of the cholesteryl esters, then narrow the gradient range and decrease the slope within that window.

  • Adjust Mobile Phase Composition: Common organic solvents for reversed-phase separation of lipids include acetonitrile, isopropanol, and methanol.[1] Modifying the ratios of these solvents can alter selectivity. For instance, isopropanol is a stronger solvent than acetonitrile and can be useful for eluting highly hydrophobic cholesteryl esters.

  • Vary the Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak shape, but it may also alter selectivity. Experiment with temperatures in the range of 30-50°C.

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with any polar moieties in the analytes, leading to tailing.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.[4]

  • Contaminants in the Column or Sample: Buildup of contaminants on the column frit or in the packing material can cause peak tailing.[4]

Solutions:

  • Use a Base-Deactivated Column: Employ end-capped columns to minimize silanol interactions.

  • Adjust Mobile Phase pH: Adding modifiers like formic acid or acetic acid can suppress the ionization of residual silanols.[1]

  • Reduce Sample Load: Dilute the sample or inject a smaller volume.[4]

  • Implement Sample Clean-up: Use solid-phase extraction (SPE) to remove interfering contaminants from the sample before injection.[4]

  • Flush the Column: If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer).[5]

Issue 3: Peak Fronting

Symptoms:

  • Asymmetrical peaks with a leading edge that is less steep than the trailing edge.

Possible Causes:

  • Column Overload: This is a common cause of peak fronting.[6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread, leading to fronting.[6]

Solutions:

  • Decrease Sample Concentration: Reduce the amount of analyte injected onto the column.[6]

  • Match Sample Solvent to Initial Mobile Phase: Dissolve the sample in a solvent that is the same as or weaker than the starting mobile phase conditions.[6]

Issue 4: Split Peaks

Symptoms:

  • A single analyte peak appears as two or more distinct peaks.

Possible Causes:

  • Co-elution of Isomers: What appears to be a split peak could be the separation of two closely related isomers.[1]

  • Partially Blocked Column Frit: Debris can cause the sample to be distributed unevenly onto the column.[5]

  • Incompatible Injection Solvent: A strong injection solvent can cause the sample to precipitate at the head of the column, leading to a split peak.[1]

Solutions:

  • Method Optimization: Adjust the mobile phase gradient or temperature to try and resolve the potential co-eluting species into two separate, baseline-resolved peaks.[1]

  • Column Maintenance: Replace the column inlet frit or use a guard column to protect the analytical column.

  • Sample Solvent Adjustment: Ensure the sample solvent is compatible with the initial mobile phase.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an LC gradient for cholesteryl ester separation?

A good starting point is to use a C18 reversed-phase column with a mobile phase consisting of Solvent A (e.g., water/methanol with an additive) and Solvent B (e.g., isopropanol/methanol with an additive).[7] A broad "scouting" gradient, such as 40% to 100% Solvent B over 15-20 minutes, can be used to determine the approximate elution time of the cholesteryl esters.[3] The gradient can then be refined to improve separation in the region of interest.

Q2: What are the best mobile phase additives for LC-MS analysis of cholesteryl esters?

For LC-MS applications, volatile mobile phase additives are necessary. Ammonium formate and ammonium acetate are commonly used salts that help control pH and can form adducts with lipid molecules, enhancing ionization.[1] Formic acid or acetic acid are also frequently added to aid in protonation in positive ion mode.[1]

Q3: How can I improve the sensitivity of my cholesteryl ester analysis by LC-MS?

Due to their hydrophobicity and poor ionization, detecting cholesteryl esters by LC-MS can be challenging.[8] To improve sensitivity:

  • Use mobile phase additives like ammonium formate to promote the formation of ammonium adducts.[7]

  • Optimize the mass spectrometer source parameters, such as drying gas temperature and nebulizer pressure.[3]

  • Consider using Atmospheric Pressure Chemical Ionization (APCI) as it can be more effective for nonpolar compounds like cholesteryl esters.[9]

Q4: My baseline is drifting during the gradient run. What could be the cause?

Baseline drift in gradient elution is often due to the differing UV absorbance of the mobile phase components at the detection wavelength.[10] Ensure that both Solvent A and Solvent B have similar UV absorbance or use a reference wavelength to correct for the drift. If using a mass spectrometer, ensure that the mobile phase components are of high purity to avoid background noise.

Q5: Should I use a guard column for cholesteryl ester analysis?

Yes, using a guard column is highly recommended, especially when analyzing complex biological samples.[5] A guard column is a short, disposable column placed before the analytical column to protect it from contaminants and particulates in the sample, thereby extending the lifetime of the more expensive analytical column.[11]

Data Presentation

Table 1: Comparison of LC Gradient Conditions for Cholesteryl Ester Separation

ParameterMethod 1[7]Method 2[12]
Column Gemini 5U C18 (50 x 4.6 mm, 5 µm)Acquity UPLC BEH C18 (150 x 2.1 mm, 1.7 µm) x 2
Mobile Phase A 50:50 (v/v) H₂O:MeOH + 0.1% formic acid + 10 mM ammonium formate5 mM aqueous ammonium acetate
Mobile Phase B 80:20 (v/v) IPA:MeOH + 0.1% formic acid + 10 mM ammonium formate99.5% ACN:IPA (1:2, v/v) + 0.5% H₂O + 5 mM ammonium acetate
Flow Rate 0.5 mL/min180 µL/min
Column Temp. 40 °C40 °C
Gradient 0-4 min, 40% B; 4-6 min, 40-60% B; 6-16 min, 60-100% B; 16-22 min, 100% B; 22-24 min, 100-40% B; 24-30 min, 40% B0 min, 21.5% A and 78.5% B; 160 min, 100% B
Detection QTOF-MSESI-MS

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS Method for Cholesteryl Ester Profiling[7]

  • Instrumentation:

    • HPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

    • Column: Gemini 5U C18, 5 µm, 50 x 4.6 mm with a compatible guard column.

  • Mobile Phase Preparation:

    • Solvent A: 50:50 (v/v) Water:Methanol with 0.1% formic acid and 10 mM ammonium formate.

    • Solvent B: 80:20 (v/v) Isopropanol:Methanol with 0.1% formic acid and 10 mM ammonium formate.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5-10 µL.

    • Gradient Program:

      • 0-4 min: Hold at 40% B.

      • 4-6 min: Linear gradient from 40% to 60% B.

      • 6-16 min: Linear gradient from 60% to 100% B.

      • 16-22 min: Hold at 100% B (column wash).

      • 22-24 min: Linear gradient from 100% to 40% B.

      • 24-30 min: Hold at 40% B (re-equilibration).

  • Mass Spectrometry Settings (Positive Ion Mode):

    • Adjust source parameters (e.g., gas temperature, gas flow, nebulizer pressure) to optimize signal for cholesteryl ester standards.

    • Acquire data in a suitable scan range (e.g., m/z 300-1200).

Mandatory Visualization

Troubleshooting_Workflow start_node Start: Poor Baseline Separation of Cholesteryl Esters decision1 Are peaks co-eluting? start_node->decision1 process1 Decrease gradient slope (e.g., from 5%/min to 2%/min) decision1->process1 Yes decision2 Is peak shape poor (tailing, fronting, splitting)? decision1->decision2 No process1->decision2 process2 Adjust mobile phase selectivity (e.g., change ACN/IPA ratio) process2->decision2 process3 Check for column overload (reduce injection volume/concentration) decision2->process3 Yes end_node End: Baseline Separation Achieved decision2->end_node No process4 Address secondary interactions (use end-capped column, adjust pH) process3->process4 process5 Check for blockages/voids (backflush column, replace frit) process4->process5 process6 Ensure sample solvent compatibility (dissolve in initial mobile phase) process5->process6 process6->end_node

Caption: Troubleshooting workflow for poor baseline separation.

Method_Development_Workflow start_node 1. Define Analytes & Matrix step2 2. Select Column & Mobile Phases (e.g., C18, A: H2O/MeOH, B: IPA/ACN) start_node->step2 step3 3. Perform Scouting Gradient (e.g., 10-100% B in 20 min) step2->step3 step4 4. Identify Elution Window of Cholesteryl Esters step3->step4 step5 5. Optimize Gradient Slope in Window (Create a shallower gradient) step4->step5 decision1 Is resolution sufficient? step5->decision1 step6 6. Fine-tune Selectivity (Adjust solvent ratio, temperature) decision1->step6 No step7 7. Validate Method (Linearity, Precision, Accuracy) decision1->step7 Yes step6->step5 end_node Optimized Method step7->end_node

Caption: LC method development workflow for cholesteryl esters.

References

Technical Support Center: Analysis of 15:0 Cholesteryl Ester-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 15:0 Cholesteryl ester-d7. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes and improve the signal-to-noise ratio for this analyte.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in analyzing this compound by LC-MS?

A1: The analysis of cholesteryl esters, including their deuterated forms, can be challenging due to their hydrophobicity, chemical inertness, and poor ionization efficiency.[1] These characteristics can lead to low signal intensity and a poor signal-to-noise ratio. Additionally, being neutral lipids, they lack a readily ionizable functional group, making their detection by electrospray ionization (ESI) less efficient compared to polar lipids.[2]

Q2: Which ionization technique is better for this compound, ESI or APCI?

A2: While electrospray ionization (ESI) can be used, particularly with the formation of ammonium adducts, Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for nonpolar lipids like cholesteryl esters.[3][4] APCI can provide better ionization efficiency for these compounds, leading to improved sensitivity.

Q3: What is the expected fragmentation pattern for Cholesteryl ester-d7 in MS/MS?

A3: A common fragmentation pathway for cholesteryl esters in positive ion mode involves the neutral loss of the cholesterol backbone.[2][5] For deuterated cholesteryl esters, this results in a characteristic product ion. For instance, upon collision-induced dissociation, cholesteryl esters often yield a fragment ion corresponding to the cholesteryl cation at m/z 369.3.[2][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Low Signal Intensity or Poor Signal-to-Noise (S/N) Ratio

Symptoms:

  • The peak for this compound is very small or indistinguishable from the baseline noise.

  • Difficulty in detecting and quantifying low concentrations of the analyte.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Suboptimal Ionization Cholesteryl esters are known for their poor ionization efficiency.[1] Consider switching from ESI to APCI for better sensitivity with non-polar lipids.[3] If using ESI, ensure the mobile phase contains an additive like ammonium acetate or formate to promote the formation of [M+NH4]+ adducts, which generally show good stability and fragmentation.[6][7] The use of lithiated or sodiated adducts can also enhance ionization and fragmentation.[5][8]
Inefficient Sample Preparation The extraction method may not be optimal for hydrophobic lipids. Use a robust lipid extraction method such as a modified Bligh-Dyer or Folch extraction, or a liquid-liquid extraction with solvents like methyl tert-butyl ether (MTBE).[6][9] Ensure complete solubilization of the dried extract in an appropriate solvent, such as a chloroform:methanol mixture, before injection.[1]
Matrix Effects Co-eluting substances from the sample matrix can suppress the ionization of the target analyte.[10] Improve chromatographic separation to resolve the analyte from interfering matrix components.[9] Employ sample cleanup techniques like solid-phase extraction (SPE) or use advanced sample preparation technologies designed for lipid removal.[10]
Mass Spectrometer Parameters Not Optimized The source conditions and MS/MS parameters may not be ideal for this specific compound. Optimize source parameters such as spray voltage, gas flows, and temperatures.[11] For MS/MS, optimize the collision energy to achieve efficient fragmentation and maximize the signal of the product ion.[5][8]
Contamination Contamination from solvents, glassware, or the LC-MS system itself can lead to high background noise.[12] Use high-purity LC-MS grade solvents and reagents.[13] Regularly clean the ion source to remove residues.[12]

Experimental Protocols

Protocol 1: Sample Preparation - Lipid Extraction from Plasma/Serum

This protocol is a general guideline for the extraction of cholesteryl esters from plasma or serum samples.

  • Sample Thawing: Allow plasma/serum samples to thaw on ice.

  • Internal Standard Spiking: Add an appropriate amount of this compound internal standard to the sample.

  • Protein Precipitation & Lipid Extraction:

    • For a small sample volume (e.g., 50 µL), add a larger volume of a solvent like isopropanol (e.g., 250 µL) to precipitate proteins and extract lipids.[14]

    • Alternatively, use a liquid-liquid extraction method. A common solvent mixture is methyl tert-butyl ether (MTBE) and methanol.[6]

  • Vortexing & Centrifugation: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation. Centrifuge at high speed (e.g., 15,000 x g) for several minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the lipid extract.

  • Drying: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of chloroform and methanol (e.g., 2:1 v/v).[1]

Protocol 2: LC-MS/MS Analysis

The following are example parameters for LC-MS/MS analysis of cholesteryl esters. These should be optimized for your specific instrument and application.

Parameter Example Value
LC Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)[11]
Mobile Phase A Water/Methanol (60/40, v/v) with 10 mM ammonium acetate[15]
Mobile Phase B Methanol/Chloroform (3/1, v/v) with 10 mM ammonium acetate[15]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 45 °C[15]
Injection Volume 5 µL[15]
Ionization Mode Positive Ion Mode (ESI or APCI)
MS/MS Transition Monitor the transition from the precursor ion (e.g., [M+NH4]+) to a specific product ion (e.g., m/z 369.3 for the cholesteryl cation).[2][4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with 15:0 Cholesteryl ester-d7 Sample->Spike Extract Lipid Extraction (e.g., MTBE/Methanol) Spike->Extract Dry Evaporate Solvent Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionization (ESI or APCI) Separate->Ionize Detect MS/MS Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Signal_Noise Start Low Signal-to-Noise Ratio for this compound Check_Ionization Is Ionization Method Optimal? Start->Check_Ionization Check_Sample_Prep Is Sample Preparation Efficient? Check_Ionization->Check_Sample_Prep Yes Sol_Ionization Switch to APCI or Optimize ESI Adducts (e.g., NH4+, Li+, Na+) Check_Ionization->Sol_Ionization No Check_Chroma Is Chromatographic Separation Adequate? Check_Sample_Prep->Check_Chroma Yes Sol_Sample_Prep Use Robust Lipid Extraction (e.g., MTBE) and Ensure Complete Reconstitution Check_Sample_Prep->Sol_Sample_Prep No Check_MS_Params Are MS Parameters Optimized? Check_Chroma->Check_MS_Params Yes Sol_Chroma Improve Separation to Reduce Matrix Effects Check_Chroma->Sol_Chroma No Sol_MS_Params Optimize Source Conditions and Collision Energy Check_MS_Params->Sol_MS_Params No Review Review Results Check_MS_Params->Review Yes Sol_Ionization->Review Sol_Sample_Prep->Review Sol_Chroma->Review Sol_MS_Params->Review

Caption: A troubleshooting decision tree for low signal-to-noise ratio issues.

References

Technical Support Center: Isotopic Overlap Correction in Mass Spectrometry Using d7 Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying, understanding, and correcting for isotopic overlap when using deuterium-labeled internal standards (d7-IS) in mass spectrometry-based quantitative analysis. Accurate quantification is critical in drug development and various research fields, and addressing isotopic overlap is a key component of a robust analytical method.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap in the context of d7 internal standards?

Isotopic overlap, or crosstalk, occurs when the isotopic distribution of the unlabeled analyte contributes to the signal of the deuterated internal standard, and/or vice-versa.[1] In the case of d7 standards, this typically happens in two ways:

  • Contribution of Analyte to IS Signal: Naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the unlabeled analyte can result in an isotopologue with a mass that is close to or the same as the d7-IS. This is more pronounced for larger molecules with more atoms that have naturally occurring heavy isotopes.[1]

  • Contribution of IS to Analyte Signal: The synthesis of d7-labeled standards is never 100% efficient. This results in the presence of less-deuterated species (e.g., d6, d5) in the internal standard material. These isotopic impurities can contribute to the signal of the unlabeled analyte.

Q2: Why is correcting for isotopic overlap crucial for accurate quantification?

Failing to correct for isotopic overlap can lead to significant errors in quantification. The primary consequences are:

  • Inaccurate Calibration Curves: Isotopic overlap can introduce non-linearity into the calibration curve, particularly at the lower and upper ends.[1] This is because the relative contribution of the overlap changes with the analyte concentration.

  • Biased Results: The overlap can artificially inflate or deflate the measured peak area ratios, leading to an over- or underestimation of the analyte concentration.

  • Compromised Assay Sensitivity: Inaccurate measurements at the lower limit of quantification (LLOQ) can compromise the sensitivity of the assay.

Q3: What are the advantages and disadvantages of using d7 standards compared to ¹³C-labeled standards?

Both deuterated and ¹³C-labeled internal standards are widely used. The choice between them depends on several factors:

Featured7-Labeled Standards¹³C-Labeled Standards
Cost & Availability Generally less expensive and more commercially available.Typically more expensive and may have limited availability.[2]
Chromatographic Co-elution May exhibit a slight retention time shift (isotopic effect), where the deuterated compound elutes slightly earlier than the analyte.[3] This can lead to differential matrix effects.Almost perfect co-elution with the analyte, minimizing the risk of differential matrix effects.[4]
Isotopic Stability Deuterium labels can sometimes be susceptible to back-exchange with hydrogen, especially if located at exchangeable positions (-OH, -NH).[1]¹³C labels are highly stable and not prone to exchange.[2]
Potential for Overlap Higher potential for isotopic overlap from the unlabeled analyte due to the smaller mass difference.Lower potential for overlap from the unlabeled analyte due to a larger mass difference.

Q4: What software tools can I use to correct for isotopic overlap?

Several software packages are available to automate the correction for natural isotopic abundance and tracer impurity. These tools typically employ matrix-based calculations to deconvolute the measured isotopic distributions. Commonly used software includes:

  • IsoCor: A popular open-source tool that corrects for natural isotope abundance and tracer impurity.[5][6] It can handle both low- and high-resolution mass spectrometry data.

  • IsoCorrectoR: An R-based tool that offers similar functionalities to IsoCor, including correction for natural isotope abundance and tracer purity for both MS and MS/MS data.[6]

Troubleshooting Guides

Guide 1: Investigating and Correcting for Isotopic Overlap

Symptom: You observe a signal for your analyte in a blank sample spiked only with the d7-IS, or you suspect non-linearity in your calibration curve at the low end.

Experimental Protocol: Assessing and Correcting for Isotopic Overlap

  • Preparation of Correction Standard:

    • Prepare a sample containing only the d7-IS at the concentration used in your assay, in a clean solvent (e.g., mobile phase).

  • LC-MS/MS Analysis:

    • Analyze the correction standard using your established LC-MS/MS method.

    • Monitor the MRM transitions for both the analyte and the d7-IS.

  • Data Analysis and Correction Factor Calculation:

    • Integrate the peak area of the signal observed in the analyte's MRM transition (this is the contribution from the IS). Let's call this Area_Analyte_in_IS.

    • Integrate the peak area of the d7-IS in its own MRM transition. Let's call this Area_IS_in_IS.

    • Calculate the Correction Factor (CF): CF = Area_Analyte_in_IS / Area_IS_in_IS

  • Correction of Sample Data:

    • For each of your calibration standards, quality controls, and unknown samples, measure the peak areas for the analyte (Area_Measured_Analyte) and the d7-IS (Area_Measured_IS).

    • Calculate the corrected analyte peak area: Area_Corrected_Analyte = Area_Measured_Analyte - (CF * Area_Measured_IS)

  • Quantification:

    • Use the Area_Corrected_Analyte to calculate the peak area ratio (Area_Corrected_Analyte / Area_Measured_IS) for building your calibration curve and quantifying your samples.

Quantitative Data Example: Impact of Isotopic Overlap Correction

Analyte Conc. (ng/mL)Uncorrected Peak Area RatioCorrected Peak Area Ratio% Difference
10.0250.015-40.0%
50.0800.070-12.5%
100.1650.155-6.1%
500.8100.800-1.2%
1001.6201.610-0.6%

As shown in the table, the impact of isotopic overlap is most significant at lower concentrations.

Guide 2: Troubleshooting Chromatographic Shifts with d7-Standards

Symptom: The retention time of your d7-IS is consistently earlier or later than your analyte, and you observe high variability in your results, potentially due to matrix effects.

Experimental Protocol: Mitigating Chromatographic Isotope Effects

  • Method Optimization:

    • Mobile Phase Composition: Adjusting the organic-to-aqueous ratio can alter the interactions of both the analyte and the IS with the stationary phase, potentially reducing the retention time difference.[3]

    • Gradient Profile: Modifying the gradient slope can sometimes minimize the separation between the deuterated and non-deuterated compounds.

    • Column Temperature: Changing the column temperature can influence the retention behavior and may help to improve co-elution.[3]

  • Use of a Lower Resolution Column: In some cases, a column with lower resolving power can promote the co-elution of the analyte and the d7-IS.[7]

  • Consider Alternative Labeled Standards: If chromatographic shifts persist and impact data quality, consider using a ¹³C-labeled internal standard, as they are less prone to these effects.[4]

Visualizations

Isotopic_Overlap_Correction_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start prep_samples Prepare Calibrators, QCs, and Unknowns with d7-IS start->prep_samples prep_cf_std Prepare Correction Standard (d7-IS only) start->prep_cf_std analyze_samples Analyze all Samples prep_samples->analyze_samples analyze_cf_std Analyze Correction Standard prep_cf_std->analyze_cf_std correct_areas Correct Analyte Peak Areas using CF analyze_samples->correct_areas calc_cf Calculate Correction Factor (CF) analyze_cf_std->calc_cf calc_cf->correct_areas build_curve Build Calibration Curve with Corrected Ratios correct_areas->build_curve quantify Quantify Unknowns build_curve->quantify end end quantify->end End

Caption: Workflow for correcting isotopic overlap in mass spectrometry data.

Troubleshooting_Chromatographic_Shift start Significant Retention Time Shift Observed optimize_mp Adjust Mobile Phase Composition/Gradient start->optimize_mp optimize_temp Modify Column Temperature optimize_mp->optimize_temp check_coelution Assess Co-elution and Data Variability optimize_temp->check_coelution resolved Issue Resolved check_coelution->resolved Yes not_resolved Issue Persists check_coelution->not_resolved No lower_res_col Consider Lower Resolution Column lower_res_col->check_coelution alternative_is Switch to 13C-Labeled Internal Standard alternative_is->resolved not_resolved->lower_res_col not_resolved->alternative_is

Caption: Decision tree for troubleshooting chromatographic shifts of d7-standards.

References

impact of solvent choice on 15:0 Cholesteryl ester-d7 ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 15:0 Cholesteryl ester-d7 and other neutral lipids.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor ionization and low signal intensity for my cholesteryl ester samples during LC-MS analysis?

Cholesteryl esters, including this compound, are nonpolar neutral lipids that lack easily ionizable functional groups.[1][2][3] This inherent chemical inertness and hydrophobicity make them challenging to ionize efficiently using standard electrospray ionization (ESI) techniques, which typically favor more polar molecules.[1][2] To overcome this, method optimization is crucial.

Q2: What is the best ionization technique for analyzing cholesteryl esters: ESI or APCI?

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, but they have different strengths. ESI is often used, but requires the formation of adducts (e.g., with ammonium, sodium, or lithium ions) to enhance signal.[4][5][6][7] APCI is also a robust option and can sometimes provide better sensitivity for neutral lipids by promoting protonation, often targeting the characteristic cholesteryl cation at m/z 369.3.[7][8] The choice may depend on the specific instrumentation and desired outcome.

Q3: How do solvent additives like ammonium formate, sodium acetate, or lithium hydroxide affect ionization?

Solvent additives are critical for the efficient ionization of cholesteryl esters in ESI.[9] They form adduct ions, which are more readily detected by the mass spectrometer.

  • Ammonium ([M+NH₄]⁺): Ammonium acetate or formate are commonly used to form stable ammonium adducts.[4][6][9] This is a widely accepted method compatible with standard reverse-phase chromatography.

  • Sodium ([M+Na]⁺): The presence of sodium ions, often from sodium acetate, can produce strong sodiated adduct signals.[4][10][11]

  • Lithium ([M+Li]⁺): Lithiated adducts have been shown to enhance ionization and provide class-specific fragmentation, which can be exploited in MS/MS scans.[5]

Q4: I am observing unexpected peaks or high background noise. What could be the cause?

High background noise or unexpected peaks can arise from matrix effects, where other components in the sample co-elute and interfere with the ionization of the target analyte.[8] Using an appropriate internal standard, such as a deuterated version of the analyte (e.g., cholesteryl ester-d7), and ensuring proper sample cleanup can help mitigate these effects.[8][12] Additionally, the choice of solvent can influence which species are ionized; for instance, sodium-containing additives may selectively enhance the ionization of oxidized lipid species over non-oxidized ones.[11]

Troubleshooting Guide

Issue: Low or No Signal for this compound

This guide provides a systematic approach to troubleshooting poor signal intensity during the LC-MS analysis of cholesteryl esters.

G start Start: Low/No Signal check_ms Verify MS Settings start->check_ms check_lc Evaluate LC Method check_ms->check_lc MS settings OK? solution_ms Optimize Adduct Formation (e.g., add 10mM Ammonium Formate) check_ms->solution_ms Ionization Issue check_sample Assess Sample Prep check_lc->check_sample LC method OK? solution_lc Adjust Mobile Phase (e.g., IPA in Solvent B) check_lc->solution_lc Separation/Solubility Issue solution_sample Improve Extraction/ Use Internal Standard check_sample->solution_sample Sample prep OK? check_sample->solution_sample Extraction/Matrix Effect Issue G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample extraction Lipid Extraction (e.g., MTBE method) sample->extraction resuspend Resuspend in Injection Solvent extraction->resuspend lc Reverse-Phase LC (C18 Column) resuspend->lc ms ESI-MS/MS lc->ms data Data Processing ms->data G cluster_ions Adduct Formation in ESI Source CE Cholesteryl Ester (M) NH4 [M+NH₄]⁺ CE->NH4 + NH₄⁺ Na [M+Na]⁺ CE->Na + Na⁺ Li [M+Li]⁺ CE->Li + Li⁺

References

preventing degradation of 15:0 Cholesteryl ester-d7 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the degradation of 15:0 Cholesteryl ester-d7, a critical internal standard for mass spectrometry-based lipidomics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a synthetic, stable isotope-labeled lipid used as an internal standard (IS) in quantitative lipid analysis. It consists of cholesterol labeled with seven deuterium atoms (d7) esterified to pentadecanoic acid (a 15-carbon saturated fatty acid). Its chemical and physical properties are nearly identical to the endogenous analytes, allowing it to compensate for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response. [1][2] Q2: What are the primary degradation pathways for cholesteryl esters?

Cholesteryl esters are susceptible to two main degradation pathways during sample preparation:

  • Hydrolysis: The ester bond linking the fatty acid and cholesterol can be cleaved by enzymatic activity (e.g., from cholesterol esterases) or by exposure to strong acidic or basic conditions. [1][3][4]This results in the formation of free cholesterol-d7 and pentadecanoic acid.

  • Oxidation: The cholesterol moiety, particularly the double bond in the sterol ring, is vulnerable to oxidation. [1][5]This can be initiated by exposure to air (oxygen), light, heat, or the presence of metal ions. [1][3][6]While the 15:0 fatty acid is saturated and thus not prone to oxidation, the cholesterol part is susceptible. [5] Q3: How should I properly store the this compound standard?

Proper storage is crucial to maintain the integrity of the standard.

  • Powder Form: If supplied as a solid, the standard should be stored in a glass vial with a Teflon-lined cap at -20°C or lower. [1][7]Before opening, the vial must be allowed to warm completely to room temperature to prevent moisture condensation, which can cause hydrolysis. [7]* Solution Form: For long-term storage, it is recommended to dissolve the standard in a high-purity organic solvent (e.g., chloroform, methanol, or ethanol). [1][3][7]The solution should be stored in a tightly sealed glass container with a Teflon-lined cap at -20°C or below, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. [1][3][8]Avoid using plastic containers, as plasticizers can leach into the solvent and contaminate the sample. [7][8]

Troubleshooting Guide

This section addresses common problems encountered during sample preparation that may indicate degradation of the this compound internal standard.

Problem: Low or inconsistent recovery of the this compound signal in my LC-MS analysis.

This is the most common indicator of standard degradation or loss. The following decision tree can help diagnose the cause.

G start Low/Inconsistent IS Recovery check_hydrolysis Possible Cause: Ester Hydrolysis start->check_hydrolysis check_oxidation Possible Cause: Oxidation start->check_oxidation check_extraction Possible Cause: Poor Extraction Efficiency start->check_extraction solution_hydrolysis Solution: - Work on ice to inhibit enzymes. - Use cold solvents (e.g., methanol) to quench activity. - Avoid extreme pH; maintain pH 4-7. check_hydrolysis->solution_hydrolysis Enzymatic or chemical cleavage solution_oxidation Solution: - Add antioxidants (e.g., BHT). - Use degassed solvents. - Work under inert gas (N2/Ar). - Minimize light/heat exposure. check_oxidation->solution_oxidation Exposure to air, light, heat solution_extraction Solution: - Optimize solvent-to-sample ratio (e.g., 20:1 for Folch). - Ensure proper phase separation. - Consider alternative extraction methods (e.g., MTBE). check_extraction->solution_extraction Suboptimal protocol

Fig 1. Troubleshooting workflow for low internal standard recovery.

Problem: I see unexpected peaks in my chromatogram near my internal standard.

Unexpected peaks could be degradation products or contaminants.

  • A peak corresponding to free cholesterol-d7: This strongly suggests that the ester bond has been hydrolyzed. Review your protocol for potential exposure to enzymatic activity, high temperatures, or non-neutral pH conditions. [1][9]* Multiple peaks with mass shifts corresponding to oxygen additions: This indicates oxidation of the cholesterol moiety. [5][10]Ensure you are using antioxidants and are properly protecting your samples from air and light. [1][11]

Data Summary: Prevention Strategies

The following table summarizes key preventative measures, their rationale, and their impact on minimizing degradation.

ParameterRecommended ActionRationalePotential Impact of Neglect
Temperature Perform all steps on ice or at 4°C. Flash freeze samples in liquid nitrogen. [1][8]Reduces enzymatic activity and slows chemical degradation rates.High enzymatic hydrolysis and oxidation. Up to 80% degradation of some lipids. [1]
Atmosphere Work under an inert atmosphere (nitrogen or argon). Use degassed solvents.Minimizes exposure to oxygen, a key driver of oxidation. [1][3]Formation of various oxidized cholesteryl ester species. [5]
Light Use amber glass vials or cover tubes with foil. Avoid direct light exposure.Prevents photo-induced degradation. [1][3]Increased rate of oxidation.
Additives Add an antioxidant like Butylated Hydroxytoluene (BHT) at ~100 µM. [8][11]BHT is a radical scavenger that terminates oxidation chain reactions. [11]Significant oxidative loss of the standard.
Solvent pH Maintain a neutral pH (4-7) during extraction. [12]Strong acids or bases can catalyze the chemical hydrolysis of the ester bond. [9]Non-enzymatic hydrolysis of the ester.
Materials Use only glass tubes and pipettes with Teflon-lined caps. [7][8]Prevents leaching of plasticizers which can interfere with analysis. [7][8]Contamination and potential interference in MS analysis.

Experimental Protocols

A robust sample preparation protocol is the best defense against degradation. Below is a modified lipid extraction protocol designed to preserve cholesteryl ester integrity.

Modified Bligh & Dyer Protocol for Enhanced Stability

This protocol is a variation of the classic Bligh & Dyer method, incorporating steps to minimize degradation. [8][12]

G start Start: Sample (e.g., 100 µL plasma) add_is 1. Add 15:0 CE-d7 IS and Antioxidant (BHT) start->add_is homogenize 2. Add 500 µL cold Methanol (Quenches enzymes) add_is->homogenize vortex1 3. Vortex 1 min on ice homogenize->vortex1 add_chloroform 4. Add 500 µL cold Chloroform vortex1->add_chloroform vortex2 5. Vortex 1 min on ice add_chloroform->vortex2 add_water 6. Add 400 µL H₂O to induce phase separation vortex2->add_water vortex3 7. Vortex 1 min on ice add_water->vortex3 centrifuge 8. Centrifuge at 4°C (e.g., 3500 RCF, 10 min) vortex3->centrifuge collect 9. Collect lower organic phase (chloroform layer) with glass pipette centrifuge->collect dry 10. Dry under Nitrogen/Argon stream collect->dry store 11. Store dried extract at -80°C under Argon until analysis dry->store end End: Ready for Reconstitution store->end

References

addressing carryover of 15:0 Cholesteryl ester-d7 in autosampler

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals address the carryover of 15:0 Cholesteryl ester-d7 in autosamplers.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a problem for this compound?

A1: Autosampler carryover is the unintentional transfer of a small amount of an analyte, in this case, this compound, from a preceding sample injection into a subsequent one.[1] This can lead to the appearance of "ghost peaks" in blank or low-concentration samples, resulting in inaccurate quantification, false positives, and compromised data integrity.[1] Cholesteryl esters, being lipophilic, have a tendency to adhere to surfaces within the autosampler's flow path, making them particularly prone to carryover.

Q2: What are the common causes of autosampler carryover for lipophilic compounds?

A2: The most common causes include:

  • Insufficient Needle Washing: The exterior and interior of the autosampler needle are primary sites for sample adhesion.[1][2]

  • Inappropriate Wash Solvent: The solvent used to clean the needle and injection port may not be strong enough to fully dissolve and remove residual this compound.[1]

  • Adsorption to Surfaces: The analyte can adsorb onto various components of the flow path, including the injection valve rotor seal, sample loop, and tubing.[3][4][5] Worn or dirty rotor seals are a frequent cause of carryover.[3]

  • Contaminated Vials or Caps: Using vials that are not properly cleaned or have reactive surfaces can lead to analyte adsorption and subsequent carryover.[1]

Q3: What is an acceptable level of carryover?

A3: Ideally, carryover should be less than 0.1% of the analyte signal from a high-concentration sample when a blank is injected.[1] However, for highly sensitive assays, the acceptable limit may be defined as less than 20% of the signal at the lower limit of quantitation (LLOQ).[3][6]

Q4: How can I quickly check if my system has a carryover issue?

A4: A simple way to test for carryover is to run a sequence of injections in the following order: a blank (to establish a baseline), a high-concentration standard of this compound, and then one or more subsequent blank injections.[3] If a peak corresponding to your analyte appears in the post-standard blanks, you have a carryover issue.[3]

Troubleshooting Guides

Guide 1: Systematic Identification of the Carryover Source

If you have confirmed a carryover issue, the following systematic approach can help pinpoint the source.

Step 1: Differentiate Between Carryover and System Contamination

  • Procedure: Inject a sequence of three blank samples.

  • Analysis:

    • Classic Carryover: The analyte peak will be largest in the first blank and decrease in subsequent blanks.[4] This points to the injection process.

    • Constant Contamination: If the peak area is similar across all blanks, the issue is likely contamination of the mobile phase, blank solution, or a major system component.[3][4]

Step 2: Isolate the Autosampler

  • Procedure: If classic carryover is observed, disconnect the analytical column and replace it with a union. Run the same sequence of a high-concentration standard followed by blanks.

  • Analysis: If the carryover peak persists, the source is within the LC system, most likely the autosampler (needle, valve, or sample loop).[7] If the peak disappears, the carryover is occurring on the column.

Step 3: Pinpoint the Autosampler Component

  • Needle: The needle is the most common source. Start by optimizing the needle wash protocol (see Guide 2).

  • Injection Valve/Rotor Seal: Worn or dirty rotor seals are a frequent cause.[3] If optimizing the wash doesn't solve the problem, inspect and clean or replace the rotor seal.

  • Sample Loop: Adsorption can occur on the sample loop.[4] Consider replacing the stainless steel loop with one made of a more inert material like PEEK.[4]

Guide 2: Optimizing the Autosampler Wash Protocol

An effective wash protocol is critical for mitigating carryover of lipophilic compounds like this compound.

Step 1: Select an Appropriate Wash Solvent

  • Principle: The wash solvent must be strong enough to solubilize the analyte. For cholesteryl esters, which are highly non-polar, a strong organic solvent is necessary.

  • Recommendations:

    • Start with a solvent that is at least as strong as the strongest mobile phase used in your gradient. A mixture of 50-100% organic solvent in water is a good starting point for many applications.[8]

    • For stubborn lipophilic compounds, consider a multi-solvent wash. A "magic mixture" of Water:Acetonitrile:Methanol:Isopropanol (25:25:25:25 v/v) can be very effective.[7]

    • Using dual-solvent washes, such as a strong organic solvent followed by a more aqueous solution, can effectively remove both non-polar and polar contaminants.[1]

Step 2: Optimize Wash Parameters

  • Wash Volume: For high-concentration or "sticky" analytes, increase the wash volume. Volumes of 500–1000 µL may be necessary.[1]

  • Wash Cycles: Perform multiple wash cycles (two or more) to ensure the needle is thoroughly cleaned.[1]

  • Wash Timing: Use both pre-injection and post-injection needle washes if your system allows. A longer wash duration (e.g., 12 seconds vs. 6 seconds) can significantly reduce carryover.[9]

Quantitative Data on Wash Solvent Effectiveness

The following table summarizes the effectiveness of different wash solvent strategies for reducing carryover of various compounds. While specific data for this compound is not available, these results provide a strong indication of which strategies are most effective for lipophilic molecules.

Wash Solvent CompositionCompound TypeCarryover ReductionReference
100% AcetonitrileGeneral Small Molecule3-fold improvement with extended wash time[9]
50/50 Water/AcetonitrileGeneral Small MoleculeBest performance among ACN-based solvents[9]
50/50 DMSO/MethanolStrongly Retained CompoundReduced carryover from 156% to 100% of LLOQ[6]
Multi-solvent (IPA/ACN/H₂O)Strongly Retained CompoundFurther reduced carryover to below LLOQ[6]

Experimental Protocols

Protocol 1: Standard Carryover Assessment

This protocol details a standard procedure to quantify the percentage of carryover in your system.

  • Prepare Samples:

    • Blank: Prepare a vial with your sample diluent (e.g., 90:10 Acetonitrile:Water).

    • High-Concentration Standard (HCS): Prepare a solution of this compound at the highest concentration expected in your analytical run.

  • Setup Injection Sequence:

    • Blank_1 (Establishes baseline)

    • HCS_1

    • HCS_2

    • HCS_3

    • Blank_2 (First carryover check)

    • Blank_3 (Second carryover check)

    • Blank_4 (Third carryover check)

  • Execute and Analyze:

    • Run the sequence.

    • Integrate the peak area for this compound in all injections.

    • Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank_2 / Average Peak Area of HCS injections) * 100

Protocol 2: Aggressive Autosampler Cleaning

If routine wash optimization fails, a more aggressive cleaning protocol may be required. Caution: Always consult your instrument manual before proceeding. Disconnect the column and mass spectrometer before flushing the system.[10]

  • Prepare Cleaning Solvents: Prepare fresh, high-purity batches of the following solvents:

    • Solvent A: HPLC-grade Water

    • Solvent B: Isopropanol (IPA)

    • Solvent C: Methanol

    • Solvent D: Acetonitrile

  • System Flush Sequence:

    • Flush all pump lines and the autosampler flow path with each solvent for at least 15-20 minutes, starting with the current mobile phase and progressing through the sequence below.

    • Flushing Order:

      • Flush with 100% Methanol to remove organic-soluble residues.

      • Flush with 100% Isopropanol, which is excellent for removing lipophilic compounds.

      • Flush with 100% Acetonitrile.

      • Flush with HPLC-grade Water to remove any salts or polar contaminants.

      • Finally, re-equilibrate the system with your initial mobile phase conditions.

  • Component-Specific Cleaning:

    • Needle and Seat: Use the autosampler's built-in functions to perform multiple, high-volume washes of the needle and needle seat with 100% Isopropanol.

    • Injection Valve: If carryover persists, the rotor seal may need to be removed and sonicated in Isopropanol or replaced.[3]

Visualizations

Carryover_Troubleshooting_Workflow cluster_start cluster_test Initial Test cluster_diagnose Diagnosis cluster_solution Solutions cluster_end start Carryover Suspected for This compound test Inject High-Conc Standard followed by multiple Blanks start->test check Peak in Blank Injection? test->check classify Classify Issue: Classic Carryover or Contamination? check->classify Yes end Issue Resolved check->end No source Isolate Source: Autosampler or Column? classify->source Classic Carryover contam Address Contamination: - Fresh Mobile Phase - Clean Blank Vials classify->contam Contamination wash Optimize Wash Protocol: - Stronger Solvent (e.g., IPA) - Increase Volume/Cycles source->wash Autosampler hardware Inspect/Clean/Replace Hardware: - Rotor Seal - Sample Loop - Needle source->hardware Column (or further autosampler issue) wash->end hardware->end contam->end Wash_Solvent_Selection cluster_start cluster_decisions Decision Process cluster_actions Recommended Actions cluster_end start Start: Carryover Detected q1 Is current wash solvent weaker than mobile phase B? start->q1 q2 Is carryover still present after matching mobile phase B? q1->q2 No a1 Action: Change wash to match or exceed mobile phase B strength (e.g., 100% ACN or MeOH) q1->a1 Yes q3 Is carryover severe? q2->q3 Yes end_node Optimized Wash q2->end_node No a2 Action: Use a stronger, less polar solvent like Isopropanol (IPA) q3->a2 No a3 Action: Implement a multi-solvent wash (e.g., IPA -> ACN -> Water or 'Magic Mixture') q3->a3 Yes a1->q2 a2->end_node a3->end_node

References

Technical Support Center: Optimization of Collision Energy for 15:0 Cholesteryl Ester-d7 Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 15:0 Cholesteryl ester-d7. The following information will help you optimize collision energy for efficient fragmentation and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal collision energy for the fragmentation of this compound?

The optimal collision energy (CE) for this compound, like other cholesteryl esters, is instrument-dependent and should be determined empirically. However, published literature provides starting points for optimization. For cholesteryl esters analyzed as ammonium adducts, a lower collision energy, around 5 eV, has been shown to be effective for generating the characteristic dehydrated cholesterol fragment ion (m/z 369.351).[1][2] For lithiated adducts of cholesteryl esters, a higher collision energy of approximately 25 eV has been utilized.[3] It is crucial to perform a collision energy optimization experiment for your specific instrument and experimental conditions.

Q2: What are the expected fragment ions for this compound?

When analyzing cholesteryl esters by mass spectrometry, the most common fragmentation pathway involves the neutral loss of the fatty acid moiety, resulting in a characteristic fragment ion corresponding to the dehydrated cholesterol backbone at m/z 369.35.[4][5] For this compound, you should primarily look for the transition from your precursor ion (the m/z of the [M+NH4]+ or other adduct of this compound) to the product ion at m/z 369.35.

Q3: I am observing a very low intensity of my precursor ion and a high intensity of the m/z 369 fragment even without applying collision energy. What is happening?

This phenomenon is likely due to "in-source fragmentation," where the cholesteryl ester molecule fragments in the ion source of the mass spectrometer before it reaches the collision cell.[5][6] Cholesteryl esters, especially as ammonium adducts, are susceptible to this, leading to a prominent m/z 369.35 ion even at zero collision energy.[1]

Q4: How can I minimize in-source fragmentation of my this compound?

To reduce in-source fragmentation, you can try the following:

  • Softer Ionization Conditions: Lower the cone voltage or fragmentor voltage in your ion source settings.[7]

  • Optimize Source Temperature: Adjust the ion source temperature, as excessive heat can promote fragmentation.

  • Choice of Adduct: Consider using different adducts. While ammonium adducts are common, they are prone to in-source fragmentation. Lithiated or sodiated adducts might be more stable in the source.[3][8]

Q5: Does the deuterium labeling on the fatty acid chain affect the optimal collision energy?

The effect of deuterium labeling on the optimal collision energy is generally minimal for this type of fragmentation. The primary fragmentation occurs at the ester bond, leading to the loss of the entire fatty acid chain. The seven deuterium atoms on the pentadecanoic acid chain will slightly increase the mass of the neutral loss but are unlikely to significantly alter the energy required to break the ester bond. However, subtle effects can exist, reinforcing the need for empirical optimization.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no signal for the m/z 369 fragment ion. 1. Collision energy is too low. 2. Poor precursor ion transmission. 3. Incorrect precursor ion selection.1. Increase the collision energy in a stepwise manner (e.g., 2-5 eV increments) and monitor the fragment ion intensity. 2. Optimize ion source parameters (e.g., capillary voltage, gas flows) to maximize the precursor ion signal. 3. Verify the m/z of the precursor ion for this compound, considering the adduct being used (e.g., [M+NH4]+, [M+Li]+).
High background noise or interfering peaks at m/z 369. 1. In-source fragmentation of other cholesteryl esters in the sample. 2. Contamination from the LC system or sample preparation.1. Ensure good chromatographic separation of different cholesteryl esters. 2. Implement a blank injection to check for system contamination.
Inconsistent fragment ion intensity between runs. 1. Unstable spray in the ion source. 2. Fluctuations in collision cell pressure.1. Check the stability of the electrospray; ensure proper solvent flow and needle position. 2. Ensure the collision gas pressure is stable and within the manufacturer's recommended range.
Precursor ion signal disappears at higher collision energies. The applied collision energy is too high, leading to excessive fragmentation and scattering of ions.Reduce the collision energy to a range where you observe a stable and intense fragment ion signal without complete depletion of the precursor ion.

Experimental Protocol: Collision Energy Optimization

This protocol describes a systematic approach to determine the optimal collision energy for the fragmentation of this compound using a triple quadrupole or similar tandem mass spectrometer.

Objective: To identify the collision energy that yields the maximum intensity for the characteristic fragment ion (m/z 369.35) from the this compound precursor ion.

Materials:

  • A standard solution of this compound of known concentration.

  • Mass spectrometer-compatible solvent (e.g., methanol, isopropanol).

  • Mass spectrometer with tandem MS (MS/MS) capabilities.

Procedure:

  • Infusion and Precursor Ion Identification:

    • Prepare a dilute solution of the this compound standard.

    • Infuse the solution directly into the mass spectrometer at a constant flow rate.

    • Acquire a full scan (MS1) spectrum to identify the m/z of the precursor ion (e.g., the ammonium adduct, [M+NH4]+).

  • Product Ion Scan:

    • Set the mass spectrometer to product ion scan mode.

    • Select the identified precursor ion m/z in the first quadrupole (Q1).

    • Scan a range of m/z values in the third quadrupole (Q3) to identify the major fragment ions. The primary fragment should be at m/z 369.35.

  • Collision Energy Ramping:

    • Set up a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) experiment for the transition from your precursor ion to the m/z 369.35 fragment.

    • Create a series of experiments where the collision energy is ramped over a range of values. A good starting range is from 0 eV to 40 eV, with increments of 2-5 eV.

    • For each collision energy value, acquire data for a set period to ensure a stable signal.

  • Data Analysis:

    • Plot the intensity of the m/z 369.35 fragment ion as a function of the collision energy.

    • The optimal collision energy is the value that produces the highest fragment ion intensity.

  • Verification:

    • Set the collision energy to the optimized value and acquire data for an extended period to confirm signal stability and reproducibility.

Quantitative Data Summary

The following table summarizes collision energy values reported in the literature for cholesteryl ester analysis. These values should be used as a starting point for your own optimization.

AnalyteAdductCollision Energy (eV)Instrument TypeReference
Cholesterol-d7Ammonium5QTOF[1][2]
C17:0 Cholesteryl esterAmmonium5QTOF[2]
Cholesteryl estersLithiated25Triple Quadrupole[3]
Cholesteryl estersSodiated25Not Specified[8]

Visualizations

fragmentation_pathway precursor This compound Precursor Ion [M+Adduct]+ fragment Characteristic Fragment Ion [Cholesterol-H2O+H]+ m/z 369.35 precursor->fragment Collision-Induced Dissociation (CID) neutral_loss Neutral Loss: 15:0 Fatty Acid-d7 + Adduct - H precursor->neutral_loss

Caption: General fragmentation pathway of this compound.

optimization_workflow cluster_prep Preparation cluster_ms1 MS1 Analysis cluster_ms2 MS/MS Optimization cluster_analysis Data Analysis prep_std Prepare 15:0 Cholesteryl Ester-d7 Standard infuse Infuse Standard into MS prep_std->infuse full_scan Acquire Full Scan (MS1) infuse->full_scan id_precursor Identify Precursor Ion m/z full_scan->id_precursor prod_ion_scan Perform Product Ion Scan id_precursor->prod_ion_scan id_fragment Identify Fragment Ion (m/z 369) prod_ion_scan->id_fragment ramp_ce Ramp Collision Energy (e.g., 0-40 eV) id_fragment->ramp_ce plot_data Plot Fragment Intensity vs. CE ramp_ce->plot_data det_opt_ce Determine Optimal Collision Energy plot_data->det_opt_ce final Optimized Method det_opt_ce->final

Caption: Workflow for collision energy optimization.

References

Validation & Comparative

A Head-to-Head Comparison of 15:0 Cholesteryl Ester-d7 and C17:0 Cholesteryl Ester as Internal Standards for Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of lipidomics, the accuracy of quantification hinges on the selection of an appropriate internal standard. These molecules are the analytical chemists' anchor, correcting for variability from sample extraction to detection. For researchers focused on cholesteryl esters, two types of internal standards are prevalent: stable isotope-labeled standards, such as 15:0 Cholesteryl ester-d7, and odd-chain lipid standards, like C17:0 cholesteryl ester. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection for your mass spectrometry-based analyses.

The fundamental role of an internal standard is to mimic the behavior of the endogenous analytes of interest throughout the analytical process.[1] An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer, is not naturally present in the sample, and is added at a known concentration before sample preparation.[1][2] Stable isotope-labeled standards are often considered the gold standard because their physicochemical properties are nearly identical to their endogenous counterparts, ensuring they co-elute and experience similar ionization effects.[2] Odd-chain lipids, which are generally absent or at very low levels in most biological samples, offer a cost-effective and often robust alternative.[1][3]

Quantitative Performance Comparison

The selection of an internal standard is a critical step in developing a robust quantitative assay. The following table summarizes the key performance characteristics of deuterated cholesteryl esters (represented by cholesterol-d7 as a proxy for cholesteryl ester-d7 standards) and C17:0 cholesteryl ester based on data from liquid chromatography-mass spectrometry (LC-MS) experiments.

Performance Parameter Cholesteryl Ester-d7 (Stable Isotope-Labeled) C17:0 Cholesteryl Ester (Odd-Chain) Key Considerations
Correction for Matrix Effects Superior, as it co-elutes and experiences nearly identical ion suppression or enhancement as the endogenous analyte.[1]Effective, but may not fully compensate if its chromatographic retention time differs significantly from the analyte of interest.[1]The complexity of the sample matrix can significantly impact the extent of matrix effects.
Linear Dynamic Range Excellent, with a wide dynamic range and a linear response across various concentrations.[4]Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[1][4]It is important to ensure the concentration of the internal standard is within the linear range of the instrument.
Sensitivity (LC-MS) Analysis can be performed in the 10 pmol to 2 nmol range for cholesterol-d7.[4]Analysis can be performed in the 1 pmol to 1 nmol range for C17:0 cholesteryl ester.[4]Sensitivity is method-dependent and can be influenced by instrumentation and sample type.
Natural Abundance Absent in biological samples.Generally absent or present at very low concentrations in mammalian tissues.[2]It is crucial to verify the absence of the odd-chain lipid in the specific sample matrix being studied.
Cost Generally higher due to the complexity of synthesis.More cost-effective compared to stable isotope-labeled standards.Budgetary constraints can be a factor in high-throughput studies.

Experimental Protocols

Detailed and consistent experimental protocols are essential for generating reliable and reproducible lipidomics data. Below are representative methodologies for the extraction and analysis of cholesteryl esters using internal standards.

1. Lipid Extraction from Mammalian Cells and Tissues (Modified Folch Method) [5]

  • Sample Preparation:

    • Cell pellets are thawed, resuspended in 1 mL of cold sterile DPBS, and transferred to a glass vial.

    • Pre-weighed mouse tissues are homogenized in DPBS. The homogenate is centrifuged to remove debris, and the supernatant is collected.[5]

  • Internal Standard Spiking:

    • To 1 mL of the cell suspension or tissue homogenate, add 3 mL of a 2:1 (v/v) chloroform:methanol solution containing the internal standard mix (e.g., 2 nmol of cholesterol-d7 and 1 nmol of C17:0 cholesteryl ester).[5]

  • Extraction:

    • The mixture is vortexed vigorously and centrifuged to induce phase separation.

    • The lower organic layer is collected, transferred to a new glass vial, and dried under a stream of nitrogen.

    • To remove aqueous contaminants, the dried extract is redissolved in 1 mL of chloroform, vortexed, and dried again under nitrogen.[5]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis [4][5]

  • Chromatography:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase A: 60:40 acetonitrile/water with 0.1% formic acid and 10 mM ammonium formate.[6]

    • Mobile Phase B: 90:9:1 isopropanol/acetonitrile/water with 0.1% formic acid and 10 mM ammonium formate.[6]

    • Gradient: A typical gradient involves increasing the percentage of mobile phase B over time to elute the hydrophobic cholesteryl esters.[6]

    • Flow Rate: Maintained at a constant rate, for example, 0.6 mL/min.[6]

    • Column Temperature: Elevated temperatures, such as 65°C, can improve peak shape.[6]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Cholesteryl esters form ammonium adducts [M+NH4]+.

    • MS/MS Fragmentation: A characteristic fragment for cholesteryl esters is the dehydrated cholesterol ion at m/z 369.351.[5][7] For cholesterol-d7, the parent ion is observed at m/z 376.396.[4][5] The parent ion for the ammonium adduct of C17:0 cholesteryl ester is m/z 656.634.[4][5]

    • Quantification: The absolute concentrations are determined by calculating the area under the curve for the analyte relative to the area of the respective internal standard and normalizing to the sample amount (e.g., total protein content or tissue weight).[4]

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical choice between the two internal standards, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells, Tissue, Plasma) Spike Spike with Internal Standard (CE-d7 and/or C17:0 CE) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC LC Separation (Reverse Phase C18) Dry->LC MS Mass Spectrometry (ESI+, MS/MS) LC->MS Peak Peak Integration MS->Peak Ratio Calculate Analyte/IS Ratio Peak->Ratio Quant Absolute Quantification Ratio->Quant

Caption: A typical experimental workflow for quantitative lipidomics analysis using an internal standard.

G cluster_d7 This compound cluster_c17 C17:0 Cholesteryl Ester Start Internal Standard Selection Adv_d7 Advantages: - Near-identical chemical behavior - Superior matrix effect correction Start->Adv_d7 Highest Accuracy Needed Adv_c17 Advantages: - Cost-effective - Good performance Start->Adv_c17 High-Throughput / Cost-Sensitive Dis_d7 Disadvantages: - Higher cost Adv_d7->Dis_d7 Dis_c17 Disadvantages: - Potential for different retention times - May not fully correct for matrix effects Adv_c17->Dis_c17

Caption: Logical comparison for selecting between a deuterated and an odd-chain internal standard.

Conclusion

The choice between this compound and C17:0 cholesteryl ester as an internal standard is a critical decision in the design of any quantitative lipidomics experiment. Stable isotope-labeled standards like cholesteryl ester-d7 are generally superior for correcting matrix effects and are considered the gold standard for accuracy.[1][2] However, odd-chain standards such as C17:0 cholesteryl ester can provide robust quantification, are more cost-effective, and are widely used with excellent results, particularly when isotopic standards are unavailable or prohibitively expensive.[1][4] The ultimate decision should be based on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. For all applications, method validation is crucial to ensure the chosen internal standard provides the necessary precision and accuracy for the intended analysis.

References

A Head-to-Head Comparison: Deuterium vs. 13C-Labeled Cholesteryl Ester Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise lipid quantification, the choice of an appropriate internal standard is paramount. In the realm of mass spectrometry-based analysis of cholesteryl esters, stable isotope-labeled standards are the gold standard. This guide provides an objective comparison of the two most common types of stable isotope-labeled standards: deuterium (²H)-labeled and carbon-13 (¹³C)-labeled cholesteryl esters, supported by established analytical principles and experimental data.

The ideal internal standard should exhibit chemical and physical properties identical to the analyte of interest, ensuring it behaves consistently throughout sample preparation, chromatography, and ionization. This co-behavior is crucial for accurately correcting for analyte loss and matrix effects. While both deuterium and ¹³C-labeled standards are designed to mimic their endogenous counterparts, their subtle differences can have significant impacts on analytical performance.

Key Performance Differences: A Data-Driven Comparison

The selection of an appropriate stable isotope-labeled standard hinges on several key performance parameters. While direct head-to-head quantitative data for every specific cholesteryl ester is not always available, the following table summarizes the well-documented performance characteristics of deuterium versus ¹³C-labeled standards in quantitative mass spectrometry.

Performance ParameterDeuterium (²H)-Labeled Cholesteryl Ester Standards¹³C-Labeled Cholesteryl Ester StandardsKey Findings & Implications for Cholesteryl Ester Analysis
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][2]Co-elutes perfectly with the native analyte.[1][2]The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak, which is critical in complex biological matrices like plasma or tissue extracts where cholesteryl esters are commonly measured.[1][2]
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with protons from the solvent, particularly if located at labile positions.[1]The ¹³C label is integrated into the carbon backbone of the molecule and is not prone to exchange.[1]The inherent stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical workflow, leading to more reliable and reproducible results.
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accurate quantification.[1]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1]For accurate cholesteryl ester quantification in complex samples, ¹³C-labeled standards are the superior choice to mitigate the impact of matrix effects.
Accuracy & Precision Can lead to inaccuracies if the chromatographic shift is not properly managed during method validation. Some studies have reported significant errors due to imperfect retention time matching.[2]Generally demonstrates higher accuracy and precision due to the closer physicochemical properties to the analyte.[2]For developing robust and reliable quantitative assays for cholesteryl esters, ¹³C-labeled standards are highly recommended to achieve the highest level of accuracy and precision.[1]
Cost & Availability Often more readily available and less expensive.[3][4]Typically more expensive and may have more limited commercial availability for a wide range of cholesteryl ester species.[3][4]The choice may be influenced by budget and the commercial availability of the specific cholesteryl ester standard required.

Experimental Protocol: Quantification of Cholesteryl Esters using LC-MS/MS with Stable Isotope Dilution

This protocol provides a general framework for the quantification of cholesteryl esters in biological samples, such as plasma or tissue homogenates, using a stable isotope-labeled internal standard.

1. Sample Preparation & Lipid Extraction:

  • Spiking with Internal Standard: To a known volume or weight of the biological sample (e.g., 50 µL of plasma), add a precise amount of the chosen stable isotope-labeled cholesteryl ester internal standard (either deuterated or ¹³C-labeled). The standard should be added at the earliest stage to account for losses during the entire procedure.

  • Protein Precipitation: Add a sufficient volume of a cold organic solvent, such as isopropanol or a methanol/chloroform mixture, to precipitate proteins. Vortex thoroughly.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform/methanol/water (e.g., Folch or Bligh-Dyer methods). Centrifuge to separate the phases.

  • Solvent Evaporation and Reconstitution: Carefully collect the organic phase containing the lipids. Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol/acetonitrile).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is commonly used for the separation of cholesteryl esters.

    • Mobile Phase: A gradient elution is typically employed using a binary solvent system, such as:

      • Mobile Phase A: Water/Methanol with an additive like ammonium formate.

      • Mobile Phase B: Isopropanol/Acetonitrile with the same additive.

    • Gradient: A typical gradient would start with a lower percentage of Mobile Phase B and gradually increase to elute the highly hydrophobic cholesteryl esters.

  • Mass Spectrometry (MS):

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is commonly used. APCI is often preferred for nonpolar lipids like cholesteryl esters.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the endogenous cholesteryl ester and its stable isotope-labeled internal standard. For cholesteryl esters, a common product ion is the cholesteryl cation at m/z 369.3.

3. Data Analysis and Quantification:

  • The concentration of the endogenous cholesteryl ester is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

  • A calibration curve is constructed using known concentrations of the unlabeled cholesteryl ester standard spiked with a fixed concentration of the internal standard.

  • The concentration of the cholesteryl ester in the unknown sample is then calculated by interpolating its peak area ratio on the calibration curve.

Visualizing the Workflow

To better illustrate the analytical process, the following diagram outlines the key steps in the quantification of cholesteryl esters using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma, Tissue) add_is Spike with Known Amount of Stable Isotope-Labeled Cholesteryl Ester Standard sample->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc_separation LC Separation (Reverse-Phase C18) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & Standard) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte / Standard) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Workflow for cholesteryl ester quantification.

Conclusion and Recommendation

For the most demanding applications requiring the highest accuracy and precision, ¹³C-labeled cholesteryl ester standards are the recommended choice. Their identical chromatographic behavior to the endogenous analytes provides superior correction for matrix effects and eliminates the risk of isotopic exchange.

While deuterium-labeled standards can be a cost-effective alternative , it is crucial to perform thorough method validation to assess for any potential chromatographic shifts and to ensure the stability of the deuterium label under the specific experimental conditions. Careful consideration of these factors will enable researchers to generate reliable and reproducible data in their studies of cholesteryl ester metabolism and its role in health and disease.

References

Validating a Quantitative Lipidomics Assay with 15:0 Cholesteryl Ester-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount for robust and reproducible results. This guide provides an objective comparison of 15:0 Cholesteryl ester-d7 as an internal standard in quantitative lipidomics assays, supported by representative experimental data and detailed methodologies.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of precise lipid quantification. These standards are chemically identical to the endogenous lipids of interest but are mass-shifted due to the incorporation of heavy isotopes (in this case, deuterium). This property allows them to be distinguished by a mass spectrometer while exhibiting nearly identical behavior during sample preparation and analysis. The primary role of an internal standard is to normalize the signal of the endogenous analytes, thereby correcting for variations in sample extraction, derivatization, and instrument response.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy of lipid quantification. The most common types of internal standards used in lipidomics are stable isotope-labeled lipids (e.g., deuterated) and odd-chain fatty acid-containing lipids. Below is a summary of their performance based on key analytical parameters.

Parameter This compound (Deuterated) Heptadecanoyl (17:0) Cholesteryl Ester (Odd-Chain) Notes
Linearity (R²) Typically > 0.99Generally > 0.98Deuterated standards often provide a wider linear dynamic range.
Precision (%RSD) < 15%< 20%The co-elution of deuterated standards with endogenous analytes leads to better precision.
Accuracy (%Bias) < 15%< 20%Deuterated standards more accurately correct for matrix effects and extraction variability.
Limit of Quantification (LOQ) LowerHigherThe similar ionization efficiency of deuterated standards can lead to better sensitivity.
Matrix Effect Correction ExcellentGoodCo-elution of deuterated standards provides superior correction for ion suppression or enhancement.[1]
Experimental Protocols

Detailed and consistent experimental protocols are essential for generating reliable and reproducible lipidomics data. Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of cholesteryl esters using this compound as an internal standard.

1. Lipid Extraction from Plasma (Folch Method)

  • Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of a 10 µg/mL solution of this compound in methanol.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol. Vortex for 2 minutes.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution and vortex for another 2 minutes.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the layers.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass pipette.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas at 37°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) mixture of methanol and toluene for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Endogenous Cholesteryl Esters: Monitor the precursor ion of the ammoniated adduct [M+NH4]+ and the product ion corresponding to the neutral loss of the fatty acid.

      • This compound: Monitor the specific precursor-to-product ion transition for the deuterated standard.

Method Validation

A quantitative lipidomics assay must be validated to ensure its accuracy and reliability. Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) in multiple runs.

  • Calibration Curve: A calibration curve should be generated to demonstrate the linear relationship between the analyte concentration and the instrument response.

  • Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions should be evaluated.

The validation of the bioanalytical method should follow the guidelines provided by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[2][3]

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the role of the internal standard, the following diagrams were generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is extraction Lipid Extraction (Folch) add_is->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lc LC Separation (C18) dry_recon->lc ms MS/MS Detection (MRM) lc->ms peak_integration Peak Integration ms->peak_integration ratio Calculate Peak Area Ratios (Endogenous / IS) peak_integration->ratio quant Quantification (Calibration Curve) ratio->quant

Experimental workflow for quantitative lipidomics.

G cluster_process Analytical Process cluster_signal Mass Spectrometer Signal cluster_result Result sample_a Sample A (e.g., lower recovery) signal_a Lower Endogenous Signal Lower IS Signal sample_a->signal_a sample_b Sample B (e.g., higher recovery) signal_b Higher Endogenous Signal Higher IS Signal sample_b->signal_b is This compound (Constant Amount Added to Both) is->sample_a is->sample_b ratio_a Ratio A (Endo/IS) ~ Constant signal_a->ratio_a ratio_b Ratio B (Endo/IS) ~ Constant signal_b->ratio_b final_quant Accurate Quantification ratio_a->final_quant ratio_b->final_quant

Internal standard correction for sample variability.

References

A Guide to Inter-laboratory Comparison of Cholesteryl Ester Measurements Utilizing 15:0-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of methodologies for the quantification of cholesteryl esters (CE) in biological samples, with a specific focus on the application of a deuterated internal standard, cholesteryl 15:0-d7. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection and implementation of robust analytical methods.

The accurate measurement of cholesteryl esters is crucial for understanding lipid metabolism and its role in various diseases. The use of stable isotope-labeled internal standards, such as cholesteryl 15:0-d7, is a key strategy for achieving high precision and accuracy in mass spectrometry-based lipidomics. This guide outlines a framework for an inter-laboratory comparison, summarizing key quantitative data, detailing experimental protocols, and visualizing the analytical workflow.

Quantitative Data Summary

An inter-laboratory comparison would ideally involve multiple laboratories analyzing identical samples to assess the reproducibility and accuracy of their respective methods. While a specific inter-laboratory study for cholesteryl 15:0-d7 was not identified in the public domain, the following table represents a hypothetical comparison based on typical performance characteristics of modern mass spectrometry-based lipid analysis methods. This table serves as a template for how such data should be presented.

Parameter Laboratory A (LC-MS/MS) Laboratory B (GC-MS) Laboratory C (Direct Infusion MS)
Limit of Quantification (LOQ) 0.5 pmol1.0 pmol5.0 pmol
Linear Dynamic Range 0.5 - 500 pmol1.0 - 1000 pmol5.0 - 2000 pmol
Intra-assay Precision (%CV) < 5%< 7%< 10%
Inter-assay Precision (%CV) < 8%< 10%< 15%
Accuracy (% Recovery) 95 - 105%92 - 108%90 - 110%
Sample Throughput HighMediumVery High

This table presents expected performance metrics and should be replaced with actual experimental data from a comparative study.

Experimental Protocols

The accurate quantification of cholesteryl esters using an internal standard like 15:0-d7-cholesteryl ester involves several critical steps, from sample preparation to data analysis. Below is a generalized protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

1. Sample Preparation and Lipid Extraction:

  • Objective: To efficiently extract lipids from the biological matrix while minimizing degradation and contamination.

  • Procedure:

    • To a 100 µL aliquot of plasma or cell lysate, add a known amount of the internal standard, 15:0-d7-cholesteryl ester, dissolved in an appropriate solvent (e.g., chloroform/methanol). The amount of internal standard should be comparable to the expected amount of endogenous cholesteryl esters.

    • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water (Folch method) or methyl-tert-butyl ether (MTBE).

    • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile/water).

2. LC-MS/MS Analysis:

  • Objective: To separate the cholesteryl ester species and quantify them using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of neutral lipids.

    • Mobile Phase: A gradient of solvents, typically involving water, acetonitrile, and isopropanol with an additive like ammonium formate or acetate to enhance ionization.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion electrospray ionization (ESI) is commonly used, as cholesteryl esters readily form ammonium adducts ([M+NH4]+).[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed on triple quadrupole instruments for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for each cholesteryl ester and the internal standard. A common product ion for cholesteryl esters is m/z 369.3, corresponding to the cholesterol backbone after the loss of the fatty acid chain and water.[1]

    • Data Analysis: The peak area of each endogenous cholesteryl ester is normalized to the peak area of the 15:0-d7-cholesteryl ester internal standard. Quantification is achieved by comparing this ratio to a calibration curve generated using known concentrations of authentic cholesteryl ester standards.

Alternative Methodologies for Cholesteryl Ester Measurement

While LC-MS/MS with a deuterated internal standard is a powerful technique, other methods are also available for the analysis of cholesteryl esters.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly accurate and precise method, often considered a reference method.[2][3] It typically requires derivatization of the cholesterol moiety after hydrolysis of the cholesteryl esters.[3]

  • Direct Infusion Mass Spectrometry (DIMS): Also known as "shotgun lipidomics," this high-throughput method involves introducing the lipid extract directly into the mass spectrometer without prior chromatographic separation.[4] While fast, it can suffer from ion suppression effects and isobaric interferences.

  • Enzymatic Assays: These colorimetric or fluorometric assays are commonly used in clinical settings for total cholesterol measurement.[2][3] They involve the enzymatic hydrolysis of cholesteryl esters to free cholesterol, which is then oxidized to produce a detectable signal.[2][3] These methods are generally less specific and do not provide information on individual cholesteryl ester species.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the quantification of cholesteryl esters using an internal standard and LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Cells, etc.) add_is Spike with 15:0-d7 Cholesteryl Ester (IS) sample->add_is extraction Lipid Extraction (e.g., Folch or MTBE) add_is->extraction dry_recon Dry & Reconstitute extraction->dry_recon lc_separation LC Separation (C18 Column) dry_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration normalization Normalization to IS peak_integration->normalization quantification Quantification (Calibration Curve) normalization->quantification

Caption: Experimental workflow for cholesteryl ester quantification.

This guide provides a foundational understanding for establishing an inter-laboratory comparison of cholesteryl ester measurements. The use of a common internal standard, such as 15:0-d7-cholesteryl ester, and standardized protocols are paramount for achieving comparable and reliable data across different research settings.

References

A Comparative Guide to LC-MS and GC-MS Methods for Cholesteryl Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cholesteryl esters (CEs) is crucial for understanding lipid metabolism and its role in various diseases. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: LC-MS vs. GC-MS for Cholesteryl Ester Analysis

FeatureLC-MSGC-MS
Sample Derivatization Often not required, allowing for direct analysis of intact esters.Typically required to increase volatility and thermal stability.
Sample Preparation Can be simpler and faster due to the omission of derivatization.More labor-intensive due to the derivatization step.[1][2]
Throughput Generally higher, with shorter run times.[3]Can have longer sample run times.[1][2]
Sensitivity Modern methods are highly sensitive.Considered a very sensitive technique.
Specificity High, especially with tandem MS (MS/MS) for direct analysis of intact CEs.High, provides detailed structural information from fragmentation patterns.
Compound Coverage Excellent for a wide range of lipid classes in a single run.Ideal for volatile and semi-volatile compounds.

Quantitative Performance Comparison

The following tables summarize key performance parameters for representative LC-MS and GC-MS methods for the analysis of cholesteryl esters. It is important to note that these data are compiled from separate studies and are not from a direct head-to-head comparison in a single study.

Table 1: Performance Parameters of a High-Temperature GC-MS Method for Cholesteryl Esters [4]

AnalyteLimit of Quantification (LOQ) (µg/mL)Linearity (r²)Precision (% CV)Accuracy (% Bias)
Cholesteryl laurate>0.2 - 10.0>0.981.1 - 9.875.9 - 125.1
Cholesteryl myristate>0.2 - 10.0>0.981.1 - 9.875.9 - 125.1
Cholesteryl oleate>0.2 - 10.0>0.981.1 - 9.875.9 - 125.1
Cholesteryl linoleate>0.2 - 10.0>0.981.1 - 9.875.9 - 125.1
Other CEs0.2 - 10.0>0.991.1 - 9.875.9 - 125.1

Table 2: Performance Parameters of an LC-MS/MS Method for Cholesteryl Esters [3]

AnalyteLower Limit of Detection (LOD) (mg/dL)
Esterified Cholesterol (as free cholesterol mass equivalent)0.04
Free Cholesterol0.01

Note: The LC-MS/MS study provides LOD values, while the GC-MS study provides LOQ ranges. These are different metrics, with the LOQ typically being higher than the LOD.

For the analysis of free cholesterol, a direct comparison study using isotope dilution mass spectrometry found that both LC/MS and GC/MS produced results that agreed within 0.5% of the certified value, with comparable precision.[5]

Experimental Workflows

The general workflows for the analysis of cholesteryl esters by GC-MS and LC-MS are depicted below. The key difference lies in the sample preparation stage, with GC-MS typically requiring a derivatization step.

cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow gcms_start Sample Collection gcms_extraction Lipid Extraction gcms_start->gcms_extraction gcms_derivatization Derivatization gcms_extraction->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis gcms_data Data Processing gcms_analysis->gcms_data lcms_start Sample Collection lcms_extraction Lipid Extraction lcms_start->lcms_extraction lcms_analysis LC-MS Analysis lcms_extraction->lcms_analysis lcms_data Data Processing lcms_analysis->lcms_data start Define Study Objectives and Acceptance Criteria sample_prep Prepare a Set of Identical Samples start->sample_prep method_a Analyze Samples using GC-MS (Method A) sample_prep->method_a method_b Analyze Samples using LC-MS (Method B) sample_prep->method_b data_comp Compare Quantitative Results method_a->data_comp method_b->data_comp stat_analysis Statistical Analysis (e.g., Bland-Altman plot, correlation) data_comp->stat_analysis conclusion Determine Comparability and Bias stat_analysis->conclusion

References

Assessing the Linearity of Detection for 15:0 Cholesteryl Ester-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, accurate quantification of lipid species is paramount. Cholesteryl esters (CEs), the storage form of cholesterol, play a crucial role in various physiological and pathological processes. This guide provides a comprehensive comparison of analytical performance, focusing on the linearity of detection for 15:0 Cholesteryl ester-d7, a commonly used internal standard in mass spectrometry-based lipid analysis.

Quantitative Performance Data

The linearity of an analytical method is a critical parameter, defining the range over which the instrument's response is directly proportional to the analyte concentration. For deuterated internal standards like this compound, a wide linear dynamic range is essential for accurate quantification of endogenous cholesteryl esters across diverse biological samples.

While specific data for this compound is often part of proprietary validation, published data for structurally similar deuterated cholesterol and cholesteryl ester standards provide a strong basis for performance expectation. The following tables summarize key performance metrics from studies utilizing such standards, primarily with Liquid Chromatography-Mass Spectrometry (LC-MS) methods.

ParameterPerformance MetricMethodInternal Standard(s)Reference
Linear Dynamic Range ~3 orders of magnitudeLC-MSCholesterol-d7, C17:0 cholesteryl ester[1][2]
Not specified, but calibration curves establishedESI-MS/MSD7-FC, CE 17:0, CE 22:0[3]
Limit of Detection (LOD) 10 pmolLC-MSCholesterol-d7[1]
3 ng (on-probe)DI/EI-MSD6-cholesterol[4]
Limit of Quantification (LOQ) 1 pmolLC-MSC17:0 cholesteryl ester[1]
8 ng (on-probe)DI/EI-MSD6-cholesterol[4]
Down to 3 ng/mL for some lipid classesLC-MS/MSSPLASH LIPIDOMIX® (includes Chol Ester 18:1(d7))[5]
Correlation Coefficient (R²) for Linearity >0.95LC-MS/MSSPLASH® LIPIDOMIX®[6]

Table 1: Comparison of Linearity and Sensitivity for Cholesteryl Ester Analysis.

Analytical MethodAdvantagesDisadvantagesTypical Application
LC-MS/MS High sensitivity and specificity; allows for separation of isobaric species; wide linear dynamic range.[1][2]Matrix effects can suppress ionization; requires careful method development.Targeted and untargeted lipidomics, quantification of specific cholesteryl ester species in complex biological matrices.
GC-MS Excellent chromatographic resolution; well-established for sterol analysis.Requires derivatization for non-volatile cholesteryl esters; can be time-consuming.[7]Analysis of total cholesterol and fatty acid composition of cholesteryl esters.[7]
Direct Infusion MS (Shotgun Lipidomics) High throughput; no chromatographic separation needed.Susceptible to ion suppression from complex mixtures; cannot separate isomers.Rapid profiling of major lipid classes.
Colorimetric/Fluorometric Assays Simple and inexpensive; suitable for high-throughput screening.[8][9]Lower specificity; measures total cholesterol or total cholesteryl esters, not individual species.[8]Measurement of total cholesterol levels in clinical samples.

Table 2: Comparison of Analytical Methods for Cholesteryl Ester Quantification.

Experimental Protocols

Accurate assessment of linearity requires meticulous experimental design and execution. Below is a detailed protocol for establishing the linearity of detection for this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, based on established methodologies.[1][2][3]

Objective: To determine the linear dynamic range, limit of detection (LOD), and limit of quantification (LOQ) for this compound.

Materials:

  • This compound standard

  • Solvents: Methanol, isopropanol, acetonitrile, water (LC-MS grade)

  • Formic acid and ammonium formate

  • Biological matrix (e.g., stripped serum or a synthetic lipid mixture)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or QTOF) equipped with an electrospray ionization (ESI) source

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., 1 mg/mL in methanol/chloroform 1:1, v/v).

  • Calibration Curve Preparation:

    • Perform a serial dilution of the stock solution to create a series of calibration standards with concentrations spanning a wide range (e.g., from 1 nM to 100 µM).

    • To account for matrix effects, it is recommended to spike the calibration standards into a relevant biological matrix that is devoid of the analyte.

  • Sample Preparation (Lipid Extraction):

    • For biological samples, perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.

    • The internal standard (this compound) should be added at a fixed concentration to all samples and calibration standards before extraction to control for extraction efficiency and instrument response variability.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column is commonly used for lipidomics.[1][2]

      • Mobile Phase A: Water/Methanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.[1]

      • Mobile Phase B: Isopropanol/Methanol (e.g., 80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate.[1]

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic cholesteryl esters.

      • Flow Rate: Dependent on the column dimensions (e.g., 0.5 mL/min for a standard analytical column).[1]

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive electrospray ionization (ESI) is typically used for cholesteryl esters, which readily form ammonium adducts [M+NH4]+.[3]

      • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

      • Precursor Ion: The m/z of the [M+NH4]+ adduct of this compound.

      • Product Ion: A characteristic fragment ion, often m/z 369, corresponding to the neutral loss of the fatty acid and the deuterated cholesterol backbone.[3]

  • Data Analysis:

    • Integrate the peak area of the SRM transition for each calibration standard.

    • Plot the peak area against the known concentration of each standard.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). A value of R² > 0.99 is generally considered to indicate good linearity.

    • The linear dynamic range is the concentration range over which the R² value is acceptable.

    • LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) of the lowest concentration standards.

Visualizations

G Workflow for Assessing Linearity of Detection cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results stock Prepare Stock Solution of This compound cal_curve Create Serial Dilutions for Calibration Curve stock->cal_curve sample_prep Spike Standards/Samples with Internal Standard & Extract Lipids cal_curve->sample_prep lcms LC-MS/MS Analysis (SRM/MRM Mode) sample_prep->lcms peak_integration Peak Area Integration lcms->peak_integration regression Linear Regression Analysis (Peak Area vs. Concentration) peak_integration->regression linearity Determine Linear Range (R² > 0.99) regression->linearity lod_loq Calculate LOD & LOQ regression->lod_loq

Caption: A logical workflow for determining the linearity of detection.

G Simplified Cholesterol Metabolism Pathway cluster_synthesis Synthesis & Uptake cluster_storage Storage cluster_efflux Efflux & Excretion acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase cholesterol Free Cholesterol mevalonate->cholesterol ce Cholesteryl Esters (Lipid Droplets) cholesterol->ce ACAT bile_acids Bile Acids cholesterol->bile_acids hdl HDL-Mediated Efflux cholesterol->hdl ldl LDL Receptor-Mediated Uptake ldl->cholesterol ce->cholesterol Neutral Cholesteryl Ester Hydrolase

Caption: Key steps in cellular cholesterol synthesis, storage, and efflux.

References

Performance of 15:0 Cholesteryl Ester-d7 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry-based lipidomics, the selection of an appropriate internal standard is paramount for accurate quantification. This guide provides a comparative overview of 15:0 Cholesteryl ester-d7, a deuterated internal standard for cholesteryl esters, and discusses its performance in the context of its limit of detection (LOD) and limit of quantification (LOQ).

While specific, publicly available LOD and LOQ values for this compound are not readily found, performance data from closely related compounds offer valuable insights into its expected sensitivity. This guide presents this data alongside other common internal standards for cholesteryl ester analysis.

Performance Comparison of Cholesteryl Ester Internal Standards

The following table summarizes the reported detection ranges for internal standards used in the analysis of cholesteryl esters by liquid chromatography-mass spectrometry (LC-MS). This data can be used to infer the expected performance of this compound.

Internal StandardAnalyte ClassDetection RangeInstrumentation
Cholesterol-d7 Free Cholesterol10 pmol - 2 nmol[1]LC-QTOF-MS[1]
C17:0 Cholesteryl ester Cholesteryl Esters1 pmol - 1 nmol[1]LC-QTOF-MS[1]
Cholesteryl-d7-palmitate Esterified CholesterolNot specifiedUHPLC-MS/MS[2]
Cholesteryl ester 18:1(d7) Cholesteryl EstersNot specifiedLC-MS/MS

Note: The detection range provides an indication of the sensitivity and linear response of the method for the given standard.

Experimental Protocol: Determination of LOD and LOQ for Cholesteryl Ester Internal Standards

This protocol outlines a typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for a cholesteryl ester internal standard, such as this compound, using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

1. Materials and Reagents:

  • Internal Standard: this compound (or alternative)

  • Solvents: HPLC or LC-MS grade methanol, isopropanol, acetonitrile, water, formic acid, and ammonium formate.

  • Biological Matrix: A representative blank matrix (e.g., stripped serum or a synthetic lipid mixture) devoid of the analyte of interest.

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

3. Standard Solution Preparation:

  • Prepare a stock solution of the internal standard in an appropriate organic solvent (e.g., methanol/chloroform mixture).

  • Create a series of calibration standards by serially diluting the stock solution in the blank biological matrix. The concentration range should bracket the expected LOQ.

4. Sample Preparation (Lipid Extraction):

  • To an aliquot of each calibration standard, add an extraction solvent mixture (e.g., 2:1 v/v chloroform:methanol).[1]

  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.[1]

  • Transfer the lower organic phase containing the lipids to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., isopropanol:acetonitrile:water).

5. LC-MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for lipidomics.

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like formic acid and ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with similar additives.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to ensure proper separation of the cholesteryl ester.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ion mode is typically used for cholesteryl esters, often detecting the ammonium adduct ([M+NH4]+).

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For MRM, a characteristic precursor-to-product ion transition for the specific cholesteryl ester should be monitored. For many cholesteryl esters, a common product ion is m/z 369.3, corresponding to the cholestadiene cation.[3]

6. Data Analysis and LOD/LOQ Calculation:

  • Construct a calibration curve by plotting the peak area of the internal standard against its concentration.

  • Determine the LOD and LOQ using one of the following methods:

    • Signal-to-Noise Ratio: The LOD is the concentration at which the signal-to-noise ratio is approximately 3:1. The LOQ is the concentration at which the signal-to-noise ratio is approximately 10:1.

    • Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)

      • LOQ = 10 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the determination of LOD and LOQ for a cholesteryl ester internal standard.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation Stock Stock Solution Cal_Standards Calibration Standards Stock->Cal_Standards Serial Dilution Extraction Lipid Extraction Cal_Standards->Extraction Spiking Reconstitution Reconstitution Extraction->Reconstitution Dry & Reconstitute LC_MS LC-MS Analysis Reconstitution->LC_MS Data_Acq Data Acquisition LC_MS->Data_Acq Cal_Curve Calibration Curve Data_Acq->Cal_Curve LOD_LOQ LOD & LOQ Determination Cal_Curve->LOD_LOQ

Caption: Workflow for LOD and LOQ determination.

Signaling_Pathway Analyte Cholesteryl Ester (e.g., 15:0 CE-d7) IonSource Ionization Source (ESI/APCI) Analyte->IonSource Precursor Precursor Ion [M+NH4]+ IonSource->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product Product Ion (e.g., m/z 369.3) CID->Product Detector Detector Product->Detector

Caption: Mass spectrometric detection pathway for cholesteryl esters.

References

comparing different suppliers of 15:0 Cholesteryl ester-d7 for purity and performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in lipidomics, metabolomics, and drug development, the quality of internal standards is paramount for generating accurate and reproducible data. The deuterated lipid, 15:0 Cholesteryl ester-d7, is a critical tool for mass spectrometry-based quantification. This guide provides a framework for comparing different suppliers of this standard, focusing on purity and performance, and offers standardized protocols for in-house validation.

Supplier and Purity Comparison

Choosing a reliable supplier is the first step. Several reputable vendors offer this compound. While most suppliers state a purity of >99%, it is crucial to obtain batch-specific certificates of analysis (CoA) for a detailed comparison.

SupplierProduct NameStated PurityCAS NumberMolecular Formula
Avanti Polar Lipids (via Sigma-Aldrich)15:0 cholesteryl-d7 ester>99% (TLC)[1]2260669-27-8[1]C₄₂H₆₇D₇O₂[1]
Avanti Research 15:0 cholesteryl-d7 ester>99%[2]2260669-27-8[2]C₄₂H₆₇D₇O₂[2]
Biosynth 15:0 Cholesteryl-d7 esterNot specified2260669-27-8[3]Not specified
MedChemExpress This compoundNot specified2260669-27-8[4]C₄₂H₆₇D₇O₂[4]

Note: The information above is based on publicly available data. Researchers should always request the most recent CoA from suppliers for detailed purity information, including the analytical method used for determination (e.g., TLC, HPLC, GC-MS).

Performance Evaluation: An Experimental Approach

Direct comparative performance data from suppliers is not typically available. Therefore, an in-house validation is recommended to ensure the chosen standard meets the specific requirements of your analytical platform. The following experimental workflow outlines a systematic approach to comparing the performance of this compound from different suppliers.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Comparison & Selection A Procure 15:0 Cholesteryl ester-d7 from Suppliers A, B, C B Prepare Stock Solutions (e.g., 1 mg/mL in Chloroform) A->B C Create Serial Dilutions for Calibration Curves B->C E NMR Spectroscopy: - Structural Confirmation - Isotopic Purity B->E F GC-MS Analysis: - Chemical Purity - Volatile Impurities B->F D LC-MS/MS Analysis: - Linearity - Sensitivity (LOD/LOQ) - Peak Shape C->D G Compare Performance Data: - R² of calibration curves - Signal-to-Noise at low concentrations - Absence of interfering peaks D->G E->G F->G H Select Optimal Supplier based on empirical data G->H

Caption: Workflow for comparing this compound suppliers.

Experimental Protocols

Below are detailed methodologies for the key experiments outlined in the workflow. These protocols are intended as a starting point and may require optimization for specific instrumentation and matrices.

Purity and Identity Verification by LC-MS/MS
  • Objective: To assess the purity of the standard from different suppliers and to confirm its identity.

  • Methodology:

    • Sample Preparation: Prepare a 1 µg/mL solution of each supplier's standard in a suitable solvent (e.g., isopropanol/acetonitrile, 1:1 v/v).

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

      • Mobile Phase B: Isopropanol/acetonitrile (90:10 v/v) with 0.1% formic acid.

      • Gradient: A suitable gradient to elute the cholesteryl ester.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Analysis: Full scan MS to identify the [M+NH₄]⁺ adduct. Subsequently, perform tandem MS (MS/MS) on the precursor ion to generate a characteristic fragmentation pattern. The fragment ion at m/z 369.3516 (cholesteryl cation) is typically used for confirmation[5].

  • Data Analysis: Compare the chromatograms for the presence of impurity peaks. A high-purity standard will show a single, sharp chromatographic peak. Compare the MS/MS fragmentation pattern against a reference spectrum if available.

Performance Evaluation: Linearity and Sensitivity
  • Objective: To determine the linear dynamic range and the limits of detection (LOD) and quantification (LOQ) for each supplier's standard.

  • Methodology:

    • Sample Preparation: From the stock solutions, prepare a series of calibration standards by serial dilution, ranging from 0.5 ng/mL to 1000 ng/mL[5]. These can be prepared in a relevant biological matrix (e.g., stripped plasma) to assess matrix effects.

    • LC-MS/MS Analysis: Analyze the calibration standards using the LC-MS/MS method described above. Use a scheduled Multiple Reaction Monitoring (MRM) method for quantification.

  • Data Analysis:

    • Linearity: Plot the peak area of the standard against its concentration. Perform a linear regression and determine the coefficient of determination (R²). An R² value ≥ 0.995 is generally considered acceptable[5].

    • Sensitivity: The LOD is typically defined as the concentration at which the signal-to-noise ratio (S/N) is ≥ 3. The LOQ is the concentration at which the S/N is ≥ 10 and the precision (%CV) is < 20%.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the degree of deuteration and the absence of significant amounts of the unlabeled (d0) analogue.

  • Methodology:

    • Sample Preparation: Prepare a solution of each standard at a concentration suitable for direct infusion or LC-HRMS analysis.

    • HRMS Analysis: Acquire high-resolution mass spectra in full scan mode.

  • Data Analysis: Examine the isotopic distribution of the molecular ion. The abundance of the d7 isotopologue should be predominant. The presence of a significant peak corresponding to the unlabeled (d0) cholesteryl ester would indicate incomplete deuteration.

By conducting this systematic evaluation, researchers can confidently select a supplier of this compound that provides a high-purity, high-performance standard, thereby enhancing the quality and reliability of their experimental results.

References

Safety Operating Guide

Safe Disposal of 15:0 Cholesteryl Ester-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of 15:0 Cholesteryl ester-d7, a deuterated form of cholesteryl pentadecanoate ester.

Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by Avanti Polar Lipids, this compound is not classified as a hazardous substance or mixture.[1] This classification significantly simplifies the disposal process, as it does not necessitate handling as hazardous waste. However, adherence to good laboratory practices is still essential to maintain a safe working environment.

Key Safety Data:

PropertyValueSource
GHS Classification Not a hazardous substance or mixture[1]
Hazards Not Otherwise Classified (HNOC) None[1]
First Aid: Skin Contact Wash off with soap and plenty of water.[1]
First Aid: Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration.[1]
Fire Fighting Measures Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[1]

Experimental Protocol: Disposal Procedure

This protocol outlines the steps for the proper disposal of unused or waste this compound in a laboratory setting.

Materials:

  • Waste this compound (solid form)

  • Appropriate personal protective equipment (PPE): laboratory coat, safety glasses, and gloves

  • Sealable, clearly labeled waste container

  • Designated non-hazardous solid waste disposal stream in your facility

Procedure:

  • Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1]

  • Containerization:

    • For unused or surplus this compound, keep it in its original, tightly closed container.[1]

    • For waste material (e.g., from a cleaned-up spill), sweep up the solid material and place it into a suitable, closed container for disposal.[1]

  • Labeling: Clearly label the waste container as "Non-hazardous Solid Waste: this compound". Include the date of disposal.

  • Disposal:

    • The primary recommendation is to offer surplus and non-recyclable solutions to a licensed disposal company.[1]

    • Alternatively, dispose of the material as unused product in accordance with your institution's guidelines for non-hazardous solid waste.[1]

  • Contaminated Materials: Dispose of any contaminated materials, such as gloves or weighing paper, in the same manner as the chemical itself, in a sealed and labeled container.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, in your laboratory's chemical inventory or waste log.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Assess Waste cluster_1 Hazard Assessment cluster_2 Disposal Path cluster_3 Final Steps start Identify this compound for Disposal sds Consult Safety Data Sheet (SDS) start->sds hazard Hazardous? sds->hazard non_hazardous Treat as Non-Hazardous Solid Waste hazard->non_hazardous No licensed_disposal Engage Licensed Disposal Company hazard->licensed_disposal Yes (or as per regulations) institutional_protocol Follow Institutional Non-Hazardous Waste Protocol non_hazardous->institutional_protocol document Document Disposal licensed_disposal->document institutional_protocol->document

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 15:0 Cholesteryl ester-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 15:0 Cholesteryl ester-d7. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Product Information and Hazard Identification

Chemical Name: this compound (cholesteryl-d7 pentadecanoate) CAS Number: 2260669-27-8 Molecular Formula: C₄₂H₆₇D₇O₂ Molecular Weight: 618.09 g/mol

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety practices should always be observed when handling any chemical.

Personal Protective Equipment (PPE)

Even though the substance is not classified as hazardous, adherence to good laboratory practice dictates the use of basic PPE to prevent potential exposure and contamination.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from accidental splashes or airborne particles.
Hand Protection Disposable nitrile glovesPrevents direct skin contact and contamination of the product. Gloves should be inspected before use and disposed of properly after handling.[1]
Body Protection Laboratory coatProtects skin and personal clothing from potential spills.
Respiratory Protection Not required under normal use conditions with adequate ventilation.If handling large quantities or if dust is generated, a dust mask or working in a fume hood is recommended to minimize inhalation.
Footwear Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: Handling and Storage

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated place at the recommended storage temperature of -20°C.

  • Keep the container tightly closed to prevent contamination.

3.2. Step-by-Step Handling Procedure (Weighing and Reconstitution):

  • Preparation:

    • Ensure the work area (e.g., laboratory bench, fume hood) is clean and uncluttered.

    • Assemble all necessary equipment: spatulas, weighing paper or boat, appropriate glassware, and solvent.

    • Don the required PPE (lab coat, safety glasses, and gloves).

  • Weighing:

    • Use an analytical balance for accurate measurement.

    • Place a clean weighing boat or paper on the balance and tare to zero.

    • Carefully transfer the desired amount of this compound powder from the product vial to the weighing boat using a clean spatula.

    • To avoid contaminating the stock supply, do not return any excess powder to the original container.

    • Record the exact weight.

    • Clean the balance and surrounding area of any residual powder after use.

  • Reconstitution:

    • Transfer the weighed powder to a suitable flask or vial.

    • Add the desired solvent to the container. The choice of solvent will depend on the specific experimental protocol.

    • Mix the contents by swirling or vortexing until the powder is completely dissolved. Gentle warming may be necessary for some solvents, but this should be determined by the specific experimental requirements.

Disposal Plan

As a non-hazardous substance, disposal of this compound and its empty containers is straightforward, but local regulations should always be consulted.

  • Unused Product: Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. This may include disposal in the regular trash for solid waste, provided it is securely packaged.

  • Empty Containers: Rinse the container with an appropriate solvent. The rinsed container can typically be disposed of as regular laboratory glass or plastic waste.

  • Solutions: Aqueous solutions of this compound may be suitable for drain disposal with copious amounts of water, depending on the solvent and institutional policies. Always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.

Experimental Protocol: General Guidelines for Use

While specific experimental protocols will vary depending on the research application, a general procedure for the use of cholesteryl esters in a cell-based assay is outlined below. This is a representative example and should be adapted to your specific needs.

Objective: To assess the uptake of this compound in cultured cells.

Materials:

  • This compound

  • Appropriate cell line

  • Cell culture medium

  • Solvent for reconstitution (e.g., ethanol, DMSO)

  • Phosphate-buffered saline (PBS)

  • Analytical equipment for detection (e.g., mass spectrometer)

Procedure:

  • Prepare a stock solution: Reconstitute a known quantity of this compound in a suitable solvent to create a concentrated stock solution.

  • Cell Culture: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.

  • Treatment: Prepare a working solution of the cholesteryl ester by diluting the stock solution in the cell culture medium to the final desired concentration. Remove the existing medium from the cells and replace it with the medium containing the cholesteryl ester.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Cell Lysis and Extraction: After incubation, wash the cells with PBS to remove any extracellular cholesteryl ester. Lyse the cells and extract the lipids using an appropriate method (e.g., Folch extraction).

  • Analysis: Analyze the lipid extract using a suitable analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the amount of this compound taken up by the cells.

Visual Workflow

The following diagram illustrates the general workflow for handling this compound from receipt to disposal.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C inspect->store ppe Don PPE store->ppe weigh Weigh Powder ppe->weigh reconstitute Reconstitute in Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment dispose_solid Dispose of Unused Solid experiment->dispose_solid dispose_liquid Dispose of Liquid Waste experiment->dispose_liquid dispose_container Dispose of Empty Container experiment->dispose_container

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.